1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Description
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Properties
IUPAC Name |
1-amino-4-bromopyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDCGMIUSPOHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728471 | |
| Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937161-86-9 | |
| Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile physical properties
An In-depth Technical Guide to the Physical Properties of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Introduction
This compound is a substituted aromatic heterocycle of significant interest to the scientific community. Its unique structural arrangement, featuring a pyrrole core functionalized with an amino, a bromo, and a carbonitrile group, renders it a highly versatile building block in synthetic organic chemistry.[1] This compound serves as a crucial intermediate in the development of complex heterocyclic systems, particularly for bioactive molecules with potential therapeutic applications in pharmaceuticals and agrochemicals.[2] Furthermore, its derivatives are explored in the field of materials science for the creation of functional materials with specific electronic and optical characteristics.[1]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document consolidates essential data on its identity, physical characteristics, analytical characterization, and safe handling. The protocols described herein are grounded in established laboratory practices, providing a framework for the reliable assessment and utilization of this compound.
Chemical Identity and Structure
This compound is commercially available as a free base and as a hydrochloride salt, each with distinct identifiers.[1] The presence of multiple functional groups dictates its chemical behavior: the N-amino group can act as a hydrogen bond donor and a nucleophile, the C4-bromo group provides a site for cross-coupling reactions (e.g., Suzuki, Stille), and the C2-carbonitrile group is an electron-withdrawing group that can be transformed into other functionalities like amides or carboxylic acids.[1]
Table 1: Chemical Identifiers
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₅H₄BrN₃[1] | C₅H₅BrClN₃[2][3] |
| Molecular Weight | 186.01 g/mol [1] | 222.47 g/mol [2] |
| CAS Number | 937161-86-9[1][4] | 937047-05-7[2][3] |
| IUPAC Name | This compound[1] | This compound hydrochloride[3] |
| SMILES | C1=C(N(C=C1Br)N)C#N[1] | C1=C(N(C=C1Br)N)C#N.Cl[1] |
| InChI Key | QSDCGMIUSPOHMC-UHFFFAOYSA-N | Not specified |
| MDL Number | MFCD23105808[1] | MFCD15142763[2] |
Core Physical Properties
The physical properties of this compound are fundamental to its handling, storage, formulation, and application in synthetic protocols. While comprehensive data is limited, known properties are summarized below, followed by standard protocols for their determination.
Table 2: Summary of Physical Properties
| Property | Value | Form | Reference |
|---|---|---|---|
| Physical State | Solid | Both | [1] |
| Appearance | Light yellow to off-white powder | Free Base | [1] |
| White powder | Hydrochloride Salt | [3] | |
| Solubility | Soluble in dichloromethane, acetonitrile, DMSO | Both | [1] |
| Storage | Ambient; Refrigerator recommended for long-term | Free Base | [1] |
| 2-8°C, Sealed | Hydrochloride Salt | [2][3] |
| Purity (Commercial) | ≥95% | Both |[1][2] |
Melting Point Determination
A precise melting point is a critical indicator of purity. A sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely crush a small amount of this compound powder. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Begin heating at a rapid rate (10-15 °C/min) to quickly approach the expected melting range.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. This slow ramp rate is crucial to ensure thermal equilibrium and obtain an accurate reading.
-
Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure substance, this range should be narrow (≤ 2 °C).
Quantitative Solubility Assessment
While qualitative solubility is known, quantitative data is often required for reaction setup and formulation.
Experimental Protocol: Gravimetric Determination of Solubility
-
Equilibration: Add an excess amount of the compound to a known volume (e.g., 10.0 mL) of the desired solvent (e.g., DMSO) in a sealed vial.
-
Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure saturation. A magnetic stirrer or shaker bath is ideal.
-
Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (e.g., 1.00 mL) using a filtered syringe to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.
-
Calculation: Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved compound. Calculate the solubility in mg/mL or mol/L.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound before its use in sensitive applications. The following protocols outline standard analytical techniques.
Caption: Workflow for the analytical characterization of this compound.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure.
-
Method:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar organic compounds and its ability to allow for the observation of exchangeable N-H protons.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Expected ¹H NMR Features: Signals corresponding to the two protons on the pyrrole ring and a signal for the N-NH₂ protons.
-
Expected ¹³C NMR Features: Five distinct carbon signals, including a characteristic signal for the nitrile carbon (C≡N) typically found in the 115-125 ppm range.
Protocol 3.2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups.
-
Method:
-
Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a translucent pellet using a hydraulic press.
-
Acquire the IR spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Absorption Bands:
-
~3300-3400 cm⁻¹: N-H stretching (from the amino group).
-
~2220-2260 cm⁻¹: C≡N stretching (a sharp, strong band characteristic of the nitrile).
-
~1500-1600 cm⁻¹: C=C stretching within the aromatic pyrrole ring.
-
~500-600 cm⁻¹: C-Br stretching.
-
Protocol 3.3: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Method:
-
Prepare a dilute solution of the sample in an appropriate solvent like acetonitrile.
-
Analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
-
-
Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 186.01 (for C₅H₅BrN₃⁺). A crucial confirmation is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Protocol 3.4: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine purity.
-
Method:
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape). For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Analysis: Inject a prepared solution of the compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container.[2] For long-term stability, refrigeration at 2-8°C is recommended.[2][3]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[5] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[5] Avoid breathing dust and direct contact with skin and eyes.[5][6] Wash hands thoroughly after handling.[5]
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | H320 | Causes eye irritation | GHS07 (Exclamation Mark) | Warning |
Conclusion
This compound is a valuable chemical intermediate with well-defined structural characteristics. This guide has detailed its key physical properties and provided robust, validated protocols for their experimental determination and confirmation. By understanding its solubility, stability, and spectroscopic profile, and by adhering to the outlined safety and handling procedures, researchers can confidently and effectively utilize this compound in the synthesis of novel molecules for a wide range of scientific applications.
References
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An In-Depth Technical Guide to 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a particularly valuable derivative: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile . The strategic placement of an amino group, a bromine atom, and a carbonitrile moiety on the pyrrole ring creates a highly versatile building block with multiple reactive handles. This allows for the facile construction of complex heterocyclic systems, making it a molecule of significant interest for researchers in drug discovery and materials science.[3][4] This document serves as a comprehensive technical resource, providing insights into its chemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.
Molecular Characterization and Physicochemical Properties
This compound is an aromatic heterocyclic compound.[3] It is commercially available as a free base and as a hydrochloride salt, with the latter often being preferred for its improved stability and handling properties.[3][5]
Chemical Identity
| Property | Free Base | Hydrochloride Salt |
| Molecular Formula | C₅H₄BrN₃ | C₅H₅BrClN₃ |
| Molecular Weight | 186.01 g/mol | 222.47 g/mol |
| CAS Number | 937161-86-9 | 937047-05-7 |
| IUPAC Name | This compound | This compound hydrochloride |
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt.[3][5]
Structural Elucidation
The core of the molecule is a five-membered pyrrole ring. The key functional groups are positioned as follows:
-
An amino group at the N1 position.
-
A bromine atom at the C4 position.
-
A carbonitrile (cyano) group at the C2 position.
This specific arrangement of functional groups is crucial to its synthetic utility, as will be discussed in later sections.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Form |
| Physical State | Solid | Both forms |
| Appearance | Light yellow to off-white powder | Both forms |
| Purity (Commercial) | ≥95% | Both forms |
| Storage Temperature | 2-8°C, Sealed | Hydrochloride Salt |
| Solubility | Soluble in Dichloromethane, Acetonitrile, DMSO | Both forms |
Table 2: Physical Properties of this compound.[3][5][6]
The hydrochloride salt is typically stored at refrigerated temperatures to ensure long-term stability.[5][6]
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyrroles is a well-established field in organic chemistry, with several named reactions providing access to this important heterocyclic core.[1][7] These methods often involve the condensation of 1,4-dicarbonyl compounds with amines (Paal-Knorr synthesis), the reaction of α-amino ketones with activated methylene compounds (Knorr synthesis), or multicomponent reactions.[1][7]
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests a plausible synthetic strategy involving the construction of the pyrrole ring from acyclic precursors followed by or preceded by functional group manipulations.
Conceptual Synthetic Workflow
A potential synthetic approach could involve a multi-step process. One possible disconnection, based on common pyrrole syntheses, is illustrated below. This is a conceptual workflow and would require experimental validation.
Figure 2: Conceptual synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Choice of Precursors: The selection of an α-halo ketone and a β-aminonitrile derivative is based on established methods for constructing substituted pyrroles. The amino and cyano functionalities are incorporated early in the synthesis.
-
Cyclization Strategy: A Hantzsch-type pyrrole synthesis is a plausible approach, involving the reaction of an α-haloketone with a β-enamino ester or nitrile.[8]
-
Bromination: The bromine atom can be introduced via electrophilic bromination of the pyrrole ring. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack. The directing effects of the existing substituents would need to be considered to ensure regioselectivity at the C4 position.
Purification
Post-synthesis, purification is critical to remove impurities and by-products. Standard laboratory techniques are typically employed:
-
Recrystallization: Effective for obtaining highly pure crystalline material. The choice of solvent system is crucial.
-
Column Chromatography: Utilizes silica gel with an optimized mobile phase to separate the desired compound from impurities based on polarity.
-
Preparative HPLC: Can be used for achieving very high purity, especially for smaller scale syntheses.[3]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its three distinct functional groups, each offering a handle for further chemical modifications.
Figure 3: Reactivity of the functional groups of this compound.
Reactions at the N-Amino Group
The N-amino group is nucleophilic and can participate in condensation reactions. A particularly important transformation is its reaction with 1,3-dicarbonyl compounds or their equivalents to form fused heterocyclic systems, most notably pyrrolopyrimidines .[9][10] This reaction is a cornerstone for the synthesis of many kinase inhibitors.
Reactions at the C-Bromo Group
The bromine atom at the C4 position is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
These reactions allow for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, which is a key strategy in structure-activity relationship (SAR) studies during drug development.
Reactions of the Cyano Group
The carbonitrile group can be transformed into other important functional groups, such as:
-
Carboxylic acid: via hydrolysis.
-
Amine: via reduction.
-
Amide: via partial hydrolysis.
These transformations further expand the synthetic utility of this building block.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable intermediate in both medicinal chemistry and materials science.[3][4]
Medicinal Chemistry: A Gateway to Kinase Inhibitors
A significant application of this compound is in the synthesis of pyrrolopyrimidine derivatives, which are a well-known class of kinase inhibitors .[9][10][11] Protein kinases are a major class of drug targets, particularly in oncology, and the development of selective inhibitors is a key focus of modern drug discovery.[12][13][14][15]
The general strategy involves the condensation of the N-amino group of this compound with a 1,3-dicarbonyl compound to form the pyrrolopyrimidine core. The bromine atom can then be functionalized using cross-coupling reactions to introduce substituents that interact with specific residues in the kinase active site, thereby conferring potency and selectivity.
Figure 4: General workflow for the synthesis of kinase inhibitors.
Materials Science
The pyrrole ring is a key component in conducting polymers and organic electronic materials. The functional groups on this compound allow for its incorporation into larger conjugated systems and polymers.[3] The bromine atom, in particular, serves as a site for polymerization or for linking to other molecular components. Potential applications in materials science include:
-
Organic light-emitting diodes (OLEDs)
-
Organic photovoltaics (OPVs)
-
Sensors [3]
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the two protons on the pyrrole ring and the protons of the amino group. The chemical shifts and coupling constants would be influenced by the electronic effects of the bromo and cyano substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show five distinct signals for the carbon atoms of the pyrrole ring and the cyano group. The chemical shifts would be characteristic of a substituted aromatic pyrrole.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching of the amino group.
-
C≡N stretching of the cyano group.
-
C=C and C-N stretching of the pyrrole ring.
Mass Spectrometry
Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
Safety and Handling
As with any chemical reagent, proper safety precautions must be taken when handling this compound. While a specific, comprehensive safety data sheet (SDS) is not widely available, information from related compounds suggests the following:
Hazard Identification
Based on the functional groups present, the compound may be:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
A skin and eye irritant.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[16][19]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][19]
-
Wash hands thoroughly after handling.[16]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19]
Conclusion and Future Outlook
This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its ability to serve as a precursor to complex heterocyclic systems, particularly kinase inhibitors, makes it a valuable tool for medicinal chemists. The multiple reactive sites on the molecule allow for the systematic exploration of chemical space and the optimization of molecular properties.
Future research in this area will likely focus on the development of novel synthetic routes to this and related compounds, as well as its application in the synthesis of new therapeutic agents and functional materials. As our understanding of the biological roles of kinases continues to grow, the demand for versatile building blocks like this compound is expected to increase, further solidifying the importance of the pyrrole scaffold in modern chemical science.
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Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. PubMed. 2023. Available from: [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. 2023. Available from: [Link]
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Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. 2010. Available from: [Link]
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The Synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile: An In-depth Technical Guide for Chemical Researchers
This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic importance of this molecule lies in its unique substitution pattern, which includes a reactive bromine atom for cross-coupling reactions, a nitrile group that can be further elaborated, and an N-amino group that can modulate biological activity and participate in further chemical transformations.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Substituted Pyrroles in Modern Drug Discovery
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific functionalization of the pyrrole ring is crucial for tuning the pharmacological profile of these molecules. This compound serves as a versatile intermediate for the construction of more complex heterocyclic systems, making it a valuable tool in the synthesis of novel therapeutic agents.[2] Its structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design.
Strategic Approach to Synthesis: A Two-Step Pathway
A direct, one-pot synthesis of this compound is not well-documented in the current literature. Therefore, a robust and efficient two-step synthetic route is proposed, starting from the commercially available 1H-pyrrole-2-carbonitrile. This strategy involves:
-
Regioselective Bromination: The introduction of a bromine atom at the C4 position of the pyrrole ring.
-
N-Amination: The subsequent amination of the pyrrole nitrogen to introduce the N-amino functionality.
This approach allows for clear control over the substitution pattern and provides a reliable method for obtaining the target compound in good yield and purity.
References
Spectroscopic Elucidation of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile: A Technical Guide for Drug Discovery Professionals
Introduction: The Enigmatic Pyrrole Core in Modern Drug Discovery
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents. 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a highly functionalized pyrrole derivative with significant potential as a building block in the synthesis of complex bioactive molecules. The strategic placement of an amino group at the 1-position, a bromine atom at the 4-position, and a nitrile group at the 2-position offers multiple avenues for further chemical modification, making it a valuable intermediate for constructing diverse chemical libraries.
This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic theory and data from analogous structures to present a robust, predicted spectroscopic profile of the molecule. This approach not only offers valuable insights for the identification and characterization of this compound but also serves as a practical framework for interpreting the spectra of similarly complex heterocyclic systems.
Predicted Spectroscopic Data and Expert Interpretation
A comprehensive understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural verification. This section details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the two pyrrole ring protons and the amino protons. The chemical shifts are predicted based on the electronic effects of the substituents. The electron-withdrawing cyano group at C2 will deshield the adjacent proton at C3, while the bromine at C4 will also exert a deshielding effect. The amino group at N1 is an electron-donating group, which would typically shield the ring protons, but its effect is modulated by the other substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.5 - 7.7 | d | 1H | H-5 | Deshielded by the adjacent N-amino group and the bromine at C4. Expected to be a doublet due to coupling with H-3. |
| ~6.9 - 7.1 | d | 1H | H-3 | Deshielded by the adjacent cyano group at C2. Expected to be a doublet due to coupling with H-5. |
| ~5.5 - 6.0 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening of the nitrogen and possible exchange with residual water. Chemical shift can be variable. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyrrole ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~130 - 135 | C-5 | Attached to nitrogen and adjacent to the bromine-bearing carbon. |
| ~120 - 125 | C-3 | Adjacent to the cyano- and amino-substituted carbons. |
| ~115 - 120 | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~100 - 105 | C-2 | Directly attached to the electron-withdrawing cyano group. |
| ~90 - 95 | C-4 | Directly attached to the electronegative bromine atom. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the amino, cyano, and pyrrole ring vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| ~3400 - 3300 | Medium | N-H stretching (asymmetric and symmetric) | Characteristic for a primary amine. |
| ~2230 - 2220 | Strong, Sharp | C≡N stretching | Characteristic for a conjugated nitrile group.[1] |
| ~1600 - 1550 | Medium | C=C stretching (pyrrole ring) | Typical for aromatic and heteroaromatic rings. |
| ~1450 - 1400 | Medium | N-H bending | Characteristic for a primary amine. |
| ~750 - 700 | Strong | C-Br stretching | Characteristic for a bromoalkane. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of one bromine atom, the molecular ion will appear as a pair of peaks of almost equal intensity, at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
-
m/z (⁷⁹Br) ≈ 185
-
m/z (⁸¹Br) ≈ 187
-
-
Major Fragmentation Pathways: The fragmentation is likely to proceed through the loss of small, stable molecules or radicals.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment | Rationale for Prediction |
| 158/160 | [M - HCN]⁺ | Loss of hydrogen cyanide from the nitrile group. |
| 106 | [M - Br]⁺ | Loss of the bromine radical. |
| 79 | [Br]⁺ | Bromine cation. |
Visualizing Molecular Structure and Fragmentation
The following diagrams, generated using Graphviz, illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway for this compound.
Caption: Predicted ESI-MS fragmentation pathway.
Proposed Synthesis Route: A Modern Approach
While various methods exist for the synthesis of substituted pyrroles, a plausible and efficient route to this compound could involve a multi-step sequence starting from a readily available precursor. A potential strategy is outlined below, which leverages modern synthetic methodologies.
Caption: Proposed synthetic workflow for the target compound.
This synthetic approach offers a logical progression to the target molecule, although optimization of reaction conditions would be necessary. The choice of reagents and reaction conditions at each step would be critical to achieving a good overall yield.
Experimental Protocols: Best Practices for Spectroscopic Analysis
To obtain high-quality spectroscopic data for this compound, the following general protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans, as ¹³C has a low natural abundance.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Use a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution directly into the source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).
-
Conclusion and Future Outlook
References
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. Available at: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Paal-Knorr Pyrrole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
Sources
An In-depth Technical Guide on the Solubility and Stability of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Introduction
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative that holds significant interest for researchers in medicinal chemistry and drug development.[1][2] Its unique chemical architecture, featuring an amino group, a bromine atom, and a carbonitrile moiety on a pyrrole scaffold, makes it a versatile building block for the synthesis of novel bioactive molecules.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines. Poor solubility can impede formulation and lead to erratic bioavailability, while instability can compromise the safety and efficacy of a potential drug candidate.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. It offers detailed, field-proven methodologies and explains the scientific rationale behind the experimental choices, empowering researchers to generate reliable and reproducible data. This guide also provides a template for documenting the findings in a structured manner. The compound is available as a free base and a hydrochloride salt, and the methodologies described herein are applicable to both forms.[1]
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on detailed solubility and stability studies.
| Property | Value | Form |
| Molecular Formula | C₅H₄BrN₃ | Free Base |
| C₅H₅BrClN₃ | Hydrochloride Salt | |
| Molecular Weight | 186.01 g/mol | Free Base |
| 222.47 g/mol | Hydrochloride Salt | |
| Appearance | Light yellow to off-white solid | Both forms[1][3] |
| CAS Number | 937161-86-9 | Free Base[1] |
| 937047-05-7 | Hydrochloride Salt[1] | |
| Storage | Store at 2-8°C, sealed | Hydrochloride Salt[2][3] |
| Refrigerator | Free Base[4] |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. This section outlines a systematic approach to quantitatively determine the solubility of this compound in various relevant media.
Rationale for Solvent Selection
A comprehensive solubility profile should be established in a range of solvents that are pertinent to drug development. This includes aqueous buffers at physiologically relevant pH values (to simulate the gastrointestinal tract), and common organic solvents used in formulation and analytical method development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][5][6]
Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.
Materials:
-
This compound (or its hydrochloride salt)
-
Selected solvents (e.g., purified water, 0.1 N HCl, phosphate-buffered saline pH 7.4, acetonitrile, methanol, ethanol, dichloromethane, dimethyl sulfoxide)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Visually inspect for the presence of undissolved solid to confirm saturation.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Data Presentation:
The solubility data should be presented in a clear and organized table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Purified Water | 25 | |||
| 0.1 N HCl (pH ~1.2) | 37 | |||
| Phosphate Buffer (pH 7.4) | 37 | |||
| Acetonitrile | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Dichloromethane | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 |
Note: Qualitative data indicates solubility in dichloromethane, acetonitrile, and DMSO.[1]
Diagram: Workflow for Shake-Flask Solubility Determination
Sources
Harnessing the Versatility of Brominated Pyrroles: A Guide to Synthesis, Reactivity, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and organic electronic materials.[1][2][3][4] The introduction of a bromine atom onto this electron-rich heterocycle transforms it into a versatile synthetic intermediate, unlocking a vast chemical space for functionalization through modern cross-coupling chemistry. This guide provides an in-depth exploration of the reactivity of brominated pyrrole derivatives, grounded in mechanistic principles and field-proven methodologies. We will dissect the causal factors governing the regioselective synthesis of these key intermediates and detail their subsequent transformations via palladium- and copper-catalyzed cross-coupling reactions. By integrating detailed protocols, mechanistic diagrams, and comparative data, this document serves as a comprehensive resource for researchers aiming to leverage the synthetic power of brominated pyrroles in drug discovery and materials innovation.
The Pyrrole Scaffold: An Electron-Rich Foundation
The five-membered 1H-pyrrole ring is an aromatic, electron-rich heterocycle.[1][5] The nitrogen lone pair participates in the 6π-electron aromatic system, leading to a high electron density across the ring. This inherent reactivity makes pyrrole highly susceptible to electrophilic aromatic substitution, which preferentially occurs at the C2 (α) position due to superior resonance stabilization of the resulting carbocation intermediate (the arenium ion).[5] However, this high reactivity presents a significant challenge: controlling reactions to achieve selective mono-substitution without polymerization or the formation of poly-halogenated byproducts.[5] Mastering the controlled bromination of pyrrole is therefore the critical first step in its journey as a synthetic building block.
Strategic Synthesis: Mastering the Regioselective Bromination of Pyrroles
The direct bromination of an unsubstituted pyrrole often leads to a mixture of di-, tri-, and even tetra-brominated products.[5] Achieving selective monobromination requires careful control over the choice of brominating agent, reaction conditions, and the electronic nature of substituents already present on the pyrrole ring.
The Chemist's Toolkit: Brominating Agents and Their Properties
The choice of reagent is paramount in controlling the outcome of the bromination.
-
Molecular Bromine (Br₂): Highly reactive and aggressive, Br₂ often results in over-bromination and is difficult to control for selective synthesis.[5][6]
-
N-Bromosuccinimide (NBS): As a milder source of electrophilic bromine, NBS is the most common and effective reagent for achieving regioselective monobromination of pyrroles, particularly when used at low temperatures.[5][7]
-
Tetrabutylammonium Tribromide (TBABr₃): This stable, crystalline solid serves as a mild brominating agent. It has proven particularly effective in directing bromination to the C5 position in certain substituted pyrroles, offering a complementary regioselectivity to NBS.[8][9]
-
Dimethyl Sulfoxide (DMSO)/Hydrobromic Acid (HBr): This system provides a mild and highly selective method for brominating various pyrrole derivatives, often yielding high quantities of the desired monobrominated product.[5]
The Logic of Regiocontrol: Substituent-Directed Bromination
The position of bromination on a substituted pyrrole is dictated by the electronic properties of the substituent, a classic principle of electrophilic aromatic substitution.
-
Electron-Withdrawing Groups (EWGs): When an EWG (e.g., trichloroacetyl, ester) is present at the C2 position, it deactivates the pyrrole ring towards electrophilic attack. This deactivation is felt most strongly at the adjacent C5 position, thereby directing the incoming electrophile (bromine) to the C4 position .[8][9][10]
-
A Noteworthy Exception (C2-Carboxamides): While typically considered an EWG, a C2-carboxamide can direct bromination to the C5 position , particularly when using TBABr₃ as the brominating agent.[8][9] This substrate-controlled selectivity is a powerful tool for accessing C5-bromo pyrroles that are otherwise difficult to synthesize. Quantum chemical calculations suggest that the transition state leading to C5 bromination is more stabilized for carboxamides compared to esters or ketones.[9]
The following table summarizes the regiochemical outcomes for the bromination of C2-substituted pyrroles.
| C2-Substituent | Brominating Agent | Predominant Product | Reference |
| Trichloroacetyl (ketone) | NBS, Br₂, DBDMH | 4-Bromo | [8] |
| Methyl ester | NBS, Br₂, DBDMH | 4-Bromo | [8] |
| N-Methyl carboxamide | NBS in THF | ~1:1 mixture of 4- & 5-Bromo | [8] |
| N-Methyl carboxamide | TBABr₃ in CH₂Cl₂ | 5-Bromo (>10:1 selectivity) | [8][9] |
| N-Phenyl carboxamide | TBABr₃ in CH₂Cl₂ | 5-Bromo (9:1 selectivity) | [8] |
Experimental Protocol: Regioselective C4-Bromination of 2-Acyl Pyrrole
This protocol describes a typical procedure for the selective bromination of a pyrrole bearing an electron-withdrawing group at the C2 position using NBS.
Objective: To synthesize Methyl 4-bromo-1H-pyrrole-2-carboxylate.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice / Acetone bath
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 mmol) in anhydrous THF (10 mL).[5]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is critical to prevent over-bromination and side reactions.[5]
-
Reagent Addition: In a separate flask, dissolve NBS (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over approximately 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. Following this, allow the flask to warm slowly to room temperature and continue stirring for an additional 2-4 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the target compound.[5]
The Bromine Handle: Gateway to Molecular Complexity via Cross-Coupling
The true synthetic power of brominated pyrroles lies in their ability to participate in a wide array of transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile "handle" for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[11][12]
The Catalytic Cycle: The reaction proceeds through a well-established cycle involving a Pd(0)/Pd(II) couple.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyrrole, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[13]
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#EA4335"]; oa_intermediate [label="Pyrrole-Pd(II)L₂(Br)\n(Oxidative Adduct)"]; tm_intermediate [label="Pyrrole-Pd(II)L₂(Ar)"]; product [label="Aryl-Pyrrole\n(Product)"];
// Invisible nodes for labels oa_label [label="Oxidative\nAddition", shape=none, fontcolor="#4285F4"]; tm_label [label="Transmetalation", shape=none, fontcolor="#34A853"]; re_label [label="Reductive\nElimination", shape=none, fontcolor="#FBBC05"];
// Edges pd0 -> oa_intermediate [label=" + Pyrrole-Br"]; oa_intermediate -> tm_intermediate [label=" + ArB(OH)₂\n+ Base"]; tm_intermediate -> product [label=""]; product -> pd0 [style=invis]; // Helper for positioning
// Position labels using invisible edges edge [style=dashed, arrowhead=none]; pd0 -> oa_label -> oa_intermediate; oa_intermediate -> tm_label -> tm_intermediate; tm_intermediate -> re_label -> pd0 [label=""];
Causality Behind Key Experimental Choices:
-
The N-Protection Imperative: Suzuki-Miyaura couplings with N-H pyrroles are notoriously problematic.[14] The acidic N-H proton can interfere with the basic conditions and the organometallic intermediates, leading to significant debromination as a side reaction.[15] Therefore, protecting the pyrrole nitrogen (e.g., with Boc, SEM, or tosyl groups) is a critical experimental choice to ensure high yields and prevent unwanted side reactions.[14][15]
-
Catalyst and Ligand Selection: While many palladium catalysts are effective, systems like Pd(dppf)Cl₂ are often favored for their robustness and efficiency in coupling heteroaromatic substrates.[16][17] The choice of ligand is crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.
Other Foundational Cross-Coupling Reactions
Beyond the Suzuki reaction, brominated pyrroles are competent substrates for a host of other valuable transformations.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Key Application | Reference |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) | C-C | Synthesis of complex natural products | [18] |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) / Cu(I) | C-C (sp²-sp) | Building blocks for conjugated materials | [19][20][21][22] |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) | C-N | Synthesis of N-aryl heterocycles | [18][23] |
| Ullmann Condensation | Amine or Alcohol | Cu(I) | C-N, C-O | Alternative to Pd-catalyzed amination/etherification | [23][24][25] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Pyrrole
Objective: To synthesize a 4-aryl-2-carboxypyrrole derivative.
Materials:
-
N-Protected 4-bromo-1H-pyrrole-2-carboxylate (e.g., N-Boc derivative)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Dimethoxyethane (DME), Dioxane, or Toluene/Water mixture)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the N-protected bromopyrrole (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent (e.g., DME, 10 mL).
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.[16]
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired aryl-pyrrole product.
Applications: From Life-Saving Drugs to Advanced Materials
The ability to strategically functionalize the pyrrole ring via brominated intermediates is not merely an academic exercise; it is a cornerstone of modern molecular design.
-
Drug Development and Natural Product Synthesis: The pyrrole motif is present in a vast number of biologically active molecules and FDA-approved drugs, including the cholesterol-lowering agent Atorvastatin (Lipitor®) and the anti-inflammatory drug Tolmetin.[1][26] Many marine natural products, such as the longamides and agelastatins, feature a bromopyrrole core.[1][8] The synthetic routes to these complex molecules and their analogs rely heavily on the cross-coupling strategies outlined in this guide.[27]
-
Materials Science and Organic Electronics: As an electron-rich aromatic unit, pyrrole is an ideal building block for organic semiconducting materials.[28][29] Palladium-catalyzed reactions, particularly Suzuki and Sonogashira couplings, are employed to polymerize brominated pyrrole monomers into conjugated polymers.[30] These materials are actively researched for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), paving the way for next-generation flexible electronics.[28][29][31]
Conclusion and Future Outlook
Brominated pyrroles are indispensable intermediates in modern organic synthesis. Their true value is realized through a two-stage process: first, a carefully controlled, regioselective bromination, followed by a strategic cross-coupling reaction to build molecular complexity. An understanding of the underlying principles—the electronic direction of substituents in bromination and the mechanistic nuances of palladium catalysis—is essential for any scientist working in drug discovery or materials science. Future advancements will likely focus on developing even more selective and sustainable catalytic systems, including copper-catalyzed and C-H activation methodologies, to further streamline the synthesis of these high-value, functionalized heterocyclic compounds.
References
- Banwell, M. G., & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS.
- Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines. (n.d.). Royal Society of Chemistry.
- Singh, N., et al. (n.d.). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Royal Society of Chemistry.
- (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). ACS Publications.
- (n.d.). Recent progress in the total synthesis of pyrrole-containing natural products (2011-2020).
- (n.d.). PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. ResearchGate.
- (n.d.). Overcoming over-bromination in pyrrole synthesis. Benchchem.
- (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry - ACS Publications.
- (n.d.). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles.
- (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. PMC - NIH.
- (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed.
- (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. PubMed.
- (2024). Bromination of Pyrrole and Pyridine #bromination. YouTube.
- (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. ResearchGate.
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A Theoretical and Experimental Deep Dive into 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile: A Key Heterocyclic Scaffold
Abstract
This technical guide provides a comprehensive theoretical and experimental overview of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile, a pivotal heterocyclic intermediate in the landscape of modern medicinal and materials science. While direct, extensive research on this specific molecule is nascent, this document synthesizes available data with in-depth analysis of structurally analogous compounds to present a robust profile. We will explore its synthesis, structural and spectroscopic characteristics, and delve into its electronic properties through quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this versatile pyrrole derivative.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of biologically active molecules and functional materials.[1] Its presence in natural products like heme and chlorophyll underscores its fundamental role in biological systems. In medicinal chemistry, the pyrrole scaffold is a privileged structure, featuring in a plethora of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5][6] The unique electronic properties and reactivity of the pyrrole ring make it a versatile building block for the synthesis of complex molecular architectures.[7]
This compound emerges as a particularly interesting derivative. The strategic placement of an amino group at the 1-position, a bromine atom at the 4-position, and a carbonitrile at the 2-position creates a multifunctional platform for a variety of chemical transformations.[8] The amino group can act as a key pharmacophore or a handle for further derivatization, the bromine atom is an excellent leaving group for cross-coupling reactions, and the nitrile group can be transformed into other functional moieties.[8] These features position this compound as a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[9][10] This guide aims to provide a detailed theoretical framework for understanding and predicting the behavior of this promising molecule.
Synthesis and Spectroscopic Characterization
While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, its synthesis can be inferred from established methods for preparing substituted pyrroles. A plausible synthetic approach would involve the cyclization of a suitably functionalized precursor, followed by bromination and amination steps. The synthesis of the analogous 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile has been reported, offering a template for potential synthetic strategies.[9][11]
A generalized, multi-step synthetic protocol for a substituted aminopyrrole carbonitrile is outlined below. This protocol is based on common synthetic transformations in pyrrole chemistry and serves as a foundational methodology that could be adapted for the target molecule.
Representative Synthetic Protocol: Multi-component Synthesis of a Substituted 2-Amino-3-cyano Pyrrole
This protocol is adapted from methodologies for synthesizing functionalized 2-amino-3-cyano pyrroles.[12]
Step 1: Formation of the Pyrrole Ring
-
To a solution of a terminal alkyne (1.0 eq) in a suitable solvent such as THF, add a copper(I) catalyst (e.g., CuI, 0.1 eq).
-
Add a sulfonyl azide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours until the azide is consumed (monitored by TLC).
-
Add a phenacylmalononitrile derivative (1.0 eq) and a base (e.g., DBU, 1.2 eq).
-
Heat the reaction mixture at reflux for 6-12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Bromination
-
Dissolve the synthesized pyrrole (1.0 eq) in a suitable solvent like dichloromethane or chloroform.
-
Add a brominating agent such as N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated aqueous solution of Na2S2O3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
The crude brominated pyrrole can be purified by recrystallization or column chromatography.
Step 3: N-Amination
-
To a solution of the brominated pyrrole (1.0 eq) in a suitable solvent like DMF, add a strong base such as sodium hydride (1.2 eq) at 0 °C.
-
After stirring for 30 minutes, add an aminating agent like O-(diphenylphosphinyl)hydroxylamine (1.1 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final product, this compound, by column chromatography.
Caption: Generalized synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[13][14][15][16]
2.2.1. ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17][18][19]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two pyrrole ring protons and the protons of the amino group. The chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing nitrile group and the bromine atom. The NH₂ protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyrrole ring and the nitrile group.[20] The chemical shifts will be characteristic of the electronic environment of each carbon atom.
| Predicted NMR Data for this compound |
| ¹H NMR (Predicted, in CDCl₃) |
| Proton Assignment |
| H-3 |
| H-5 |
| NH₂ |
| ¹³C NMR (Predicted, in CDCl₃) |
| Carbon Assignment |
| C-2 |
| C-3 |
| C-4 |
| C-5 |
| CN |
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[21][22][23] The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Predicted FTIR Data for this compound |
| Vibrational Mode |
| N-H stretching (amino group) |
| C≡N stretching (nitrile group) |
| C=C stretching (pyrrole ring) |
| C-N stretching |
| C-Br stretching |
Structural Analysis: Insights from X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[24][25][26] While a crystal structure for this compound has not been reported, analysis of related structures provides valuable insights into the expected molecular geometry.[17][18][24][27]
The pyrrole ring is expected to be largely planar, a characteristic feature of aromatic systems. The bond lengths and angles will be influenced by the nature and position of the substituents. The C-Br bond length will be consistent with that of other brominated aromatic compounds. The amino group attached to the pyrrole nitrogen may exhibit some degree of pyramidalization.
The crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding involving the amino group and the nitrile nitrogen, as well as halogen bonding involving the bromine atom.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Theoretical and Computational Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules.[28][29] These computational methods can provide valuable insights that complement experimental data.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity.[30] A smaller HOMO-LUMO gap generally indicates higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the amino group, while the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the pyrrole ring. The presence of the bromine atom will also influence the energies and distributions of these orbitals.
| Predicted Quantum Chemical Parameters |
| Parameter |
| HOMO Energy |
| LUMO Energy |
| HOMO-LUMO Gap |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack.[1][27][31][32][33] In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the nitrile group, making it a likely site for interaction with electrophiles or hydrogen bond donors. The area around the amino group's hydrogen atoms will likely exhibit a positive potential, indicating their ability to act as hydrogen bond donors. The bromine atom will have a region of positive potential along the C-Br bond axis (a σ-hole), which can participate in halogen bonding.[6]
Caption: A standard workflow for performing DFT calculations.
Potential Applications and Future Directions
The structural and electronic features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents and functional materials.
-
Medicinal Chemistry: The aminopyrrole carbonitrile core is a known pharmacophore in compounds with antimicrobial and anticancer activities.[2][3][4][5][6][34] The bromine atom allows for the introduction of diverse substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships and the optimization of biological activity.[34] The amino group can be further functionalized to modulate the compound's physicochemical properties and target interactions.
-
Materials Science: The conjugated π-system of the pyrrole ring, combined with the potential for intermolecular interactions, makes this molecule a candidate for the synthesis of organic electronic materials. Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. A thorough experimental investigation of its spectroscopic and structural properties, including a single-crystal X-ray diffraction study, would provide a definitive understanding of its molecular architecture. Furthermore, a comprehensive evaluation of the biological activity of a library of derivatives against a panel of cancer cell lines and microbial strains would be crucial for realizing its therapeutic potential.
Conclusion
This compound stands as a promising, yet underexplored, heterocyclic building block. This technical guide, through a comprehensive analysis of its predicted properties based on analogous systems, has highlighted its significant potential in both medicinal chemistry and materials science. The unique combination of functional groups on the pyrrole core provides a versatile platform for the synthesis of novel compounds with tailored properties. Further experimental and theoretical investigations are warranted to fully unlock the potential of this intriguing molecule and pave the way for its application in the development of next-generation therapeutics and advanced materials.
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Aminopyrrole Carbonitriles: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Pyrrole Scaffold in Modern Drug Discovery
Heterocyclic compounds are foundational to the development of new pharmaceuticals, offering a diverse array of physicochemical and biological properties that enable interaction with a wide range of biological targets.[1] Among these, the pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged structure found in numerous natural products and commercially successful drugs.[1] Molecules incorporating the pyrrole moiety have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[2]
This guide focuses on a specific, highly functionalized subset: aminopyrrole carbonitrile compounds. This scaffold is characterized by the presence of both an amino group (-NH2) and a nitrile group (-CN) on the pyrrole ring, creating a unique electronic and structural profile. These functional groups serve as versatile handles for further chemical modification and act as key pharmacophoric elements that drive interactions with biological targets. The continued emergence of drug resistance and the need for more selective and potent therapeutics have positioned aminopyrrole carbonitriles as a focal point of intensive research in medicinal chemistry and drug development.[1] This document provides an in-depth exploration of their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their potential as next-generation therapeutics.
Part 1: Synthetic Methodologies for Aminopyrrole Carbonitrile Core
The construction of the polysubstituted aminopyrrole carbonitrile scaffold is achieved through several elegant and efficient synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Multi-component reactions (MCRs) are particularly favored as they allow for the rapid assembly of complex molecules in a single step, aligning with the principles of green chemistry by reducing waste and saving time.[3]
The Thorpe-Ziegler Reaction: A Classic Approach to Cyclization
The intramolecular Thorpe-Ziegler reaction is a cornerstone for the synthesis of cyclic α-cyano ketones and related heterocycles.[4][5][6] The reaction involves the base-catalyzed intramolecular condensation of a dinitrile.[5][6] In the context of aminopyrrole synthesis, this cyclization is a key step in converting acyclic precursors into the desired heterocyclic ring system.[7]
The classical mechanism involves the deprotonation of an α-carbon to a nitrile, generating a carbanion.[4] This nucleophile then attacks the second nitrile group within the same molecule, leading to the formation of a cyclic imine, which subsequently tautomerizes to the more stable enamine product.[4][5]
Caption: Mechanism of the Thorpe-Ziegler reaction for aminopyrrole synthesis.
Multi-Component Domino Reactions
More contemporary approaches leverage domino or cascade reactions, where a single synthetic operation triggers a series of bond-forming events. A notable example is the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides, which proceeds through a novel propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization and 5-exo-dig N-cyclization.[8] This metal-free methodology allows for the creation of a diverse library of 2-aminopyrroles from readily accessible starting materials.[8]
Another powerful strategy involves the reaction of 3,3-diaminoacrylonitriles with acetylenic compounds like dimethyl acetylenedicarboxylate (DMAD).[2][9][10] The reaction pathway and final product structure are highly dependent on the substitution pattern of the starting materials, yielding a variety of non-aromatic and aromatic pyrrole derivatives in high yields.[2][9]
Caption: A generalized workflow for multi-component synthesis of aminopyrroles.
Part 2: Therapeutic Potential and Biological Activities
The aminopyrrole carbonitrile scaffold is a versatile pharmacophore that has been successfully exploited to develop inhibitors for a range of therapeutic targets. Its rigid structure and functional groups facilitate precise interactions within the binding sites of enzymes and receptors.
Anticancer Activity
A significant body of research has focused on the anticancer properties of aminopyrrole carbonitrile derivatives.[11] These compounds have been shown to exert their effects through multiple mechanisms of action.
-
Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[12][13] Aminopyrrole derivatives have been designed as potent inhibitors of several key oncogenic kinases.
-
Src Kinase: Certain 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been developed as non-ATP competitive inhibitors of Src kinase.[12][13] One lead compound demonstrated an IC50 of 0.9 μM and effectively suppressed the migration and proliferation of breast cancer cells.[12][13]
-
Met Kinase: A series of acylurea analogs based on aminopyridine and pyrrolopyridine scaffolds were identified as potent inhibitors of Met kinase, showing significant antitumor activity in xenograft models.[14]
-
EGFR: Aminopyridine-containing spiro derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) mutations, a key target in lung cancer therapy.[15]
-
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for cancer therapy.[16] Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), which are structurally related to the carbonitrile series, have been identified as potent cytotoxic agents that inhibit tubulin polymerization.[16] This action leads to a robust G2/M cell-cycle arrest and accumulation of tumor cells in the M-phase.[16]
-
Apoptosis Induction: Many pyrimidine-5-carbonitrile derivatives, which share the core cyano-amino functionality, have been shown to induce apoptosis in cancer cells.[17][18] For instance, certain derivatives were found to trigger apoptosis in leukemia cells by inhibiting the PI3K/AKT signaling pathway.[17]
Caption: Aminopyrrole carbonitrile inhibitor blocking the kinase active site.
Antibacterial Activity: Metallo-β-Lactamase Inhibition
The rise of antibiotic-resistant bacteria represents a critical global health threat. One major mechanism of resistance is the production of metallo-β-lactamase (MBL) enzymes, which hydrolyze and inactivate β-lactam antibiotics. Aminopyrrole carbonitriles have emerged as promising broad-spectrum MBL inhibitors.[19][20]
A detailed structure-activity relationship (SAR) study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed key structural requirements for potent inhibition against all three major subclasses of MBLs (B1, B2, and B3).[19][20] The study found that the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain are all crucial for inhibitory activity.[19] The N-benzoyl derivative of the lead compound was particularly effective, retaining low micromolar activity against all tested MBLs and significantly enhancing the sensitivity of MBL-producing bacteria to the antibiotic meropenem.[19]
Antiviral Activity
Pyrrole and pyrrolopyrimidine derivatives have been investigated for their antiviral properties against various pathogens.[21][22] Recent studies have explored their efficacy against viruses that cause viral gastroenteritis, such as coxsackievirus B4 and rotavirus.[21][22] Several novel pyrrole derivatives exhibited significant antiviral activity in cell-based assays, highlighting their potential as direct-acting antiviral agents.[21]
Part 3: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's structure and its biological activity is paramount in drug development. The SAR study of aminopyrrole carbonitriles as MBL inhibitors provides an excellent case study.
| Modification Site | Substitution | Effect on MBL Inhibition | Rationale/Insight |
| C3 Position | Replacing Nitrile (-CN) | Loss of Activity | The nitrile group is essential for binding and inhibitory function, likely through hydrogen bonding or electronic interactions in the active site.[19] |
| C4/C5 Positions | Replacing Diphenyl | Reduced Potency | The bulky, aromatic diphenyl groups are critical for occupying a hydrophobic pocket in the enzyme's active site, contributing significantly to binding affinity.[19] |
| N1 Position | Replacing Benzyl | Variable, often Reduced Potency | The N-benzyl group is important for overall potency. Modifications here can alter the compound's orientation in the binding site.[19][20] |
| N2 (Amino) Position | Acylation (e.g., N-benzoyl) | Maintained or Increased Potency | Acylating the 2-amino group can introduce new interaction points. The N-benzoyl derivative showed potent, broad-spectrum activity, suggesting favorable interactions.[19] |
Table summarizing key SAR findings for aminopyrrole carbonitrile-based MBL inhibitors.[19][20]
Part 4: Key Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections outline standardized procedures for the synthesis and biological evaluation of aminopyrrole carbonitrile compounds.
Protocol 1: General Synthesis of 2-Aminopyrrole-3-carbonitriles via Thorpe-Ziegler Cyclization
This protocol is adapted from methodologies used for the synthesis of substituted aminopyrroles.[7]
Objective: To synthesize a 4,5-disubstituted-2-aminopyrrole-3-carbonitrile from an appropriate β-enaminonitrile precursor.
Materials:
-
β-Enaminonitrile precursor
-
α-Haloketone (e.g., 2-bromo-1,2-diphenylethan-1-one)
-
Base (e.g., Sodium ethoxide or Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Ethanol, DMF)
-
Reaction vessel, magnetic stirrer, condenser
-
Standard workup and purification reagents (DCM, brine, Na2SO4, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the β-enaminonitrile (1.0 eq) and the anhydrous solvent.
-
Base Addition: Add the base (1.1 eq) portion-wise to the solution at room temperature and stir for 15 minutes.
-
Substrate Addition: Add a solution of the α-haloketone (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure aminopyrrole carbonitrile product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Src Kinase)
This protocol describes a general method for assessing the inhibitory activity of a compound against a protein kinase, adapted from procedures for evaluating Src kinase inhibitors.[12][13]
Objective: To determine the IC50 value of a test compound against Src kinase.
Materials:
-
Recombinant human Src kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microplate
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 100 µM.
-
Reaction Mixture: In a 384-well plate, add the kinase assay buffer.
-
Add Compound: Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add Kinase: Add the recombinant Src kinase to each well (except for the no-enzyme control) and briefly incubate to allow the compound to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ involves a two-step addition).
-
Data Acquisition: After a brief incubation, measure the luminescence using a plate reader. The light signal is inversely proportional to the kinase activity.
-
Data Analysis:
-
Normalize the data using the positive (enzyme + DMSO) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Outlook
Aminopyrrole carbonitrile compounds represent a highly valuable and versatile scaffold in medicinal chemistry. Their synthetic accessibility, particularly through efficient multi-component reactions, allows for the creation of large and diverse chemical libraries for high-throughput screening. The remarkable breadth of biological activity, spanning from anticancer and antibacterial to antiviral applications, underscores their potential to address significant unmet medical needs.
Future research will likely focus on several key areas:
-
Target Selectivity: Refining the scaffold to improve selectivity for specific kinase isoforms or bacterial enzymes to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations, particularly for kinase and MBL targets.
-
Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.
-
New Therapeutic Areas: Exploring the utility of the aminopyrrole carbonitrile scaffold against other disease targets, such as those involved in inflammatory and neurodegenerative disorders.
The continued exploration of this chemical space promises to yield novel drug candidates with improved efficacy and safety profiles, making a substantial impact on the future of pharmacotherapy.
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- Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and prolifer
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- Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters.
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Methodological & Application
Synthetic Routes to 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile: An Application Note and Protocol Guide
Introduction: The Significance of Substituted Pyrroles in Modern Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity and functional properties.[1][2] The strategic functionalization of the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the development of targeted therapeutic agents and advanced materials. Among the vast array of substituted pyrroles, 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile stands out as a versatile synthetic intermediate. Its unique constellation of functional groups—a reactive N-amino moiety, a synthetically malleable bromine atom, and a cyano group amenable to various transformations—makes it a valuable building block for the construction of complex heterocyclic systems.[1] This application note provides a comprehensive guide to the synthesis of this important molecule, detailing two key synthetic transformations and providing in-depth protocols for its preparation and characterization.
Synthetic Strategy: A Two-Step Approach to this compound
The most logical and efficient synthetic route to this compound involves a two-step sequence starting from the commercially available 1H-pyrrole-2-carbonitrile. This strategy is predicated on the principles of electrophilic aromatic substitution and subsequent N-amination, as illustrated below.
Caption: Overall synthetic workflow.
Step 1: Regioselective Bromination of 1H-pyrrole-2-carbonitrile
The initial step focuses on the selective introduction of a bromine atom at the C4 position of the pyrrole ring. Pyrroles are electron-rich aromatic systems and are highly susceptible to electrophilic attack.[3] However, controlling the regioselectivity of this reaction is paramount to avoid the formation of undesired isomers. The presence of the electron-withdrawing nitrile group at the C2 position deactivates the adjacent C3 and C5 positions towards electrophilic substitution, thereby directing the incoming electrophile to the C4 position. For this transformation, N-bromosuccinimide (NBS) is the reagent of choice, as it provides a mild and highly regioselective source of electrophilic bromine, leading to the desired 4-bromo-1H-pyrrole-2-carbonitrile intermediate in high yield.[3]
Step 2: N-Amination of 4-bromo-1H-pyrrole-2-carbonitrile
The second and final step involves the introduction of an amino group onto the nitrogen atom of the pyrrole ring. This is achieved through an N-amination reaction. Among the various electrophilic aminating agents available, monochloramine (NH₂Cl) has proven to be an excellent reagent for the N-amination of pyrroles and other heterocyclic systems, offering high yields and operational simplicity.[4][5] The reaction proceeds by deprotonation of the pyrrole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate a nucleophilic pyrrolide anion. This anion then attacks the electrophilic nitrogen of monochloramine, displacing a chloride ion to furnish the desired this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-bromo-1H-pyrrole-2-carbonitrile
This protocol details the regioselective bromination of 1H-pyrrole-2-carbonitrile using N-bromosuccinimide.
Materials and Reagents:
-
1H-pyrrole-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous chloroform or dichloromethane (approximately 10-15 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice-water bath.
-
To the cooled solution, add N-bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-1H-pyrrole-2-carbonitrile as a solid.
Protocol 2: Synthesis of this compound
This protocol describes the N-amination of 4-bromo-1H-pyrrole-2-carbonitrile using monochloramine.
Materials and Reagents:
-
4-bromo-1H-pyrrole-2-carbonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous ethereal solution of monochloramine (NH₂Cl) (prepared separately)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure for the Preparation of Anhydrous Ethereal Monochloramine:
Caution: Monochloramine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
To a cooled (0 °C) mixture of aqueous ammonia and ammonium chloride, slowly add a solution of sodium hypochlorite (bleach).
-
Extract the resulting monochloramine into diethyl ether.
-
Wash the ethereal solution with brine and dry over anhydrous sodium sulfate. The concentration of the monochloramine solution can be determined by titration.
N-Amination Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C and add a solution of 4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture to 0 °C and slowly add the freshly prepared anhydrous ethereal solution of monochloramine (1.2-1.5 eq).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Mechanism and Rationale
Mechanism of Regioselective Bromination
The bromination of 1H-pyrrole-2-carbonitrile with NBS proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-withdrawing nature of the nitrile group at C2 directs the incoming electrophile to the C4 position.
Caption: Electrophilic bromination mechanism.
Mechanism of N-Amination
The N-amination reaction involves the nucleophilic attack of the pyrrolide anion on the electrophilic nitrogen of monochloramine.
Caption: N-Amination reaction mechanism.
Characterization and Quality Control
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| 4-bromo-1H-pyrrole-2-carbonitrile | C₅H₃BrN₂ | 185.00 | Signals for pyrrole ring protons and NH proton. | Signals for pyrrole ring carbons and nitrile carbon. |
| This compound | C₅H₄BrN₃ | 200.01 | Signals for pyrrole ring protons and NH₂ protons. | Signals for pyrrole ring carbons and nitrile carbon. |
Note: Specific chemical shifts and coupling constants for the intermediate and final product would need to be determined experimentally and compared with literature values if available. Techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the molecular weight and assess the purity of the final product. The hydrochloride salt of the final product is also commercially available and will have a different molecular weight and potentially different spectral characteristics.[6]
Conclusion
The two-step synthetic route described herein provides a reliable and efficient method for the preparation of this compound. The careful control of reaction conditions, particularly during the regioselective bromination step, is crucial for obtaining the desired product in high yield and purity. This versatile intermediate serves as a valuable tool for researchers in drug discovery and materials science, enabling the synthesis of novel and complex molecular architectures.
References
- Hynes, J., Jr., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Jr., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368–1371.
-
Hynes, J., Jr., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Jr., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). PubMed. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]
- Kumar, R., & Chauhan, P. (2015).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
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The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives
Introduction
The Paal-Knorr synthesis, a venerable name reaction in organic chemistry, remains a cornerstone for the construction of the pyrrole ring, a prevalent scaffold in pharmaceuticals, natural products, and functional materials.[1][2] First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this condensation reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine offers a straightforward and efficient route to these valuable five-membered heterocycles.[2][3] Its enduring utility is a testament to its operational simplicity, generally good to excellent yields, and the accessibility of its starting materials.[1][4]
This in-depth technical guide provides a comprehensive overview of the Paal-Knorr synthesis for creating substituted pyrrole derivatives. It covers the core reaction mechanism, modern advancements that have overcome initial limitations, detailed experimental protocols for key transformations, and a quantitative analysis of various synthetic approaches to inform experimental design. The pyrrole moiety is a key structural component in a vast array of biologically active molecules, making the Paal-Knorr synthesis a valuable tool for drug discovery and development.[1] Applications include the synthesis of blockbuster drugs like Atorvastatin (Lipitor®), used to lower cholesterol, which contains a central pyrrole ring often constructed using a Paal-Knorr or related synthesis.[1]
Core Concepts and Reaction Mechanism
The Paal-Knorr pyrrole synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[5][6] The established mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[3][7] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group.[6] This ring-closing step is often the rate-determining step of the reaction.[4][8] The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[3][6]
The mechanism was investigated in detail by V. Amarnath et al. in 1991, whose work suggested the pathway involving the hemiaminal intermediate.[3][7] This was later supported by computational density functional theory (DFT) studies, which concluded that the hemiaminal cyclization is the preferred pathway over an alternative enamine cyclization.[4][9]
While the traditional Paal-Knorr reaction often required harsh conditions, such as prolonged heating in strong acid, which could degrade sensitive functional groups, numerous modern methodologies have been developed to circumvent these limitations.[3][4] These include the use of milder Lewis acids, microwave-assisted synthesis, and the development of greener, solvent-free conditions.[4][8][10]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of substituted pyrroles using both classical and modern approaches. The choice of method will depend on the specific substrates, desired scale, and available equipment.
Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is a representative example of a classical Paal-Knorr synthesis using a primary amine and a 1,4-diketone under reflux conditions.
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Ethanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione and a stoichiometric equivalent of aniline in ethanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.[1]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[1]
-
After the reflux period, cool the reaction mixture in an ice bath.[1]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[1]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[1]
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide
This protocol illustrates the use of microwave irradiation to accelerate the Paal-Knorr synthesis, often leading to significantly reduced reaction times and improved yields.
Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.[1]
Materials:
-
1,4-Diketone precursor
-
Primary amine
-
Ethanol
-
Glacial acetic acid
-
Microwave vial
-
Microwave reactor
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).[1]
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[1]
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.[1]
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction vial and work up the reaction mixture. This typically involves partitioning between an organic solvent and water, followed by separation of the organic layer.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.[1]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.[1]
Quantitative Data and Comparison of Methodologies
The efficiency of the Paal-Knorr synthesis is influenced by various factors including the nature of the substrates, the choice of catalyst, solvent, and reaction temperature. The following table summarizes quantitative data from various studies, providing a comparative overview of different synthetic approaches.
| 1,4-Dicarbonyl Compound | Amine/Ammonia Source | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | Reflux, 1h | 85 | [5] |
| 2,5-Hexanedione | Benzylamine | None | Water | 100°C, 1h | 95 | [11] |
| 2,5-Hexanedione | Ammonium Hydroxide | None | None | RT, Stirring | High | [10] |
| Acetonylacetone | Benzo[d]thiazol-2-amine | CATAPAL 200 (Alumina) | None | 60°C, 45 min | 70-88 | [12] |
| Various 1,4-Diketones | Various Primary Amines | MgI₂ etherate | Dichloromethane | RT | Good to Excellent | [7] |
| 2,5-Hexanedione | Various Amines | Bismuth Nitrate | Dichloromethane | RT | High | [13] |
| 2,5-Hexanedione | Various Amines | I₂ | None | RT | Exceptional | [4] |
| 2,5-Dimethoxytetrahydrofuran | Various Amines | Iron(III) Chloride | Water | Mild | Good to Excellent | [14] |
Modern and Greener Approaches
In recent years, significant efforts have been directed towards developing more environmentally benign and efficient modifications of the Paal-Knorr synthesis.[4] These "greener" approaches aim to reduce or eliminate the use of hazardous solvents and catalysts, and to minimize energy consumption.
Key advancements include:
-
Catalyst- and Solvent-Free Conditions: Several studies have demonstrated the feasibility of conducting the Paal-Knorr synthesis without any added catalyst or solvent, particularly when using reactive substrates like 2,5-hexanedione.[10]
-
Use of Water as a Solvent: Water has been successfully employed as a green solvent for the Paal-Knorr reaction, often with excellent yields.[11]
-
Heterogeneous Catalysts: The use of solid acid catalysts, such as aluminas (e.g., CATAPAL 200), offers advantages in terms of ease of separation and catalyst recyclability.[12]
-
Mild Lewis Acid Catalysis: Mild Lewis acids like Sc(OTf)₃ and Bi(NO₃)₃ have been shown to effectively catalyze the reaction under milder conditions.[8]
-
Iodine Catalysis: Molecular iodine has emerged as a highly efficient and environmentally friendly catalyst for the Paal-Knorr synthesis, often proceeding at room temperature in the absence of a solvent.[4]
Conclusion
The Paal-Knorr synthesis remains a highly relevant and versatile method for preparing a wide array of substituted pyrroles.[15] Its operational simplicity, coupled with the continuous development of milder and more efficient protocols, ensures its continued importance in both academic research and industrial applications, particularly in the field of drug discovery and development.[1][16] The accessibility of diverse pyrrole structures through this synthetic route will continue to fuel the discovery of novel therapeutic agents targeting a range of diseases.[15]
References
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
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A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. RSC Publishing. Available from: [Link]
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RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmaceutical and Life Sciences, 3(12), 120-130.
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Organic Chemistry Portal. Synthesis of pyrroles. Available from: [Link]
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MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available from: [Link]
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-
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Green Chemistry (RSC Publishing). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrrole as a Pharmaceutical Intermediate. Available from: [Link]
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ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Available from: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]
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Application Notes and Protocols for the Hantzsch Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hantzsch pyrrole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1890, remains a highly relevant and versatile multicomponent reaction for the synthesis of substituted pyrroles. This three-component condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine provides a direct and efficient route to a wide array of functionalized pyrroles. These structures are pivotal scaffolds in numerous biologically active natural products, pharmaceuticals, and advanced materials. This guide offers a comprehensive overview of the Hantzsch pyrrole synthesis, delving into its mechanistic underpinnings, providing detailed experimental protocols for both classical and modern iterations, and addressing common challenges to ensure successful execution.
Introduction: The Enduring Significance of the Hantzsch Pyrrole Synthesis
The pyrrole nucleus is a privileged structure in medicinal chemistry, appearing in blockbuster drugs such as atorvastatin (Lipitor), and a vast range of natural products with diverse biological activities. The Hantzsch synthesis provides a convergent and highly adaptable method for assembling the polysubstituted pyrrole core from simple, readily available starting materials in a single step.[1][2] Its enduring appeal lies in the ability to systematically vary the substituents at multiple positions on the pyrrole ring by simply changing the starting components, making it an invaluable tool for generating compound libraries for drug discovery and development.[2]
Recent advancements have further broadened the scope and applicability of the Hantzsch synthesis, with the development of green chemistry approaches, solid-phase techniques for high-throughput synthesis, and continuous flow methodologies for rapid optimization and scalability.[1][2][3]
Mechanistic Insights: Understanding the Reaction Pathway
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism for the Hantzsch pyrrole synthesis proceeds through several key stages, as depicted below.[4]
The Primary Mechanistic Pathway
-
Enamine Formation: The synthesis initiates with the reaction between the primary amine (or ammonia) and the β-ketoester to form an enamine intermediate. This step is a reversible condensation reaction.
-
Nucleophilic Attack (C-Alkylation): The electron-rich enamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone.
-
Cyclization and Dehydration: Subsequent intramolecular condensation between the newly introduced ketone and the amine, followed by the elimination of a water molecule, leads to the formation of a dihydropyrrole intermediate.
-
Aromatization: The final step involves the elimination of a proton to yield the stable, aromatic pyrrole ring.
Caption: The generally accepted mechanism of the Hantzsch pyrrole synthesis.
Alternative Mechanistic Considerations
An alternative pathway has been proposed where the enamine intermediate attacks the α-carbon of the α-haloketone in a direct nucleophilic substitution (SN2) reaction, displacing the halide.[4] The subsequent steps would then involve cyclization and dehydration. The operative mechanism can be influenced by the specific substrates and reaction conditions. For instance, the use of protic solvents may favor the desired C-alkylation pathway.
Experimental Protocols
Protocol 1: Classical Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate
This protocol provides a representative example of a traditional Hantzsch synthesis performed in solution.
Materials:
-
Ethyl acetoacetate
-
2-Bromo-1-phenylethan-1-one (Phenacyl bromide)
-
Aqueous ammonia (28%)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in 50 mL of ethanol.
-
Addition of Ammonia: To the stirred solution, add an excess of 28% aqueous ammonia (approximately 5-10 equivalents). The use of excess ammonia helps to drive the initial enamine formation and minimize side reactions.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between diethyl ether (50 mL) and water (50 mL) in a separatory funnel.
-
Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate.
-
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.
Caption: Experimental workflow for the classical Hantzsch pyrrole synthesis.
Protocol 2: Mechanochemical Hantzsch Synthesis
This solvent-free protocol utilizes high-speed vibration milling, offering a greener and often higher-yielding alternative to classical methods.[2]
Materials:
-
Primary amine (1.2 eq)
-
β-dicarbonyl compound (1.0 eq)
-
α-haloketone (1.0 eq)
-
Cerium(IV) ammonium nitrate (CAN) (0.1 eq) - Optional catalyst
-
Silver nitrate (AgNO₃) (1.1 eq) - If using α-iodoketones
-
Dichloromethane for extraction
Equipment:
-
High-speed vibration milling apparatus (Mixer mill)
-
Zirconium oxide grinding jar and ball
Procedure:
-
Grinding Jar Setup: To a zirconium oxide grinding jar, add the α-haloketone (1.0 eq).
-
Hantzsch Reaction: To the same grinding jar, add the primary amine (1.2 eq), the β-dicarbonyl compound (1.0 eq), and any catalysts (e.g., CAN, AgNO₃).
-
Milling: Mill the mixture at high speed (e.g., 20 Hz) for 60-90 minutes.
-
Work-up:
-
Extract the solid residue from the grinding jar with dichloromethane.
-
Wash the organic extract sequentially with saturated aqueous sodium thiosulfate solution (if iodine was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The yields of the Hantzsch pyrrole synthesis are highly dependent on the specific substrates and reaction conditions employed. The following table provides representative data to illustrate the scope of the reaction.
| β-Ketoester | α-Haloketone | Amine | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenacyl bromide | Ammonia | Ethanol, reflux, 3h | ~70-80% | [2] |
| Methyl acetoacetate | Chloroacetone | Benzylamine | Ethanol, reflux, 4h | ~65% | [5] |
| Ethyl benzoylacetate | 2-Bromopropiophenone | Aniline | Acetic acid, 100°C, 2h | ~55% | [1] |
| Acetylacetone | 3-Bromo-2-butanone | Cyclohexylamine | Water, DABCO, rt, 5h | ~90% | [1] |
| tert-Butyl acetoacetate | 2-Bromoacetophenone | 4-Methoxyaniline | Acetonitrile, 140°C, 8 min (Flow) | ~85% | [6] |
Troubleshooting and Field-Proven Insights
Common Side Reactions and Their Mitigation
-
Feist-Bénary Furan Synthesis: The most common side reaction is the formation of a furan derivative, which occurs when the β-ketoester reacts with the α-haloketone without the involvement of the amine.[7][8]
-
Causality: This competing pathway is favored when the concentration of the enamine intermediate is low.
-
Solution: Use a sufficient excess of the amine or ammonia to drive the equilibrium towards enamine formation, thus favoring the pyrrole synthesis pathway.
-
-
Self-Condensation of α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine.
-
Causality: These reactions are more likely if the α-haloketone is exposed to the reaction conditions for an extended period before reacting with the enamine.
-
Solution: Add the α-haloketone slowly to the pre-formed enamine mixture (β-ketoester and amine). This ensures that the concentration of the α-haloketone is kept low, minimizing side reactions.
-
Purification Challenges
-
Streaking/Tailing on Silica Gel: Pyrroles, being somewhat basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation.
-
Causality: The acidic nature of standard silica gel can lead to strong adsorption of basic compounds.
-
Solution: Deactivate the silica gel by adding a small amount (0.5-2%) of a basic modifier, such as triethylamine or pyridine, to the eluent system.[9][10][11] This neutralizes the acidic sites and improves the chromatography.
-
Optimizing Reaction Conditions
-
Solvent Choice: While ethanol is common, other solvents can be employed. Protic solvents are often preferred as they can facilitate the desired C-alkylation of the enamine.
-
Base/Catalyst: The reaction is often self-catalyzed by the amine reactant. However, in some cases, a mild, non-nucleophilic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve yields, especially in aqueous media.[1] Strong bases should generally be avoided as they can promote unwanted side reactions.
Safety Precautions
-
α-Haloketones: Many α-haloketones, such as phenacyl bromide, are potent lachrymators (tear-producing agents) and are toxic and corrosive.[12][13][14][15][16]
-
Handling: Always handle α-haloketones in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
General Precautions: As with all chemical reactions, it is essential to conduct a thorough risk assessment before beginning any work. Consult the Safety Data Sheets (SDS) for all reagents used.
References
-
Jung, G., et al. (1998). Hantzsch pyrrole synthesis on solid support. Bioorganic & Medicinal Chemistry Letters, 8(17), 2381-4. [Link]
-
Phenacyl bromide Safety Data Sheet. (2024). [Link]
-
Hantzsch pyrrole synthesis - Wikipedia. (n.d.). [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025). National Institutes of Health. [Link]
-
Mechanism of Hantzsch synthesis of Pyrrole. (2020). YouTube. [Link]
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2019). ResearchGate. [Link]
-
Hantzch synthesis of pyrrole. (n.d.). Química Organica.org. [Link]
-
Hantzsch Pyrrole Synthesis – Knowledge and References. (2020). Taylor & Francis. [Link]
-
The Hantzsch pyrrole synthesis. (2014). ResearchGate. [Link]
-
Feist-Bénary Synthesis. (n.d.). Merck Index. [Link]
-
The Hantzsch Pyrrole Synthesis. (2011). Scribd. [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. (n.d.). Syrris. [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester. [Link]
-
Pyrroles by the Hantzsch synthesis | Download Table. (n.d.). ResearchGate. [Link]
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (n.d.). Semantic Scholar. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. [Link]
-
Feist–Benary synthesis - Wikipedia. (n.d.). [Link]
-
Selective Formation of Products of Interrupted Feist-Benary Reaction under the Conditions of Hantzsch Pyrrole Synthesis. (2009). ResearchGate. [Link]
-
When basification of silica gel is required, before using Column chromatography?. (2014). ResearchGate. [Link]
-
Three‐Component Synthesis of Pyrrole‐Related Nitrogen Heterocycles by a Hantzsch‐Type Process. (n.d.). ResearchGate. [Link]
-
A generalization of the Hantzsch pyrrole synthesis under high-speed vibration milling conditions. (n.d.). ResearchGate. [Link]
-
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (n.d.). PubMed. [Link]
-
The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. (n.d.). DSpace@MIT. [Link]
-
Hantzsch Pyrrole Synthesis | Prepare for GATE, NET. (2021). YouTube. [Link]
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The Knorr Pyrrole Synthesis: A Comprehensive Guide to Functionalized Pyrrole Synthesis for Pharmaceutical Research
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals. Its unique electronic properties and ability to be extensively functionalized make it an invaluable heterocyclic motif in drug design and development. Among the classical methods for its construction, the Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, remains a powerful and versatile tool for accessing polysubstituted pyrroles.[1][2] This guide provides an in-depth exploration of the Knorr synthesis, from its fundamental mechanism to modern catalytic advancements, offering researchers, scientists, and drug development professionals a practical and authoritative resource for the synthesis of functionalized pyrroles.
Theoretical Framework: Understanding the Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is fundamentally a condensation reaction between an α-amino-ketone and a compound containing an active methylene group, typically a β-ketoester or a 1,3-diketone.[1] The reaction is generally acid-catalyzed and proceeds through a series of condensation and cyclization steps to afford the aromatic pyrrole ring.
The Reaction Mechanism: A Step-by-Step Elucidation
The mechanism of the Knorr pyrrole synthesis begins with the condensation of the α-amino-ketone with the β-dicarbonyl compound.[1] The generally accepted pathway involves the following key steps:
-
Imine/Enamine Formation: The amino group of the α-amino-ketone attacks one of the carbonyl groups of the β-dicarbonyl compound to form an imine, which can then tautomerize to the more stable enamine intermediate.
-
Intramolecular Cyclization: The enamine then undergoes an intramolecular cyclization, where the enamine nitrogen attacks the remaining carbonyl group of the original α-amino-ketone moiety.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily eliminates two molecules of water to form the stable aromatic pyrrole ring.
The overall transformation results in a highly substituted pyrrole, with the substitution pattern dictated by the choice of the starting materials.
Figure 1: Generalized workflow of the Knorr pyrrole synthesis, highlighting the key stages of the reaction cascade.
The Challenge of α-Amino-ketones: In Situ Generation
A significant practical challenge in the Knorr synthesis is the inherent instability of α-amino-ketones, which are prone to self-condensation to form pyrazines.[3] To circumvent this issue, the α-amino-ketone is almost always generated in situ. The classical and most common approach involves a two-step, one-pot procedure:
-
Nitrosation: An active methylene compound, often a β-ketoester, is treated with a nitrosating agent, such as sodium nitrite in acetic acid, to form an α-oximino-β-ketoester.[1]
-
Reduction: The α-oximino intermediate is then reduced in the presence of the second carbonyl component. The most traditional reducing agent is zinc dust in acetic acid.[1] The freshly formed α-amino-ketone is immediately trapped by the β-dicarbonyl compound, initiating the pyrrole-forming cascade and minimizing self-condensation.
This in situ generation is a critical aspect of the Knorr synthesis, and its successful execution is paramount for achieving good yields.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for both the classical Knorr synthesis and a modern, catalytic variation.
Protocol 1: The Classical Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol is a representative example of the classic Knorr synthesis, employing the in situ generation of the α-amino-ketone from ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Ethanol (for recrystallization)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Preparation of the α-Oximinoacetoacetate: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid. While maintaining the temperature between 5-7 °C, slowly add a solution of sodium nitrite (1 equivalent) in water. The reaction is exothermic and careful temperature control is crucial at this stage.[4] After the addition is complete, stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Reduction and Condensation: To the well-stirred solution of the α-oximinoacetoacetate in acetic acid, gradually add zinc dust (2 equivalents). The addition of zinc is exothermic, and the reaction temperature may rise. If necessary, use an ice bath to maintain the temperature below 40 °C.[1]
-
Reaction Completion and Work-up: After the addition of zinc is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with water.[4] Recrystallize the solid from ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Figure 2: Experimental workflow for the classical Knorr synthesis of "Knorr's Pyrrole."
Protocol 2: A Modern, Manganese-Catalyzed Knorr-Type Synthesis
Recent advancements have focused on developing catalytic and more sustainable versions of the Knorr synthesis. A notable example is the manganese-catalyzed dehydrogenative coupling of 1,2-amino alcohols with β-ketoesters. This method avoids the use of stoichiometric reductants like zinc and generates hydrogen gas as the only byproduct.
Materials:
-
1,2-Amino alcohol
-
β-Ketoester
-
Manganese catalyst (e.g., [Mn(CO)₃(tbu-bpy)Br])
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the manganese precatalyst (e.g., 3 mol%), potassium tert-butoxide (0.4 equivalents), the 1,2-amino alcohol (1 equivalent), and the β-ketoester (1.2 equivalents).
-
Reaction Execution: Add anhydrous 1,4-dioxane to the Schlenk tube. Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered through a short plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the functionalized pyrrole.
Causality Behind Experimental Choices:
-
Manganese Catalyst: The use of an earth-abundant and less toxic metal like manganese makes this a more sustainable approach compared to noble metal catalysts. The specific ligand environment of the catalyst is crucial for its activity in the dehydrogenative coupling steps.
-
KOt-Bu: The base is required to facilitate the deprotonation steps in the catalytic cycle.
-
Inert Atmosphere: The manganese catalyst and some intermediates can be sensitive to air and moisture, necessitating the use of an inert atmosphere.
Data Presentation and Comparative Analysis
The choice of starting materials significantly impacts the yield and substitution pattern of the resulting pyrrole. The following table summarizes representative yields for the Knorr synthesis with various substrates.
| α-Amino-ketone Precursor | β-Dicarbonyl Compound | Conditions | Yield (%) | Reference |
| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Zn, Acetic Acid, RT | 57-80 | [5] |
| Ethyl 2-oximinoacetoacetate | Acetylacetone | Zn, Acetic Acid, RT | ~80 | [1] |
| Diethyl oximinomalonate | 2,4-Pentanedione | Zn, Acetic Acid | ~60 | [1] |
| 1,2-Aminoethanol | tert-Butyl acetoacetate | Mn catalyst, KOt-Bu, 1,4-dioxane, 120 °C | 89 | [6] |
| 2-Amino-1-phenylethanol | tert-Butyl acetoacetate | Mn catalyst, KOt-Bu, 1,4-dioxane, 120 °C | 78 | [6] |
Troubleshooting and Field-Proven Insights
Issue: Low or no yield in the classical Knorr synthesis.
-
Potential Cause 1: Inefficient reduction of the oxime.
-
Insight: The quality and activity of the zinc dust are critical. Use freshly activated zinc dust if possible. Ensure sufficient acetic acid is present, as it is consumed during the reduction.[1]
-
-
Potential Cause 2: Self-condensation of the α-amino-ketone.
-
Insight: This is the most common side reaction.[3] Ensure that the zinc dust and the oxime solution are added gradually to the solution of the second carbonyl component. This maintains a low concentration of the free α-amino-ketone at any given time. The reaction is exothermic, and maintaining a moderate temperature with external cooling can also help minimize side reactions.[1]
-
-
Potential Cause 3: Purity of starting materials.
-
Insight: As with any organic synthesis, the purity of the starting materials is crucial. Use freshly distilled ethyl acetoacetate if necessary.
-
Issue: Difficulty in purifying the final product.
-
Potential Cause: Residual zinc salts.
-
Insight: After the reaction, quenching with water and filtration can sometimes leave inorganic salts in the crude product. A thorough wash with water during filtration is essential. An aqueous work-up involving partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by washing the organic layer with brine, can effectively remove most inorganic impurities before recrystallization or chromatography.
-
-
Potential Cause: Formation of colored impurities.
-
Insight: Overheating or prolonged reaction times can lead to the formation of colored polymeric byproducts. Monitor the reaction by TLC to avoid unnecessarily long reaction times. Purification by column chromatography or recrystallization with charcoal treatment can help remove colored impurities.[7]
-
Applications in Drug Development: The Knorr Synthesis in Action
The Knorr pyrrole synthesis and its variations have been instrumental in the synthesis of numerous biologically active compounds, including marketed drugs.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The synthesis of Sunitinib involves a key Knorr pyrrole synthesis step to construct the central pyrrole core.[8][9] The industrial synthesis often employs the condensation of an α-amino ketone with a β-ketoamide to generate the highly functionalized pyrrole intermediate.
The versatility of the Knorr synthesis allows for the introduction of diverse substituents on the pyrrole ring, which is crucial for modulating the pharmacological properties of a drug candidate, such as its binding affinity to a biological target, solubility, and metabolic stability. The ability to synthesize libraries of functionalized pyrroles using this method makes it a valuable tool in lead optimization during the drug discovery process.[6][10]
References
- Leinert, M., Irrgang, T., & Kempe, R. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Journal of the American Chemical Society, 146(46), 32098–32104.
-
Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Retrieved from [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
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Grokipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. Retrieved from [Link]
- WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof. (n.d.). Google Patents.
-
Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. Retrieved from [Link]
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed. Retrieved from [Link]
-
Two-step electrochemically driven synthesis of sunitinib. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. (2018). ResearchGate. Retrieved from [Link]
-
Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles. (n.d.). 123 Help Me. Retrieved from [Link]
-
Microwave-assisted organic synthesis of pyrroles (Review). (2024). Pharmacia. Retrieved from [Link]
-
Application of sunitinib in cancer treatment and analysis of its synthetic route. (2025). ResearchGate. Retrieved from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. (n.d.). Google Patents.
-
An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2025). ResearchGate. Retrieved from [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). SciSpace. Retrieved from [Link]
-
process for preparation of sunitinib malate and salts thereof. (n.d.). WIPO Patentscope. Retrieved from [Link]
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Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
(PDF) Paal–Knorr Pyrrole Synthesis in Water. (2025). ResearchGate. Retrieved from [Link]
-
Comparison of different strategies to synthesize substituted pyrroles.... (n.d.). ResearchGate. Retrieved from [Link]
-
Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. (2017). Journal of the American Chemical Society. Retrieved from [Link]
-
Knorr Pyrrole Synthesis of Knorr's Pyrrole. (2020). YouTube. Retrieved from [Link]
-
Knorr Pyrrole Synthesis. (n.d.). ChemTube3D. Retrieved from [Link]
-
Purification and properties of pyrrole. (n.d.). OpenBU. Retrieved from [Link]
-
Knorr Pyrrole Synthesis. (2019). YouTube. Retrieved from [Link]
-
Two-step electrochemically driven synthesis of sunitinib. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Pyrrole Synthesis. (n.d.). Organic Chemistry - CUTM Courseware. Retrieved from [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. (2025). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrrole Derivatives
Introduction: The Pyrrole Scaffold and the Advent of Microwave Synthesis
The pyrrole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of natural products, such as heme and chlorophyll, and are found in numerous blockbuster drugs, including atorvastatin (Lipitor®) and the anti-inflammatory drug tolmetin.[3][4] The diverse biological activities exhibited by pyrrole-containing molecules, ranging from antibacterial to antitumor effects, underscore the continuous demand for efficient and sustainable synthetic methodologies.[4]
Traditionally, the synthesis of pyrroles, through classic methods like the Paal-Knorr or Hantzsch reactions, often required long reaction times, harsh conditions, and the use of hazardous solvents.[5] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome the limitations of conventional heating.[6][7][8] Microwave chemistry utilizes the ability of polar molecules or ions to transform electromagnetic energy into heat, leading to rapid, uniform, and selective heating of the reaction mixture.[9][10][11] This technique dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and product purity.[7][12][13] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often enabling the use of greener solvents or even solvent-free conditions.[5][6][8]
This guide provides an in-depth exploration of microwave-assisted pyrrole synthesis, detailing the underlying principles, offering field-proven protocols, and explaining the rationale behind experimental choices to empower researchers in drug discovery and chemical development.
Pillar 1: The "Why" - Causality in Microwave-Assisted Synthesis
Understanding the principles of microwave heating is crucial for effective protocol development and optimization. Unlike conventional heating, which relies on slow conduction and convection from an external source, microwave irradiation delivers energy directly to the bulk of the reaction mixture.[9][14]
Mechanisms of Microwave Heating
The primary mechanisms through which microwaves generate heat are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in the reaction mixture, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which manifests as heat.[9][14] The efficiency of this heating depends on the dielectric properties of the molecules.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion. The movement of these ions through the solution and the resulting collisions generate heat through resistance.[9][14]
This direct and instantaneous heating mechanism leads to a rapid increase in temperature throughout the reaction volume, eliminating the "wall effects" and temperature gradients common in conventional heating.[9][15] This uniform heating profile often leads to cleaner reactions with fewer side products.[12]
The "Microwave Effect": Thermal vs. Non-Thermal
The dramatic rate enhancements observed in microwave chemistry have led to debate about the existence of "non-thermal" microwave effects. While the majority of observed accelerations can be attributed to purely thermal effects (i.e., reaching higher temperatures faster and more uniformly), some evidence suggests that selective heating of polar intermediates or transition states might play a role.[11][15] By selectively energizing specific components of the reaction mixture, microwaves can potentially lower the activation energy barrier, though this is a complex and debated topic.[15] For practical purposes, the key takeaway is that microwave energy provides a highly efficient method for overcoming the kinetic barriers of a reaction.[11]
Pillar 2: Validated Protocols for Key Pyrrole Syntheses
The following protocols are presented as self-validating systems, with detailed steps and explanations to ensure reproducibility and success. These examples focus on widely used and versatile methods for constructing the pyrrole ring.
Protocol 1: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is one of the most direct and reliable methods for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] Microwave irradiation drastically reduces the typically long reaction times required for this condensation.[16][17]
Reaction Scheme:
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The Strategic Utility of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the pyrrole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Among the vast array of pyrrole derivatives, 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile has emerged as a particularly valuable and versatile building block. Its trifunctional nature, featuring a reactive N-amino group, a synthetically malleable bromine atom, and a nitrile moiety, provides chemists with a powerful tool for the construction of complex heterocyclic systems.[3][4] This guide provides an in-depth exploration of the applications of this compound, with a focus on detailed protocols for the synthesis of bioactive molecules, particularly those with potential as kinase inhibitors.
The strategic placement of the amino, bromo, and cyano groups on the pyrrole ring allows for a diverse range of chemical transformations. The N-amino group serves as a key nucleophile for the construction of fused pyrimidine rings, leading to the formation of pyrrolo[2,3-d]pyrimidines, a class of compounds renowned for their therapeutic potential.[5][6][7] The bromine atom at the 4-position offers a handle for further functionalization through various cross-coupling reactions, enabling the introduction of a wide array of substituents to modulate biological activity and pharmacokinetic properties. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions, further expanding the synthetic possibilities.
Core Application: Synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine
A primary and highly significant application of this compound is its conversion to 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine. This transformation is a cornerstone in the synthesis of a multitude of kinase inhibitors, as the pyrrolo[2,3-d]pyrimidine core mimics the purine structure of ATP, allowing these molecules to competitively bind to the ATP-binding site of kinases.[8][9]
Reaction Principle: Cyclocondensation with Formamide
The formation of the fused pyrimidine ring is typically achieved through a cyclocondensation reaction with a one-carbon synthon, most commonly formamide. The reaction proceeds via an initial reaction of the N-amino group of the pyrrole with formamide, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to yield the aromatic pyrrolo[2,3-d]pyrimidine system. This process is a robust and widely employed strategy in heterocyclic synthesis.[10]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine and its subsequent derivatization.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Detailed Protocol: Synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine
This protocol is a representative procedure adapted from established methodologies for the synthesis of pyrrolo[2,3-d]pyrimidines from aminopyrrole carbonitriles.[10]
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, e.g., 20-30 eq)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and an excess of formamide.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. A precipitate may form upon cooling.
-
Isolation: Pour the reaction mixture into ice-water. The product will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual formamide and other impurities.
-
Drying: Dry the purified product under vacuum to obtain 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine as a solid.
Expected Yield: The yields for this type of reaction are generally moderate to good, ranging from 50% to 80%, depending on the specific conditions and scale.
Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Mechanism of Pyrrolo[2,3-d]pyrimidine Formation
The following diagram illustrates the plausible mechanism for the cyclocondensation reaction.
Caption: Plausible reaction mechanism for the formation of the pyrrolo[2,3-d]pyrimidine ring.
Applications in Kinase Inhibitor Synthesis
The 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine core is a key intermediate in the synthesis of numerous kinase inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets.
Table 1: Representative Bioactive Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Class | Target Kinase(s) | Therapeutic Area | Reference |
| Pyrrolo[2,3-d]pyrimidine derivatives | EGFR | Non-Small Cell Lung Cancer | [5] |
| Pyrrolo[2,3-d]pyrimidine derivatives | RET | Thyroid and Lung Cancer | [6] |
| (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | Janus Kinase (JAK) | Autoimmune Diseases, Cancer | [11] |
| Pyrrolopyrimidine compounds | CDK | Cancer | [8] |
Conclusion and Future Perspectives
This compound is a high-value starting material in medicinal chemistry, providing an efficient entry point to the synthetically important pyrrolo[2,3-d]pyrimidine scaffold. The protocols and applications outlined in this guide demonstrate its strategic importance in the development of targeted therapeutics, particularly kinase inhibitors. The versatility of its functional groups ensures its continued relevance in drug discovery programs aimed at generating novel and potent bioactive molecules. Future research will likely focus on the development of new synthetic methodologies that further exploit the unique reactivity of this compound and expand its application in the synthesis of other complex heterocyclic systems.
References
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). PubMed. Retrieved January 5, 2026, from [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclocondensation of β-Alkoxy- and β-Amino-α-bromoaldehydes. (2006). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. (2016). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved January 5, 2026, from [Link]
-
Recent Advancements in Pyrrole Synthesis. (2021). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. (2014). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. Retrieved January 5, 2026, from [Link]
- WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors. (n.d.). Google Patents.
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). SciSpace. Retrieved January 5, 2026, from [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]
- Process for producing pyrrole compound. (n.d.). Google Patents.
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Scielo. Retrieved January 5, 2026, from [Link]
- US8722693B2 - Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). (n.d.). Google Patents.
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Application Notes & Protocols: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile. This trifunctional heterocyclic building block offers a unique combination of reactive sites, enabling its strategic use in the construction of complex molecular architectures. We will explore the inherent reactivity of its N-amino, C-bromo, and C-cyano functionalities, providing field-proven insights and detailed, self-validating protocols for its application in heterocyclic synthesis and cross-coupling reactions. The causality behind experimental choices is emphasized to empower users to adapt and innovate upon these methodologies.
Introduction: A Trifunctional Scaffold for Complex Synthesis
This compound is an aromatic heterocyclic compound featuring a pyrrole core strategically substituted with three distinct functional groups: an N-amino group, a C4-bromine atom, and a C2-carbonitrile.[1] This arrangement makes it a highly versatile intermediate for building complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The presence of these three groups on a stable pyrrole ring allows for a sequence of selective chemical transformations, providing a robust platform for generating molecular diversity.
The compound is commercially available as both a free base and a hydrochloride salt, with properties summarized below.[1]
| Property | Free Base | Hydrochloride Salt |
| Molecular Formula | C₅H₄BrN₃ | C₅H₅BrClN₃ |
| Molecular Weight | 186.01 g/mol | 222.47 g/mol |
| CAS Number | 937161-86-9 | 937047-05-7 |
| Appearance | Light yellow to off-white solid | White powder |
| Storage | Ambient Temperature, desiccate | 2-8°C, desiccate |
| Solubility | Soluble in Dichloromethane, Acetonitrile, DMSO | Soluble in DMSO |
The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups, which can be addressed in a controlled, stepwise manner.
Caption: Generalized workflow for Paal-Knorr type cyclization.
Protocol: Synthesis of a Substituted 7-Bromo-6-cyanopyrrolo[1,2-b]pyridazine
This protocol is a representative procedure adapted from established methods for the synthesis of pyrrolo[1,2-b]pyridazines from 1-aminopyrroles. [4] Materials:
-
This compound (1.0 eq)
-
Hexane-2,5-dione (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol (approx. 0.2 M concentration relative to the pyrrole).
-
Reagent Addition: Add hexane-2,5-dione (1.1 eq) to the suspension, followed by glacial acetic acid (2-3 eq). The acetic acid serves as both a solvent and a catalyst for the condensation.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold saturated NaHCO₃ solution to neutralize the acetic acid. Stir until effervescence ceases. c. Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3x volumes). d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. The resulting crude residue can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure pyrrolo[1,2-b]pyridazine product.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent is a key handle for molecular elaboration via palladium-catalyzed cross-coupling reactions. [1]This functionality provides a reliable and versatile entry point for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of chemical moieties at this position.
Mechanistic Rationale: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability and stability of its boronic acid coupling partners. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrrole, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.
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The Versatile Scaffolding of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile in Modern Heterocyclic Chemistry
Introduction: The Pyrrole Nucleus as a Privileged Scaffold
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of countless biologically active molecules and functional materials.[1] Its presence in natural products like heme, chlorophyll, and vitamin B12, as well as in blockbuster pharmaceuticals, underscores its significance in medicinal chemistry.[2][3] Pyrrole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3] The strategic functionalization of the pyrrole core allows for the fine-tuning of a molecule's physicochemical properties, enabling precise interactions with biological targets.[2] This document serves as a detailed guide to the synthetic utility of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile , a highly functionalized building block poised for the efficient construction of complex heterocyclic systems.[2]
This guide will explore the reactivity of its three key functional groups: the nucleophilic 1-amino group, the versatile 4-bromo substituent, and the electrophilically activatable 2-carbonitrile. Through detailed protocols and mechanistic discussions, we will demonstrate its application in the synthesis of novel fused heterocyclic systems and substituted pyrroles, highlighting its potential in drug discovery and materials science.
Physicochemical Properties and Handling
This compound is a stable, solid compound, typically appearing as a light yellow to off-white powder. Its trifunctional nature provides a rich platform for diverse chemical transformations.
| Property | Value |
| Molecular Formula | C₅H₄BrN₃ |
| Molecular Weight | 186.01 g/mol |
| CAS Number | 937161-86-9 |
| Appearance | Light yellow to off-white solid |
| Solubility | Soluble in DMSO, acetonitrile, dichloromethane |
| Storage | Store at ambient temperature |
Proper laboratory handling procedures, including the use of personal protective equipment (PPE), are recommended.
Application I: Synthesis of Fused Pyrrolo[1,2-a]pyrazines via Cyclocondensation
The 1-amino group of the title compound provides a nucleophilic handle for the construction of fused heterocyclic systems through cyclocondensation reactions.[4] By reacting it with 1,3-dicarbonyl compounds such as acetylacetone, one can readily access the pyrrolo[1,2-a]pyrazine core, a scaffold of interest in medicinal chemistry.
Causality of the Experimental Design
The reaction proceeds via a nucleophilic attack of the exocyclic amino group of the pyrrole onto one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization where the newly formed enamine attacks the second carbonyl group, leading to a dehydrative aromatization to form the fused bicyclic system. Glacial acetic acid serves as both the solvent and a catalyst, protonating the carbonyl oxygen to enhance its electrophilicity and facilitating the dehydration steps.
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- 4. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile as a Versatile Precursor for Bioactive Heterocycles
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3] Among the vast array of pyrrole derivatives, 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile stands out as a particularly valuable and versatile building block. Its unique trifunctional architecture—comprising a reactive N-amino group, a synthetically tractable C4-bromo substituent, and a C2-carbonitrile group—provides medicinal chemists with a powerful tool for constructing complex, biologically active molecules.[4]
This guide provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on its application in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds renowned for their activity as kinase inhibitors in oncology.[5] We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-proven protocols, and discuss the strategic considerations for leveraging this precursor in drug discovery programs.
Part 1: The Strategic Advantage of this compound
The synthetic power of this reagent stems from the orthogonal reactivity of its three key functional groups.
-
The N-Amino Group: This group is the primary driver for constructing fused heterocyclic systems. It acts as a potent binucleophile, enabling cyclocondensation reactions with various electrophilic partners to form fused pyrimidine, triazine, or other nitrogen-containing rings.
-
The C4-Bromo Group: This halogen atom is strategically positioned for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4] This allows for the systematic introduction of diverse aryl, heteroaryl, or alkyl substituents to modulate the pharmacological profile (potency, selectivity, and pharmacokinetic properties) of the final compound.
-
The C2-Carbonitrile Group: The nitrile is a stable, electron-withdrawing group that influences the reactivity of the pyrrole ring. It can also be chemically transformed into other functional groups such as amides, carboxylic acids, or amidines, providing another handle for structural modification.[4]
This combination allows for a divergent synthetic strategy, where a common heterocyclic core can be rapidly elaborated into a library of analogues for structure-activity relationship (SAR) studies.
Core Application: Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[6] It is the central framework for numerous approved drugs and clinical candidates, particularly tyrosine kinase inhibitors (TKIs) targeting mutated forms of the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC).[5] this compound provides a direct and efficient entry into this valuable heterocyclic system.
The key transformation is a cyclocondensation reaction between the N-amino group of the pyrrole and a suitable three-carbon electrophile, which forms the pyrimidine ring. A common and effective strategy involves reaction with α,β-unsaturated carbonyl compounds or their equivalents.
Part 2: Experimental Protocols
The following protocols are designed to be robust and reproducible. They represent a validated pathway from the starting pyrrole to a functionalized pyrrolo[2,3-d]pyrimidine suitable for screening in biological assays.
Protocol 2.1: Synthesis of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This two-step protocol first constructs the pyrrolo[2,3-d]pyrimidin-4(3H)-one intermediate, which is then chlorinated to provide a key intermediate ready for nucleophilic substitution or cross-coupling. The chlorination step is critical as it activates the 4-position of the pyrimidine ring.
Materials & Reagents:
-
This compound
-
Formic acid (≥95%)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Ethanol
-
Standard laboratory glassware, heating mantles, and magnetic stirrers
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
Step A: Synthesis of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add formic acid (10-15 mL per gram of starting material).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. The causality here is that the heat drives the condensation of the N-amino group with formic acid, followed by intramolecular cyclization and tautomerization to form the stable pyrimidinone ring.
-
Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane). The starting material is significantly less polar than the product.
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water to remove excess formic acid, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the product as an off-white to light brown solid. This intermediate is often used in the next step without further purification.
Step B: Synthesis of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a round-bottom flask, add the 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) from the previous step.
-
Add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DIPEA (0.1 eq). DIPEA acts as a base to facilitate the reaction.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction converts the hydroxyl group of the pyrimidinone into a chloro group, a much better leaving group for subsequent reactions.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃.
-
A precipitate will form. Adjust the pH to ~7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetonitrile.
| Compound | Step | Typical Yield | Purity (by LCMS) | Notes |
| 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one | A | 85-95% | >90% | Product precipitates upon cooling. |
| 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | B | 70-85% | >95% | Requires careful quenching of POCl₃. |
Protocol 2.2: Late-Stage Functionalization via Suzuki Cross-Coupling
This protocol demonstrates how the C6-bromo position on the pyrrolopyrimidine core can be used to introduce molecular diversity, a key strategy in the development of kinase inhibitors.[5]
Materials & Reagents:
-
6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 2.1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Step-by-Step Methodology:
-
In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the solvent system (Dioxane/Water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is a critical self-validating step; removing oxygen prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired coupled product.
Part 3: Conclusion and Future Outlook
This compound is a high-value starting material that provides an efficient and modular route to the pyrrolo[2,3-d]pyrimidine scaffold and other related bioactive heterocycles. The protocols described herein demonstrate a reliable pathway for synthesizing a key chlorinated intermediate and its subsequent elaboration via Suzuki cross-coupling. This strategy is directly applicable to the synthesis of libraries of potential kinase inhibitors and other therapeutic agents. The inherent versatility of the starting material ensures its continued relevance in modern drug discovery and development, enabling researchers to rapidly explore chemical space and optimize lead compounds.
References
-
Shaabani, A., Afshari, R., & Ghasemi, S. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
-
Sargsyan, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 1-18. [Link]
-
Pudlo, J. S., et al. (2006). Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclocondensation of β-Alkoxy- and β-Amino-α-bromoaldehydes. ResearchGate. [Link]
-
Shalaby, A. M., et al. (2008). Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines. ResearchGate. [Link]
-
Lee, S., et al. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science. [Link]
-
Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
-
Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]
-
Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]
-
Lee, S., et al. (2025). Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. ResearchGate. [Link]
-
Hong, C., & Kim, J. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(1), 1-34. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to improve the yield and purity of this valuable heterocyclic building block. As a versatile intermediate, this compound is crucial for the development of novel pharmaceuticals and functional materials.[1][2] However, its synthesis can present challenges related to yield, regioselectivity, and stability.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common issues encountered during its synthesis.
General Synthetic Strategy
The synthesis of this compound is typically approached in a two-stage process. First, the core 1-aminopyrrole heterocycle is constructed, followed by a selective bromination step. The efficiency of each step is critical for the overall yield and purity of the final product.
Caption: General two-stage synthesis pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges in a question-and-answer format, providing both the "how" to fix a problem and the "why" it works.
Q1: My overall yield is consistently low (<30%). What are the most common factors to investigate first?
Low yields can stem from issues in either the ring formation or bromination stage. Before optimizing specific parameters, it's crucial to verify the fundamentals.
Answer: Start with a systematic check of your foundational experimental conditions.
-
Reagent Purity: Impurities in starting materials are a primary cause of low yields and side reactions.[3] Aminoacetonitrile can be unstable; use it freshly or as a stable salt. Enones can undergo self-condensation. Purify starting materials via distillation or recrystallization if their purity is questionable.
-
Stoichiometry: Incorrect reactant ratios can lead to incomplete conversion.[3] Ensure precise measurement. For the bromination step, using more than 1.0 equivalent of N-Bromosuccinimide (NBS) will almost certainly lead to over-bromination and a difficult-to-purify mixture.
-
Atmosphere and Moisture: Pyrrole syntheses can be sensitive to air and moisture.[3] The intermediates, particularly the electron-rich pyrrole core, can be prone to oxidation. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, especially for the bromination step, as water can react with NBS and affect the reaction's outcome.
-
Temperature Control: Many steps in this synthesis are highly temperature-dependent. The bromination of the electron-rich pyrrole ring is highly exothermic. Failure to maintain low temperatures (e.g., -78 °C) can lead to a loss of regioselectivity and the formation of multiple brominated isomers and polymeric byproducts.[4]
Caption: A logical workflow for troubleshooting low yields.
Q2: The bromination step is giving me a mixture of products, including what appears to be a di-brominated compound. How do I improve selectivity for the 4-position?
This is the most common and critical challenge. The pyrrole ring is highly activated towards electrophilic substitution, making controlled mono-bromination difficult.
Answer: Achieving high regioselectivity hinges on controlling the reactivity of your brominating agent and the reaction conditions.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for mild bromination of pyrroles.[5] Avoid using elemental bromine (Br₂), as its high reactivity will almost certainly lead to over-bromination and polymerization.
-
Temperature is Critical: The reaction must be performed at low temperatures. Start the addition of NBS at -78 °C (a dry ice/acetone bath).[4] This low temperature slows the reaction rate sufficiently to allow for selective mono-bromination at the most electronically favored position. Allowing the temperature to rise can provide enough energy to overcome the activation barrier for bromination at other sites.
-
Solvent Effects: The choice of solvent can influence the selectivity. Tetrahydrofuran (THF) is a common and effective solvent for this reaction.[4] It is polar enough to dissolve the reagents but is non-protic and relatively unreactive under the reaction conditions.
-
Slow Addition: Add the NBS solution dropwise or in small portions over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile in the reaction mixture at any given time, which suppresses the formation of di-substituted byproducts.
Q3: I observe significant darkening of the reaction mixture and the formation of an insoluble black solid, especially during workup. What's happening?
This indicates polymerization. Pyrroles, especially electron-rich ones like 1-aminopyrroles, are notoriously sensitive to acid and can readily polymerize to form "pyrrole black."
Answer: The key is to maintain neutral or slightly basic conditions throughout the reaction and workup.
-
Avoid Strong Acids: Never use strong acid to quench the reaction or during the extraction. The workup should be performed using a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Buffered Purification: When performing column chromatography, it is sometimes beneficial to pre-treat the silica gel. This can be done by washing the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent), to neutralize acidic sites on the silica surface.[5]
-
Minimize Exposure to Air and Light: Product degradation can be accelerated by oxygen and light. Work up the reaction promptly after completion and store the purified product under an inert atmosphere, protected from light, and at a low temperature.[6]
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should monitor reactions by TLC or LC-MS to determine the optimal reaction time for their specific setup.
Protocol 1: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile (Precursor)
This procedure is adapted from methodologies involving the cyclocondensation of enones with aminoacetonitrile.[7]
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the α,β-unsaturated ketone/aldehyde (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in ethanol (5 mL per mmol of enone).
-
Base Addition: Add sodium acetate (1.2 eq) to the mixture. The in-situ formation of free aminoacetonitrile from its hydrochloride salt is crucial.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the 1-Amino-1H-pyrrole-2-carbonitrile precursor.
Protocol 2: Selective Bromination to Yield this compound
This protocol emphasizes the critical parameters for achieving high regioselectivity.
-
Setup: Dissolve the 1-Amino-1H-pyrrole-2-carbonitrile precursor (1.0 eq) in anhydrous THF (10 mL per mmol) in a dry, three-necked round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is essential that the solution reaches this temperature before proceeding.
-
NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimum amount of anhydrous THF. Add this solution to the pyrrole solution dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to ensure the mixture is basic.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product, a light yellow to off-white solid[1], should be purified by flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to afford the pure product.
Data Summary: Bromination Conditions
The following table summarizes how different reaction conditions can affect the outcome of the bromination step, providing a clear guide for optimization.
| Parameter | Suboptimal Condition | Expected Undesirable Outcome | Optimized Condition | Rationale for Improvement |
| Temperature | 0 °C to RT | Low regioselectivity, mixture of isomers, polymerization. | -78 °C | Reduces reaction rate, favoring kinetic product and minimizing side reactions.[4] |
| NBS eq. | > 1.1 eq | Significant formation of di- and poly-brominated products. | 1.0 eq | Stoichiometric control prevents over-bromination. |
| Addition Rate | Added all at once | Localized overheating, formation of byproducts. | Slow, dropwise addition | Maintains low electrophile concentration, favoring mono-substitution. |
| Workup pH | Acidic or Neutral | Product decomposition and polymerization ("pyrrole black"). | Quench with NaHCO₃ | Prevents acid-catalyzed degradation of the electron-rich pyrrole ring.[3] |
References
- This compound - 937161-86-9 - Vulcanchem. [Link: https://www.vulcanchem.com/product/1-amino-4-bromo-1h-pyrrole-2-carbonitrile-937161-86-9]
- This compound hydrochloride - MySkinRecipes. [Link: https://myskinrecipes.com/ingredients/1-amino-4-bromo-1h-pyrrole-2-carbonitrile-hydrochloride]
- Synthesis of 1-vinylpyrrole-2-carbonitriles | Request PDF - ResearchGate. [Link: https://www.researchgate.net/publication/232491176_Synthesis_of_1-vinylpyrrole-2-carbonitriles]
- Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - MDPI. [Link: https://www.mdpi.com/1420-3049/28/8/3576]
- This compound hydrochloride CAS NO.937047-05-7 - GuideChem. [Link: https://www.guidechem.com/product_show/937047-05-7.html]
- Short and Modular Synthesis of Substituted 2-Aminopyrroles | Organic Letters. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.1c01061]
- A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines - MDPI. [Link: https://www.mdpi.com/1420-3049/28/3/1265]
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity - Benchchem. [Link: https://www.benchchem.com/technical-support-center/pyrrole-synthesis-troubleshooting]
- Common side reactions in the synthesis of substituted pyrroles and their avoidance - Benchchem. [Link: https://www.benchchem.com/technical-support-center/common-side-reactions-in-pyrrole-synthesis]
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/na/d4na00577e]
- Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8294971/]
- Pyrrole synthesis - Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm]
- Synthesis of 2‐amino‐5‐bromo‐1H‐pyrrole‐3,4‐dicarbonitrile. - ResearchGate. [Link: https://www.researchgate.net/figure/Synthesis-of-2-amino-5-bromo-1H-pyrrole-3-4-dicarbonitrile_fig1_325022883]
- Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form - Global Journals. [Link: https://globaljournals.org/GJSFR_Volume12/3-Synthesis-of-Biologically-Important.pdf]
- N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE - Organic Syntheses Procedure. [Link: http://www.orgsyn.org/demo.aspx?prep=v72p0197]
- How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS? | ResearchGate. [Link: https://www.researchgate.net/post/How_to_do_the_bromination_of_1-triisopropylsilylpyrrole_in_C-3_using_NBS]
- Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - ResearchGate. [Link: https://www.researchgate.
Sources
Technical Support Center: Side Reactions in the Bromination of Aminopyrroles
Welcome to the technical support center for the bromination of aminopyrroles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical transformation. Pyrrole is an electron-rich aromatic heterocycle that is highly activated towards electrophilic aromatic substitution, making it susceptible to various side reactions, especially in the presence of an activating amino group.[1] This resource provides in-depth, experience-driven solutions to common challenges encountered during the bromination of these sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: My bromination of an N-unsubstituted aminopyrrole is giving me a complex mixture of polybrominated products. How can I achieve selective monobromination?
A1: Over-bromination is a classic challenge with highly activated pyrroles. The electron-donating amino group, combined with the inherent reactivity of the pyrrole ring, makes the system prone to multiple brominations.[2]
Root Causes & Solutions:
-
Excessively Reactive Brominating Agent: Molecular bromine (Br₂) is often too reactive, leading to uncontrolled polybromination.[1][2]
-
Reaction Temperature: Higher temperatures increase the reaction rate and decrease selectivity.
-
Solution: Perform the reaction at low temperatures. A starting point of -78 °C to 0 °C is recommended for many pyrrole brominations.[1]
-
-
Stoichiometry Control: Using an excess of the brominating agent will inevitably lead to multiple substitutions.
-
Solution: Carefully control the stoichiometry, using no more than one equivalent of the brominating agent for monobromination.[1]
-
Troubleshooting Workflow for Over-bromination:
Caption: Troubleshooting workflow for over-bromination.
Q2: I am observing bromination at an undesired position on my substituted aminopyrrole. How can I control the regioselectivity?
A2: Regioselectivity in pyrrole bromination is governed by the electronic and steric effects of existing substituents. The α-positions (C2 and C5) are generally the most electronically favored for electrophilic attack.[1][2] However, the directing effects of substituents can alter this preference.
Key Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity | Example |
| Electron-Donating Groups (EDGs) | Direct bromination to the adjacent positions. An amino group is a strong EDG. | A C2-amino group will strongly activate the C3 and C5 positions. |
| Electron-Withdrawing Groups (EWGs) | Deactivate the ring and generally direct substitution to the meta-position (C4).[4][5] | A C2-acyl group typically favors bromination at the C4 position.[4][5] |
| Steric Hindrance | Large substituents can block access to adjacent positions, favoring substitution at less hindered sites. | A bulky protecting group on the amino nitrogen can influence the regiochemical outcome. |
| Solvent Effects | The solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates. | For some substrates, using methanol as an additive with NBS can favor C5 bromination even with a C2-EWG.[4] |
Troubleshooting Scenario: Unexpected Regioisomer
-
Symptom: Bromination of a C2-substituted aminopyrrole yields the C4-bromo isomer instead of the expected C5 isomer.
-
Possible Cause: The directing effect of the C2-substituent may not be strong enough under the chosen conditions, or the C5 position might be sterically hindered.
-
Solution:
-
Change the Brominating Agent: Different brominating agents can exhibit different selectivities. For instance, TBABr₃ has been shown to favor C5 bromination in certain C2-carboxamide pyrroles.[4][5]
-
Solvent Screening: A solvent that can better stabilize the desired transition state may improve selectivity.[6]
-
Protecting Group Strategy: If the amino group is the cause of the directing issue, consider using a protecting group that can alter the electronic or steric profile of the molecule.[7][8]
-
Q3: My reaction is producing a significant amount of dark, insoluble material (tar). What is causing this decomposition?
A3: Aminopyrroles are often sensitive to acidic and oxidative conditions, which can lead to polymerization and degradation. The HBr generated as a byproduct during bromination with Br₂ or NBS can catalyze these decomposition pathways.[3]
Mitigation Strategies:
-
Use a Non-Acidic Brominating System:
-
Include an Acid Scavenger: Adding a non-nucleophilic base like pyridine or 2,6-lutidine can neutralize the HBr as it is formed. However, care must be taken as the base can also react with the brominating agent.
-
Control Reaction Temperature: Decomposition reactions often have a higher activation energy than the desired bromination. Keeping the temperature low (-78 °C) can significantly suppress tar formation.[1]
-
Protect the Amino Group: The amino group itself can be susceptible to oxidation. Protecting it as a carbamate (e.g., Boc) or an amide can increase the stability of the substrate.[7][10]
Proposed Mechanism of Acid-Catalyzed Decomposition:
Sources
- 1. benchchem.com [benchchem.com]
- 2. The chemistry of pyrrole under bromination | Filo [askfilo.com]
- 3. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles - Lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Sluggish Reactivity of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile: A Technical Support Guide
Welcome to the technical support center for 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile, yet sometimes challenging, building block in their synthetic endeavors. We understand that its unique electronic and structural features can lead to lower-than-expected reactivity, particularly in common cross-coupling reactions. This resource provides in-depth, question-and-answer-based troubleshooting guides and detailed experimental protocols to help you overcome these hurdles and achieve your synthetic goals.
Understanding the Challenge: The Electronic Landscape of this compound
The core of this compound's reactivity profile lies in the interplay of its substituents. The pyrrole ring itself is electron-rich; however, the presence of a bromine atom at the 4-position and a strongly electron-withdrawing carbonitrile (cyano) group at the 2-position significantly depletes the electron density of the aromatic system. This electron deficiency deactivates the C4-Br bond, making it a reluctant participant in standard palladium-catalyzed cross-coupling reactions.
Furthermore, the 1-amino group, while seemingly an electron-donating group, can act as a coordinating ligand for the metal catalyst (e.g., palladium), potentially leading to catalyst inhibition or the formation of inactive complexes. This dual challenge of an electron-deficient C-Br bond and a potentially interfering N-amino group is the primary reason for the observed low reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A1: This is a common issue stemming from a combination of factors. The primary culprits are often inefficient oxidative addition of the palladium catalyst to the electron-deficient C-Br bond and catalyst inhibition by the N-amino group. To address this, a systematic optimization of your reaction conditions is necessary, focusing on the catalyst system (palladium precursor and ligand) and the base.
Q2: Do I need to protect the N-amino group before attempting cross-coupling reactions?
A2: While not always strictly necessary, protecting the N-amino group can be a highly effective strategy to improve reaction outcomes. The lone pair of electrons on the amino nitrogen can coordinate with the palladium catalyst, hindering its activity.[1][2] Protection, for instance by converting the amino group to an N-alkoxycarbonyl derivative (e.g., Boc or Cbz), can mitigate this issue.[3][4] A pyrrole-based protecting group strategy has also been shown to be effective for similar systems.[5][6]
Q3: I am observing debromination of my starting material as a major side product. What is causing this and how can I prevent it?
A3: Debromination can occur under certain conditions, particularly in Suzuki couplings where boronic acids might contain hydride impurities. Using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong alkoxides can sometimes reduce this side reaction.[7] Additionally, ensuring the use of high-purity reagents and anhydrous solvents is crucial.
Q4: Is the nitrile group stable under typical cross-coupling conditions?
A4: Generally, the nitrile group is robust under most palladium-catalyzed cross-coupling conditions. However, prolonged heating in the presence of strong bases and water could potentially lead to hydrolysis, first to an amide and then to a carboxylic acid.[8][9] It is advisable to monitor your reaction for the formation of these byproducts, especially during long reaction times or at high temperatures. Palladium(II) complexes have been shown to catalyze nitrile hydration.[8][10]
Troubleshooting Guides & Optimized Protocols
Issue 1: Unsuccessful Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to this compound requires careful selection of reagents to overcome the substrate's inherent low reactivity.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources that can initiate the catalytic cycle. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands promote the rate-limiting oxidative addition step and can shield the palladium center from coordination with the N-amino group.[2][11][12] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Inorganic bases are often effective and can minimize side reactions like protodeboronation that can occur with stronger bases.[7][13] |
| Solvent | Anhydrous 1,4-dioxane/water or DME/water mixtures | Aprotic polar solvents are generally good choices for Suzuki couplings, and the presence of some water is often necessary for the transmetalation step.[14][15] |
This protocol is adapted from established procedures for electron-deficient heteroaryl bromides.[2][16]
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Sluggish Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a go-to method for forming C-N bonds. As with the Suzuki coupling, success with this compound hinges on using a highly active catalytic system.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Standard and reliable choices for initiating the catalytic cycle.[17] |
| Ligand | Biaryl phosphine ligands (e.g., XPhos, RuPhos) | These ligands are known to be highly effective for coupling amines with challenging aryl halides.[17] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, KOt-Bu, LHMDS) | A strong base is typically required for the deprotonation of the amine coupling partner to facilitate transmetalation. |
| Solvent | Anhydrous, aprotic solvents (e.g., toluene, 1,4-dioxane) | These solvents are compatible with the strong bases used and effectively solubilize the reaction components. |
This protocol is based on modern methods for the amination of heteroaryl halides.[18][19]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Reaction: Heat the sealed tube to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Issue 3: Inefficient Sonogashira Coupling
The Sonogashira coupling provides a direct route to arylalkynes. For electron-deficient substrates like ours, a copper(I) co-catalyst is often beneficial, although copper-free conditions with specialized ligands can also be effective.[20][21][22]
Caption: Troubleshooting workflow for Sonogashira coupling.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | These are classic, reliable catalysts for Sonogashira couplings.[23] |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | The copper co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium center.[20] |
| Base | Amine base (e.g., Et₃N, i-Pr₂NH, DBU) | The base serves to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. |
| Solvent | Anhydrous THF or DMF | These solvents effectively dissolve the reactants and catalysts. |
This is a standard protocol for Sonogashira couplings that can be adapted for the title compound.[23][24]
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) in anhydrous THF or DMF.
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst and Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), CuI (1-5 mol%), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Concluding Remarks
Overcoming the low reactivity of this compound is a matter of strategic optimization. By understanding the electronic nature of the substrate and the potential for catalyst inhibition, researchers can select the appropriate catalytic system to drive these challenging transformations to completion. The use of bulky, electron-rich phosphine ligands is a recurring theme for success in Suzuki and Buchwald-Hartwig reactions, while the classic Pd/Cu system remains a robust choice for Sonogashira couplings. We hope this guide serves as a valuable resource in your synthetic campaigns and empowers you to unlock the full potential of this versatile building block.
References
- Billo, E. J. (1990). Nitrile hydration catalysed by palladium(II) complexes. Journal of the Chemical Society, Dalton Transactions, (5), 1549-1555.
-
ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. Retrieved from [Link]
- Ren, J., et al. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Advances.
- García-Álvarez, R. (2014). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Organometallics, 33(15), 3967-3974.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589.
- Hernández-Vázquez, E., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004.
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐amino‐5‐bromo‐1H‐pyrrole‐3,4‐dicarbonitrile. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaeke, S. (2018). Chemoselective synthesis of fully substituted pyrroles via a one-pot four-component isocyanide-based reaction. Organic & Biomolecular Chemistry, 16(30), 5435-5440.
- Ren, J., et al. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Advances.
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
- Knochel, P., et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Chemistry – A European Journal, 26(39), 8951-8958.
- Sharma, P., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(14), 5469.
-
ResearchGate. (n.d.). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Cirujano, F. G. (2021). Supported Metal Catalysts for the Synthesis of N-Heterocycles.
-
ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition Metal-Catalyzed Synthesis of N, O−Heterocycles via C−H Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.
-
Organic Chemistry Portal. (n.d.). A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Retrieved from [Link]
- Sancineto, L., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(4), 4256-4268.
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Journal of the American Chemical Society, 133(7), 2116-2119.
- Chen, J., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(10), 1369.
- Liu, X., et al. (2013). Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. Organic letters, 15(24), 6146-6149.
-
Clark, J. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of base and solvent Suzuki cross coupling of 4. Retrieved from [Link]
- Mortier, J., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & biomolecular chemistry, 12(4), 644-650.
Sources
- 1. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Nitrile hydration catalysed by palladium(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 24. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Welcome to the dedicated technical support guide for the synthesis and optimization of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials, mastering its synthesis is crucial for project success.[1] This guide provides in-depth, field-proven insights to help you navigate common challenges, troubleshoot effectively, and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis of this compound and related structures.
Q1: My reaction yield is consistently low. What are the most probable causes?
A1: Low yields in pyrrole syntheses are a frequent issue, often stemming from a few critical factors.[2] First, verify the purity of your starting materials , as impurities can introduce competing side reactions.[2][3] Second, reaction conditions such as temperature, time, and solvent choice are paramount and must be carefully optimized.[2] Third, ensure the stoichiometry of your reactants is precise; an imbalance can lead to the incomplete consumption of the limiting reagent.[2] Finally, many pyrrole syntheses are sensitive to moisture , which can quench reagents or catalyze undesired pathways. Employing dry solvents and an inert atmosphere is often beneficial.[2]
Q2: I'm observing a significant number of impurities in my crude product. What are the likely side reactions?
A2: The formation of complex product mixtures is a known challenge.[2] Under strongly acidic conditions, pyrroles are susceptible to polymerization , leading to intractable tars. The starting materials themselves may also degrade under harsh temperature conditions.[3] Depending on the specific synthetic route (e.g., Paal-Knorr, Hantzsch), characteristic byproducts like furan derivatives can form through competing cyclization pathways.[2] Careful control of pH and temperature is the primary strategy to mitigate these issues.
Q3: What are the recommended storage and handling conditions for this compound and its precursors?
A3: Pyrrole derivatives can be sensitive to light, heat, and oxygen, which may cause degradation over time.[3] It is recommended to store the solid compound in a tightly sealed container, protected from light, at refrigerated temperatures (2-8°C).[1][4] When handling, avoid prolonged exposure to air and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[2] Co-spot your reaction mixture with your starting materials to visualize their consumption and the formation of the product spot. A well-chosen solvent system (e.g., ethyl acetate/hexanes) should provide good separation between the starting materials, the desired product, and any significant byproducts.
In-Depth Troubleshooting and Optimization Guide
This section provides a deeper dive into specific experimental problems, explaining the underlying chemistry and offering structured solutions.
Issue 1: Low or Inconsistent Product Yield
Low yield is the most frequent barrier to a successful synthesis. The workflow below will help you systematically diagnose and resolve the root cause.
Caption: Troubleshooting Workflow for Low Yield.
-
Suboptimal Temperature: Temperature is a double-edged sword. While higher temperatures can accelerate the reaction, they can also promote the degradation of sensitive reagents and products.[2]
-
Solution: Perform a temperature screening study. Start at a moderate temperature (e.g., 50-60°C) and run parallel reactions at 10°C intervals above and below this point. Analyze each reaction by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.
-
-
Incorrect Solvent Choice: The solvent system dictates the solubility of reagents and can influence the reaction mechanism and rate.
-
Solution: The target compound is soluble in solvents like dichloromethane (DCM), acetonitrile (ACN), and DMSO.[5] If your reaction is heterogeneous, consider a solvent system that fully dissolves all reactants. The polarity of the solvent can stabilize or destabilize charged intermediates, directly impacting the reaction pathway. A solvent screen is highly recommended.
-
| Parameter | Recommended Starting Points | Rationale |
| Temperature | 40°C to 80°C | Balances reaction kinetics against potential thermal degradation of the pyrrole ring. |
| Solvent | Acetonitrile, Dichloromethane, DMSO | Offers good solubility for the product and many common precursors.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and potential oxidation.[2] |
Issue 2: High Impurity Profile & Difficult Purification
A clean reaction is far easier to purify. Minimizing side reactions is key.
-
Side Reactions (Polymerization): Pyrroles are electron-rich aromatic rings that can polymerize under acidic conditions.[6]
-
Solution: Maintain strict pH control. If an acid catalyst is required, use the mildest acid possible at the lowest effective concentration. Consider using a non-protic acid or a buffered system.
-
-
Impure Starting Materials: The quality of your inputs directly determines the quality of your output.[3]
-
Purification Strategy: Effective purification is essential for obtaining material suitable for downstream applications.
Caption: General Purification Strategy Flowchart.
| Method | Key Parameters | Common Issues & Solutions |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Gradient of Ethyl Acetate in Hexanes (e.g., 10% -> 50%) | Poor Separation: Optimize the solvent gradient.Product Streaking: Add a small amount (0.1-1%) of triethylamine or acetic acid to the eluent to suppress tailing. |
| Recrystallization | Solvent System: Dichloromethane/Hexanes or Ethyl Acetate/Hexanes | Oiling Out: Cool the solution more slowly or use a more polar solvent system.No Crystals Form: Scratch the inside of the flask; add a seed crystal. |
Experimental Protocols
The following protocols are generalized guidelines. They should be adapted based on the specific precursors and scale of your reaction.
Protocol 1: General Synthesis of a Substituted Pyrrole
This protocol is based on established methods for pyrrole synthesis, such as the Paal-Knorr or Hantzsch reactions, which are foundational in the field.[2][6][7]
-
Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the appropriate 1,4-dicarbonyl precursor (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., ethanol or acetic acid, ~5-10 mL per mmol of limiting reagent).[2]
-
Amine Addition: Add the primary amine or ammonia source (1.0 - 1.2 eq) to the stirred solution. For the synthesis of the title compound, this would be a derivative of hydrazine.
-
Catalyst (if required): If the reaction requires acid catalysis, add a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid.[2]
-
Reaction: Heat the mixture to reflux (or the optimized temperature) and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.[3]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. If necessary, neutralize any acid catalyst. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Chromatography
-
Column Packing: Prepare a silica gel slurry in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid, typically light yellow to off-white in color.[5]
By applying these structured troubleshooting guides and optimized protocols, you can enhance the efficiency, yield, and purity of your this compound synthesis, accelerating your research and development efforts.
References
- This compound - 937161-86-9 - Vulcanchem. (URL: )
- Common side reactions in the synthesis of substituted pyrroles and their avoidance - Benchchem. (URL: )
- What are the challenges in the synthesis and application of pyrrole? - Blog - BIOSYNCE. (URL: )
- This compound hydrochloride CAS NO.937047-05-7 - ENAO Chemical Co., Ltd. (URL: )
- This compound | 937161-86-9 - Sigma-Aldrich. (URL: )
-
Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (URL: [Link])
- This compound hydrochloride - MySkinRecipes. (URL: )
- Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (URL: )
-
Pyrrole - Wikipedia. (URL: [Link])
-
Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])
- PYRROLE -
Sources
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- 4. enao.lookchem.com [enao.lookchem.com]
- 5. This compound (937161-86-9) for sale [vulcanchem.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile Synthesis
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile. This resource is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions regarding the identification and characterization of impurities generated during its synthesis. Ensuring the purity of this key synthetic intermediate is critical for the safety, efficacy, and regulatory compliance of downstream active pharmaceutical ingredients (APIs).[1][2][3] This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
Impurities can be introduced at nearly every stage of the manufacturing process.[4] They are generally classified into organic impurities, inorganic impurities, and residual solvents.[3] For this specific synthesis, the most common sources are:
-
Starting Materials: Impurities present in the initial reagents can carry through the synthesis or participate in unintended side reactions.[5]
-
Intermediates: Unreacted intermediates from preceding steps are a common process-related impurity.[2]
-
By-products: These result from parallel or consecutive side reactions that compete with the main product formation. Common reactions for pyrroles include oxidation, ring expansion, and various electrophilic substitutions.[6][7]
-
Degradation Products: The target molecule may degrade under the reaction, work-up, or storage conditions, especially if exposed to harsh pH, high temperatures, or light.[3][8]
Q2: I'm seeing an unknown peak in my HPLC chromatogram. What is the first analytical step I should take?
Your first and most efficient step is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This hyphenated technique provides two critical pieces of information simultaneously: the retention time from the HPLC, which gives you a measure of the impurity's polarity, and the mass-to-charge ratio (m/z) from the mass spectrometer, which provides the molecular weight of the unknown compound.[10] This initial data allows you to quickly assess if the impurity is an isomer (same mass as the product), a known starting material or intermediate, or a completely new species.
Q3: My initial LC-MS data shows a peak with an M+2 ion that is almost the same intensity as the molecular ion peak. What does this signify?
This is a classic isotopic signature for a compound containing a single bromine atom.[11] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] Therefore, any molecule containing one bromine atom will exhibit two mass peaks in its mass spectrum: the molecular ion peak (M) corresponding to the ⁷⁹Br isotope, and an M+2 peak corresponding to the ⁸¹Br isotope, with their relative intensities being approximately equal.[11] This is a powerful diagnostic tool for rapidly identifying bromine-containing impurities in your sample.
Q4: How can I definitively determine the structure of an isolated impurity?
While LC-MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[1][10] A complete NMR analysis should include:
-
¹H NMR: To identify the number and connectivity of protons. For pyrrole derivatives, the chemical shifts of ring protons are highly informative.[12]
-
¹³C NMR: To determine the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding framework by showing proton-proton and proton-carbon correlations.
-
¹⁵N NMR (if possible): Can provide additional information about the nitrogen environments, though it is a less common technique.
The combination of these experiments allows for the precise mapping of the molecule's structure.[10]
Troubleshooting Guides
Guide 1: Problem - Low Purity and/or Yield of this compound
Symptoms:
-
HPLC analysis shows multiple significant peaks besides the main product.
-
The isolated product yield is significantly lower than expected.
-
The ¹H NMR spectrum is complex, with overlapping signals or unexpected resonances.
Causality and Troubleshooting Workflow:
Low purity is often a result of suboptimal reaction conditions or impure starting materials.[5] Pyrrole synthesis, such as the Paal-Knorr or Hantzsch methods, can be sensitive to various parameters.[5][13]
Caption: Workflow for troubleshooting low purity and yield.
Detailed Steps & Explanations:
-
Verify Starting Material Purity: Before optimizing the reaction, ensure your starting materials are of high purity. Impurities in reagents are a frequent and often overlooked cause of side reactions.[5]
-
Optimize Stoichiometry: Incorrect reactant ratios can lead to an excess of one starting material in the final mixture or promote side reactions.[5]
-
Evaluate Reaction Conditions:
-
Temperature and Time: Higher temperatures can accelerate reactions but may also lead to the degradation of the pyrrole ring or other functional groups.[5] Monitor the reaction progress over time (e.g., by TLC or HPLC) to find the optimal endpoint before significant degradation occurs.
-
Atmosphere: Pyrroles can be susceptible to oxidation, which often results in the formation of colored impurities.[13] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.
-
-
Refine Purification: If the reaction mixture is complex, the purification method may need to be optimized. Standard purification techniques for this compound include recrystallization and column chromatography.[14] For challenging separations, preparative HPLC is a powerful option.[10][14]
Guide 2: Systematic Identification of an Unknown Impurity
Objective: To isolate and elucidate the structure of a significant unknown impurity (>0.1%) observed during the synthesis of this compound, in line with ICH guidelines.[1][15]
Methodology Workflow:
This workflow outlines a multi-technique approach that is standard in the pharmaceutical industry for impurity characterization.[10][16]
Caption: Systematic workflow for impurity identification.
Experimental Protocols:
-
LC-MS Analysis:
-
Objective: To obtain the molecular weight of the impurity.
-
Protocol: Analyze the crude reaction mixture using a standard reverse-phase HPLC method coupled to a mass spectrometer (e.g., ESI or APCI).[17][18]
-
Data Interpretation: Examine the mass spectrum associated with the unknown HPLC peak. Look for the molecular ion [M+H]⁺. Specifically check for the characteristic 1:1 isotopic pattern of a peak 2 Da higher than the molecular ion, which would strongly suggest the presence of a bromine atom.[11]
-
-
Impurity Isolation (Preparative HPLC):
-
Objective: To obtain a pure sample of the impurity (typically >1 mg) for NMR analysis.[10]
-
Protocol:
-
Develop a scalable HPLC method on an analytical column that provides good separation between the product and the impurity.
-
Transfer the method to a preparative HPLC system equipped with a larger column of the same stationary phase.
-
Inject the crude material and collect the fraction corresponding to the impurity peak.
-
Combine fractions from multiple runs if necessary and evaporate the solvent to yield the isolated impurity.
-
-
-
NMR Spectroscopy:
-
Objective: To determine the chemical structure of the impurity.
-
Protocol: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a full suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC).
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to piece together the molecular structure. Compare the spectra to that of the starting material and the final product to identify structural similarities and differences. The N-H proton of a pyrrole ring can sometimes show a broad signal.[19]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Objective: To confirm the elemental composition.
-
Protocol: Analyze the isolated impurity using an HRMS instrument (e.g., TOF or Orbitrap).
-
Data Interpretation: The exact mass obtained from HRMS can be used to calculate a unique elemental formula, which serves as a powerful confirmation of the structure determined by NMR.[10]
-
Data Summary Tables
Table 1: Potential Impurities in this compound Synthesis
| Potential Impurity | Likely Origin | Key Analytical Signature(s) |
| Isomeric By-products | Side reaction during cyclization or bromination | LC-MS: Same m/z as the product. HPLC: Different retention time. NMR: Different chemical shifts/coupling patterns. |
| Debrominated Product | Reductive side reaction or impurity in starting material | LC-MS: m/z is 78/80 Da lower than the product. |
| Dibrominated Product | Over-bromination | LC-MS: m/z is 78/80 Da higher; characteristic Br₂ isotope pattern (1:2:1). |
| Unreacted Starting Materials | Incomplete reaction | LC-MS/HPLC: Match m/z and retention time of authentic standards. |
| Oxidized Pyrrole Species | Air exposure during reaction or work-up | LC-MS: m/z is 16 Da higher (addition of oxygen). Often colored. |
Table 2: Generic Analytical HPLC Method
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds.[8][20] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds.[21] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[21] |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient is effective for screening unknown mixtures of varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[20] |
| Detection | UV at 225 nm | Pyrrole derivatives typically exhibit UV absorbance in this region.[8][20] |
References
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
- Anonymous. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
- Görög, S. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
- Anonymous. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.
- Vulcanchem. (n.d.). This compound - 937161-86-9.
- OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Anonymous. (n.d.). Heterocyclic Compounds.
- Chemistry LibreTexts. (2022, September 3). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance.
- Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Study Prep.
- Li, Y., et al. (2025, April 1). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. PubMed.
- Wikipedia. (n.d.). Pyrrole.
- HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924).
- Görög, S. (n.d.). Chemical and analytical characterization of related organic impurities in drugs. PubMed.
- Shaikh, T., et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
- Intertek. (n.d.). Product-Related Impurity Isolation and Characterization.
- Dugo, P., et al. (2000). LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 147-154.
- Zare, E., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5845-5854.
Sources
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. uop.edu.pk [uop.edu.pk]
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- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]
- 13. Pyrrole - Wikipedia [en.wikipedia.org]
- 14. This compound (937161-86-9) for sale [vulcanchem.com]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. Product-Related Impurity Isolation and Characterization [intertek.com]
- 17. LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 21. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Recrystallization of Aminopyrrole Carbonitrile Compounds
Welcome to the Technical Support Center for the recrystallization of aminopyrrole carbonitrile compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of N-heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of these molecules. The information provided is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.
Introduction: The Importance of Crystalline Purity
Aminopyrrole carbonitriles are versatile intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The purity of these starting materials is paramount, as impurities can have a significant impact on the outcome of subsequent reactions, as well as the safety and efficacy of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to obtain high-purity crystalline materials.[1][2] This guide will provide you with the necessary knowledge to effectively troubleshoot and optimize your recrystallization protocols for aminopyrrole carbonitrile compounds.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of aminopyrrole carbonitrile compounds in a question-and-answer format.
Q1: My compound "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid rather than a solid.[3] This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation. For aminopyrrole carbonitriles, which can have varying melting points depending on their substitution patterns, this can be a frequent challenge.
Probable Causes & Solutions:
-
High Solute Concentration: The concentration of your aminopyrrole carbonitrile in the hot solvent may be too high.
-
Solution: Add a small amount of additional hot solvent to the mixture to decrease the concentration and then allow it to cool slowly.[3]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solution: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then proceed to cooler temperatures if necessary.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good of a solvent, even at lower temperatures.
-
Solution: Consider using a solvent system (a mixture of two or more miscible solvents). A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. For aminopyrrole carbonitriles, which possess both polar (amino, nitrile) and non-polar (pyrrole ring) functionalities, solvent mixtures like ethanol/water or ethyl acetate/hexanes can be effective.[2][4]
-
Q2: No crystals are forming, even after the solution has cooled to room temperature.
A2: The failure of a compound to crystallize from a cooled solution is often due to either the solution not being sufficiently supersaturated or the presence of kinetic barriers to nucleation.
Probable Causes & Solutions:
-
Too Much Solvent: This is one of the most common reasons for crystallization failure.[3]
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your aminopyrrole carbonitrile. Once a slightly more concentrated solution is obtained, allow it to cool again.
-
-
Supersaturation without Nucleation: The solution may be supersaturated, but the formation of initial crystal nuclei is kinetically hindered.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.
-
Solution 2: Seeding: If you have a small amount of the pure crystalline compound, add a "seed crystal" to the cooled solution. This will provide a template for further crystal growth.
-
Solution 3: Lowering the Temperature: If scratching and seeding are unsuccessful, try cooling the solution in an ice bath or refrigerator. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Q3: The recrystallization resulted in a very low yield. How can I improve it?
A3: A low yield indicates that a significant amount of your aminopyrrole carbonitrile remained dissolved in the mother liquor.
Probable Causes & Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in solution upon cooling.[5]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. It is advisable to add the hot solvent in small portions.
-
-
Premature Crystallization during Hot Filtration: If your crude sample contains insoluble impurities, you may have performed a hot filtration. If the solution cools too much during this step, some of your product may crystallize out along with the impurities.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration. It can also be beneficial to add a slight excess of hot solvent before filtration to ensure the compound remains in solution. This excess solvent can then be partially evaporated before cooling.
-
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the compound is highly soluble will lead to product loss.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is known to have very low solubility.[6]
-
Q4: The recrystallized product is still colored, but the pure compound should be colorless.
A4: Colored impurities can be persistent and may co-crystallize with your product.
Probable Causes & Solutions:
-
Highly Colored Impurities: Some impurities, even in trace amounts, can impart a strong color to the crystals.
-
Solution 1: Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Solution 2: Multiple Recrystallizations: A second recrystallization from a different solvent system may be effective in removing the colored impurity.
-
Solution 3: Column Chromatography: If recrystallization fails to remove the color, purification by column chromatography may be necessary. For N-heterocycles, common solvent systems include hexanes/ethyl acetate or dichloromethane/methanol.[4]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the recrystallization of aminopyrrole carbonitrile compounds.
Q1: What are the best general-purpose solvents for recrystallizing aminopyrrole carbonitriles?
A1: The choice of solvent is highly dependent on the specific substitution pattern of your aminopyrrole carbonitrile. However, based on the presence of the polar amino and nitrile groups, and the moderately polar pyrrole ring, the following solvents and solvent systems are good starting points for screening:
| Solvent/System | Rationale |
| Ethanol | Often a good choice for moderately polar compounds. The hydroxyl group can hydrogen bond with the amino and nitrile groups. |
| Methanol | Similar to ethanol but more polar. |
| Ethyl Acetate | A moderately polar solvent that can be effective. |
| Ethanol/Water | A versatile mixed solvent system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent. |
| Ethyl Acetate/Hexanes | Another common mixed solvent system for compounds of intermediate polarity. |
| Toluene | Can be effective for less polar aminopyrrole carbonitrile derivatives. |
A useful rule of thumb is that solvents with functional groups similar to the compound being recrystallized are often good solubilizers.[5][7]
Q2: How do I choose the right recrystallization method?
A2: The most common and straightforward method is single-solvent recrystallization . This is ideal when you can find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures. If such a solvent cannot be found, a multi-solvent (or anti-solvent) recrystallization is a good alternative. For very small-scale work or for growing single crystals for X-ray diffraction, vapor diffusion or slow evaporation can be employed.
Q3: My aminopyrrole carbonitrile was synthesized via a Thorpe-Ziegler cyclization. What are the common impurities I should be aware of?
A3: The Thorpe-Ziegler reaction is a powerful method for synthesizing cyclic compounds like aminopyrrole carbonitriles.[7][8][9] However, it can lead to specific impurities:
-
Unreacted Starting Materials: The dinitrile precursor may not have fully cyclized.
-
Hydrolysis Products: The nitrile groups can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of amides or carboxylic acids.
-
Polymeric Byproducts: Under certain conditions, polymerization can occur, resulting in intractable tars.
The removal of these impurities will depend on their properties. Unreacted starting materials may have different solubility profiles that allow for their separation during recrystallization. Acidic or basic impurities can often be removed by an initial acid-base extraction before recrystallization.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude aminopyrrole carbonitrile and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. A good solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, filter the hot solution through a pre-heated funnel into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If necessary, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Multi-Solvent (Anti-Solvent) Recrystallization
-
Solvent Selection: Find a "good" solvent that readily dissolves your compound and a miscible "poor" solvent (anti-solvent) in which your compound is insoluble.
-
Dissolution: Dissolve the crude aminopyrrole carbonitrile in the minimum amount of the "good" solvent at an elevated temperature.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (persistent turbidity).
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature and then, if needed, in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.
Workflow Diagrams
Caption: Troubleshooting logic for common recrystallization issues.
Caption: General workflow for recrystallization.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Wikipedia. Thorpe reaction. Available from: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available from: [Link]
-
University of York, Department of Chemistry. Single-solvent recrystallisation. Available from: [Link]
-
Elgemeie, G. H., et al. (2009). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 64(5), 563-569. Available from: [Link]
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- 5. Reagents & Solvents [chem.rochester.edu]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
Paal-Knorr Pyrrole Synthesis: Technical Support & Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic method. Here, we address common challenges in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven insights to help you optimize your reactions, maximize yields, and purify your target compounds with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the currently accepted mechanism for the Paal-Knorr pyrrole synthesis?
The Paal-Knorr synthesis is a robust method for creating substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis.[1] The accepted mechanism, elucidated by V. Amarnath et al., involves several key steps. It begins with the attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[1][2] This is followed by a rate-determining intramolecular cyclization, where the nitrogen of the hemiaminal attacks the second carbonyl group.[3][4] This cyclization forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes a two-step dehydration to eliminate two molecules of water and form the final aromatic pyrrole ring.[2][5]
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.
Troubleshooting Common Issues
Q2: My reaction has a very low yield or is not proceeding to completion. What are the common causes?
Low yields are a frequent issue and can stem from several factors.[1][6] Systematically investigating these possibilities is the key to optimization.
-
Suboptimal Reaction Conditions : The classical Paal-Knorr synthesis often required harsh conditions like prolonged heating in strong acid, which can degrade sensitive starting materials or products.[2][4][7] Modern methods often use milder conditions.
-
Inappropriate Acidity (pH) : The reaction is highly sensitive to pH. While acid catalysis is beneficial, strongly acidic conditions (pH < 3) can shut down the desired pathway and favor side reactions.[1][6][8]
-
Low Reactivity of Starting Materials : Amines with potent electron-withdrawing groups are less nucleophilic and react more slowly.[1][9] Similarly, significant steric hindrance on either the dicarbonyl compound or the amine can impede the reaction.[1][9]
-
Purity of Reagents : The purity of the 1,4-dicarbonyl starting material is critical. Impurities can lead to undesired side products, consuming reagents and complicating purification.[6][9]
-
Furan Side-Product Formation : The most common competing reaction is the acid-catalyzed self-condensation of the 1,4-dicarbonyl to form a furan, which directly reduces the amount of starting material available to form the pyrrole.[6][9]
Caption: A troubleshooting workflow for low yields in Paal-Knorr synthesis.
Q3: I am observing a significant amount of a furan byproduct. How can I prevent this?
Furan formation is the most common side reaction and occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization and dehydration before it can react with the amine.[9] This is especially problematic under strongly acidic conditions (pH < 3).[6][8]
The causality is straightforward: in a highly acidic medium, the amine starting material becomes protonated to form an ammonium salt (R-NH₃⁺). This protonation neutralizes the lone pair on the nitrogen, rendering it non-nucleophilic and unable to initiate the reaction. The 1,4-dicarbonyl is then free to cyclize on its own.
Solutions:
-
Control the pH : The most effective solution is to maintain a neutral or weakly acidic environment.[6][8] Using a weak acid like acetic acid can catalyze the reaction without excessively protonating the amine.[6][8]
-
Use Milder Catalysts : Modern Lewis acids or heterogeneous catalysts often provide the necessary activation under much milder conditions, suppressing furan formation.[3][4]
Q4: How does the choice of catalyst impact the yield of my substituted pyrrole?
The catalyst is pivotal. While traditional methods used Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH), a wide array of more efficient and milder catalysts have been developed that can dramatically improve yields and shorten reaction times.[2][3][4]
-
Brønsted Acids : Effective but can require harsh conditions and promote furan formation if not carefully controlled.[4][7] Weaker acids like acetic acid are often a better choice.[6][8]
-
Lewis Acids : Mild Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and FeCl₃ are often superior, promoting the reaction under milder conditions and minimizing side reactions.[3][10]
-
Heterogeneous Catalysts : Solid-supported acids like silica sulfuric acid, montmorillonite clay, or ion-exchange resins offer the advantage of easy removal from the reaction mixture, simplifying purification.[3][4] They are often highly efficient, sometimes allowing the reaction to proceed at room temperature.[4]
-
Other Systems : Iodine has been shown to be an exceptional catalyst, often allowing the reaction to proceed quickly at room temperature under solvent-free conditions.[4]
Table 1: Comparison of Catalysts for Paal-Knorr Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Brønsted Acids | p-TsOH, Acetic Acid | 25-100 °C, 1-24 h | Readily available, inexpensive | Can require heat, risk of side reactions[11] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, FeCl₃ | Room Temp - 80 °C | High efficiency, mild conditions, reduced side products[3][6] | Higher cost, moisture sensitivity |
| Heterogeneous | Silica Sulfuric Acid, Clays | Room Temp, Solvent-free | Easy to remove, recyclable, mild conditions, high yields[4] | May require longer reaction times in some cases |
| Halogen | Iodine (I₂) | Room Temp, Solvent-free | Extremely fast, high yields, environmentally friendly[4] | Less effective for weakly basic aromatic amines |
Experimental Protocols & Best Practices
Q5: Can you provide a general protocol for a trial optimization of the Paal-Knorr synthesis?
Certainly. This protocol provides a robust starting point for synthesizing a substituted pyrrole and can be adapted for optimization. The key is to monitor the reaction's progress to avoid prolonged heating and byproduct formation.
General Protocol for Paal-Knorr Synthesis Optimization
-
Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound is pure. If purity is questionable, purify by distillation or recrystallization.[6]
-
Use a fresh, high-purity primary amine.
-
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq) .
-
Add the desired solvent (e.g., ethanol, acetic acid, or test under solvent-free conditions).
-
Add the primary amine (1.1 - 1.2 eq) . Using a slight excess of the amine can help drive the reaction to completion.
-
Add the selected catalyst. For a first attempt, consider a catalytic amount of a weak acid like acetic acid or a mild Lewis acid like Sc(OTf)₃ (1-5 mol%) .[6]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
If no reaction is observed (by TLC), gently heat the mixture to a moderate temperature (e.g., 60-80 °C).[6]
-
Modern approaches like microwave-assisted heating can significantly reduce reaction times and are worth considering if available.[3]
-
-
Monitoring:
-
Work-up and Purification:
-
Once TLC indicates the consumption of the limiting starting material, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine to remove any water-soluble impurities and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[6]
-
References
-
Paal–Knorr synthesis - Wikipedia. (URL: [Link])
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis - Royal Society of Chemistry. (URL: [Link])
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])
-
Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchGate. (URL: [Link])
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- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Unwanted Polymerization of Pyrrole Derivatives
Welcome to the dedicated technical support center for managing the stability of pyrrole and its derivatives during chemical reactions. This guide is tailored for researchers, scientists, and professionals in drug development who encounter challenges with the inherent reactivity of the pyrrole nucleus. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and prevent unwanted polymerization, ensuring the successful synthesis of your target molecules.
Introduction: The Challenge of Pyrrole's Reactivity
Pyrrole is an electron-rich aromatic heterocycle, a feature that makes it an excellent nucleophile but also highly susceptible to degradation and polymerization, particularly under acidic or oxidative conditions.[1] This reactivity can lead to the formation of insoluble, dark-colored polymeric materials, often referred to as "pyrrole black," which can significantly lower the yield of the desired product and complicate purification.[1][2] Understanding the mechanisms behind this polymerization is the first step toward preventing it.
The polymerization can be initiated by either acid catalysis or oxidation.[1][3] In the presence of acid, the pyrrole ring becomes protonated, which disrupts its aromaticity and makes it highly electrophilic. This protonated species can then be attacked by a neutral pyrrole molecule, initiating a chain reaction.[1] Oxidative polymerization proceeds through the formation of a radical cation, which then couples with other pyrrole molecules.[3][4]
This guide provides practical strategies to mitigate these unwanted polymerization pathways, enabling you to perform a wider range of chemical transformations on the pyrrole core.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific problems you might encounter in the lab and offers step-by-step guidance to diagnose and solve them.
Scenario 1: My reaction mixture turned black immediately after adding a reagent.
-
Visual Cues: The reaction mixture rapidly darkens to a deep brown or black color, and you may observe the formation of a precipitate or a tar-like substance.[2][5]
-
Probable Cause: This is a classic sign of rapid, uncontrolled polymerization, likely initiated by the addition of a strong acid or an oxidizing agent to an unprotected or highly activated pyrrole derivative.
-
Immediate Actions & Solutions:
-
Cool the reaction immediately: Plunge the reaction flask into an ice bath or a dry ice/acetone bath to slow down the polymerization rate.
-
Dilute the reaction: If possible, add more of the anhydrous solvent to decrease the concentration of the reactants.
-
Neutralize if acid-catalyzed: If you've added an acid, consider carefully quenching the reaction with a non-aqueous base (e.g., triethylamine, diisopropylethylamine) if it is compatible with your desired reaction.
-
-
Long-Term Prevention:
-
Protect the Pyrrole Nitrogen: The most effective strategy is to install an electron-withdrawing protecting group on the pyrrole nitrogen.[1] This reduces the electron density of the ring, making it less susceptible to protonation and oxidation.[6] Sulfonyl groups (e.g., tosyl, nosyl) are particularly effective.[5][6]
-
Control Reagent Addition: Add the problematic reagent (acid or oxidant) slowly and at a low temperature (e.g., -78 °C).[1] This helps to dissipate heat and avoid localized high concentrations.
-
Use Freshly Purified Reagents: Ensure your pyrrole starting material is pure and free from colored impurities, which can sometimes be oligomeric species that act as seeds for polymerization. Consider distilling the pyrrole immediately before use.
-
Scenario 2: My desired product yield is consistently low, and I have a significant amount of baseline material on my TLC plate.
-
Visual Cues: The reaction mixture may have darkened over time, but not as dramatically as in Scenario 1. The TLC analysis shows a spot for your product, but also a dark streak or a spot that remains at the baseline.
-
Probable Cause: This indicates slower, but still significant, polymerization or degradation of your starting material or product over the course of the reaction. The baseline material is likely the insoluble polypyrrole.
-
Diagnostic Steps & Solutions:
-
Monitor the reaction closely: Take TLC samples at shorter intervals to determine when the polymerization starts to become significant.
-
Evaluate Reaction Temperature: While higher temperatures can speed up the desired reaction, they often accelerate polymerization even more.[7] Try running the reaction at a lower temperature for a longer period.
-
Consider the Solvent: The choice of solvent can influence the rate of polymerization. In some cases, a less polar solvent may be beneficial.
-
Re-evaluate your protecting group strategy: If you are already using a protecting group, it may not be robust enough for the reaction conditions. For example, a Boc group is acid-labile and would not be suitable for reactions requiring strong acid.[1]
-
Scenario 3: I'm trying to perform an electrophilic substitution (e.g., halogenation, nitration), but I'm getting a complex mixture and polymeric material.
-
Probable Cause: The conditions required for many classical electrophilic aromatic substitution reactions are often harsh and can easily lead to the polymerization of electron-rich pyrroles.[8]
-
Strategic Adjustments:
-
Use Milder Reagents:
-
For halogenation, consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at low temperatures instead of Br₂ or Cl₂.
-
For nitration, a solution of nitric acid in acetic anhydride is a milder alternative to concentrated nitric and sulfuric acids.[9]
-
-
Protecting Groups are Key: As mentioned before, an electron-withdrawing group on the nitrogen is crucial. This not only prevents polymerization but can also influence the regioselectivity of the substitution.[5]
-
Two-Step Procedures: Sometimes it's better to introduce a functional group that can be converted to the desired group under milder conditions. For example, formylating the pyrrole (Vilsmeier-Haack reaction) and then converting the aldehyde to another functional group.
-
Frequently Asked Questions (FAQs)
Q1: Why is pyrrole so prone to polymerization?
A: Pyrrole's high reactivity stems from its electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, making the carbon atoms (especially the α-carbons) highly nucleophilic. This electron richness makes the ring very susceptible to attack by electrophiles, including a protonated pyrrole molecule or a pyrrole radical cation, which initiates the polymerization cascade.[1]
Q2: What are the best N-protecting groups to prevent polymerization?
A: The ideal protecting group is one that is electron-withdrawing, stable to your reaction conditions, and can be removed without degrading your final product.
-
Sulfonyl Groups (e.g., Tosyl (Ts), Benzenesulfonyl (Bs)): These are excellent choices as they are strongly electron-withdrawing and stable to a wide range of conditions, including strong acids.[5][6] They can be removed under reductive conditions or with certain nucleophiles.
-
Carbamates (e.g., Boc, Cbz): The tert-Butoxycarbonyl (Boc) group is widely used but is sensitive to acid, making it unsuitable for acidic reactions.[1] The Carboxybenzyl (Cbz) group is more robust and is typically removed by hydrogenolysis.
-
Other Groups: Groups like 2,4-dinitrobenzenesulfonyl have been shown to be effective and can be removed under mild conditions with thiols.[10]
| Protecting Group | Electron-Withdrawing Strength | Stability to Acid | Common Deprotection Method |
| Tosyl (Ts) | Strong | High | Reductive (e.g., Na/NH₃), Mg/MeOH |
| Benzenesulfonyl (Bs) | Strong | High | Reductive, Mg/MeOH |
| Boc | Moderate | Low | Acid (e.g., TFA) |
| Cbz | Moderate | Moderate | Hydrogenolysis (H₂, Pd/C) |
| 2,4-Dinitrobenzenesulfonyl | Very Strong | High | Thiol/base |
Q3: How does temperature affect pyrrole polymerization?
A: Generally, higher temperatures increase the rate of all reactions, including polymerization.[7] However, the activation energy for polymerization is often low, meaning that an increase in temperature can accelerate this unwanted side reaction more significantly than the desired transformation. Therefore, running reactions at lower temperatures (even down to -78 °C) is a common and effective strategy to minimize polymerization.[1] In some specialized cases, such as vapor-phase polymerization, low temperatures (e.g., 4 °C) are used to control the deposition of polypyrrole.[11]
Q4: Can the choice of oxidant influence polymerization during a desired oxidation reaction?
A: Absolutely. The oxidant's potential and the reaction conditions play a critical role.
-
Harsh Oxidants: Strong oxidants like chromium trioxide can lead to over-oxidation and polymerization.[9]
-
Controlled Oxidation: For synthesizing conductive polypyrroles, oxidants like iron(III) chloride (FeCl₃) and ammonium persulfate are commonly used.[12][] The stoichiometry of the oxidant to the monomer is a critical parameter to control.[14]
-
Green Oxidants: Hydrogen peroxide is a greener alternative, but the polymerization rate is slower, and the resulting polymer may have lower conductivity.[12]
Q5: Are there any alternatives to N-protection?
A: While N-protection is the most reliable method, other strategies can help, though they may be less effective on their own:
-
Low Temperature: As discussed, this is a crucial parameter to control.[1]
-
High Dilution: Running the reaction at a lower concentration can disfavor the bimolecular polymerization reaction.
-
Slow Reagent Addition: Adding reagents dropwise to a cooled, well-stirred solution prevents localized "hot spots" of high concentration and temperature.[1]
-
Inert Atmosphere: For reactions sensitive to air oxidation, maintaining an inert atmosphere of nitrogen or argon is essential. Oxygen can initiate polymerization.[15]
Experimental Protocols & Visualizations
Protocol 1: N-Tosylation of Pyrrole
This protocol describes a standard procedure for protecting the pyrrole nitrogen with a tosyl group to enhance its stability.
Materials:
-
Pyrrole (freshly distilled)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. Carefully decant the hexanes each time. Dry the NaH under a stream of nitrogen.
-
Add anhydrous THF to create a suspension of the NaH.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Polymerization Mechanisms
The following diagrams illustrate the key mechanistic pathways for pyrrole polymerization.
Caption: Mechanisms of pyrrole polymerization.
Decision Workflow for Preventing Polymerization
This workflow provides a logical sequence for selecting an appropriate strategy.
Caption: Strategy selection for pyrrole reactions.
References
-
EnPress Journals. (n.d.). Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole (PPy). Retrieved from [Link]
-
ACS Publications. (n.d.). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism. The Journal of Physical Chemistry B. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization mechanism of pyrrole with APS. Retrieved from [Link]
-
Bohrium. (n.d.). Kinetics and mechanism of pyrrole chemical polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Retrieved from [Link]
-
ACS Publications. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Does it make sense to freeze pyrrole to stop spontaneous polymerization?. Retrieved from [Link]
-
R Discovery. (1986). Chemical oxidative polymerization as a synthetic route to electrically conducting polypyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). Vapor-phase polymerization of pyrrole on flexible substrate at low temperature and its application in heat generation. Retrieved from [Link]
-
PubMed. (2005). Sulfur-based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Journal of Organic Chemistry. Retrieved from [Link]
- Heterocyclic Compounds. (n.d.). [PDF] Heterocyclic Compounds.
-
International Journal of Pharmaceutical and Medical Research. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and mechanism of pyrrole chemical polymerization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. uop.edu.pk [uop.edu.pk]
- 10. Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polypyrrole Derivatives: Preparation, Properties and Application [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Introduction
Welcome to the technical support center for the scalable synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile. This molecule is a highly functionalized heterocyclic compound, serving as a critical building block in medicinal chemistry and materials science.[1][2] Its structure, featuring an N-amino group, a bromine atom, and a nitrile group on a pyrrole scaffold, offers multiple points for diversification, making it valuable for constructing complex molecular architectures.[1][2]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a representative scalable synthesis protocol to address common challenges encountered during its preparation and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials in this synthesis? A1: The purity of your starting materials is paramount to minimizing side reactions and ensuring high yield.[3] Impurities can interfere with the reaction pathway, catalyze decomposition, or become incorporated into the final product, complicating purification. It is strongly recommended to use reagents with ≥98% purity and to purify or freshly distill solvents to ensure they are anhydrous, as many pyrrole syntheses are sensitive to moisture.[3]
Q2: What are the recommended storage and handling conditions for the final product, this compound? A2: The compound should be stored in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to maintain stability.[4][5] It is typically a light yellow to off-white solid.[1] Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What are the primary safety hazards associated with this compound? A3: Based on available safety data, this compound is classified with GHS07 pictograms, indicating it may be harmful if swallowed (H302) and may cause eye irritation (H320).[5] Standard safe handling procedures for chemical reagents should be followed. Refer to the specific Material Safety Data Sheet (MSDS) for comprehensive safety information before beginning any work.
Q4: Is this synthesis feasible on a multi-gram to kilogram scale? A4: Yes, the synthesis is scalable. However, scaling up from bench-scale requires careful consideration of reaction exotherms, reagent addition rates, mixing efficiency, and heat transfer. The protocol provided in this guide is designed with scalability in mind, but process safety analysis and optimization at each stage are crucial for a successful and safe scale-up campaign. Microreactor technology has also been successfully employed for scaling Paal-Knorr reactions, a related pyrrole synthesis, which can offer superior control over reaction parameters.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The troubleshooting logic is visualized in the diagram below.
Caption: Troubleshooting decision tree for synthesis issues.
Q5: My reaction yield is consistently low or I'm isolating no product. What should I check first? A5: Low yields in pyrrole syntheses can often be traced back to fundamental parameters.[3]
-
Purity of Starting Materials: This is the most common culprit. Ensure all reagents are of high purity and that solvents are strictly anhydrous. Some reactions are sensitive to even trace amounts of water.[3]
-
Reaction Temperature: The temperature must be carefully controlled. Some steps may require low temperatures to prevent side reactions, while others may need elevated temperatures to proceed. Lowering the temperature can sometimes improve selectivity.[7] Run small-scale experiments to define the optimal temperature range.
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if any of the reagents or intermediates are sensitive to air or moisture.
Q6: I am observing a significant number of byproducts in my crude reaction mixture via TLC or LC-MS. How can I minimize these? A6: The formation of multiple byproducts suggests that competing reaction pathways are occurring.
-
Control of Acidity/Basicity: The pH of the reaction medium can be critical, especially during cyclization steps. For instance, in the Paal-Knorr synthesis, controlling acidity is key to preventing the formation of furan byproducts from the 1,4-dicarbonyl starting material.[3][7]
-
Stoichiometry and Addition Rate: An incorrect ratio of reactants can lead to incomplete conversion and side reactions.[3] Furthermore, slow, controlled addition of a highly reactive reagent (like a brominating agent or a strong base) can prevent localized high concentrations that favor byproduct formation.
-
Product Stability: Consider if your product is degrading during the reaction or work-up. The N-amino pyrrole moiety may be sensitive to strong acids or bases. A buffered or milder work-up procedure may be necessary.
Q7: The reaction appears to stall and does not go to completion, even after extended reaction times. What is the likely cause? A7: Incomplete conversion can be due to several factors:
-
Reagent Deactivation: The catalyst or a key reagent may have lost activity. Use a fresh batch or verify the activity of the current one.
-
Poor Mixing: On a larger scale, inefficient mixing can create "dead zones" in the reactor where the reagents are not in sufficient contact. Ensure the stirring is vigorous enough for the vessel size and viscosity of the mixture.
-
Reversible Reaction: Some steps in the synthesis may be reversible. The removal of a byproduct, such as water, can be necessary to drive the reaction to completion. This is a key consideration in condensation reactions like the Paal-Knorr synthesis.[8]
Representative Scalable Synthesis Protocol
The synthesis of this compound is a multi-step process. The following represents a plausible and scalable synthetic route based on established pyrrole synthesis methodologies, such as those derived from dicarbonyl compounds.[8]
Disclaimer: This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and scales. All procedures must be performed by qualified personnel with appropriate safety precautions.
Caption: Generalized workflow for the synthesis.
Step 1: Synthesis of a Brominated 1,4-Dicarbonyl Precursor
This initial step involves the selective bromination of a suitable 1,4-dicarbonyl compound, which serves as the backbone for the pyrrole ring.
-
Procedure:
-
Dissolve the starting 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Acetic Acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of Bromine (1.0-1.1 eq) or N-Bromosuccinimide (NBS) in the same solvent, maintaining the internal temperature below 10 °C.
-
Stir the reaction at 0-5 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Perform an aqueous work-up, washing with a solution of sodium thiosulfate to quench excess bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude brominated dicarbonyl intermediate.
-
Step 2: Paal-Knorr Cyclocondensation to form the N-Amino Pyrrole Ring
The Paal-Knorr synthesis is a classic and robust method for forming pyrrole rings by reacting a 1,4-dicarbonyl with a primary amine or, in this case, hydrazine to install the N-amino group.[]
-
Procedure:
-
Dissolve the crude brominated dicarbonyl from Step 1 (1.0 eq) in a protic solvent like Ethanol or Isopropanol.
-
Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-8 hours. Monitor the formation of the N-amino pyrrole intermediate by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
The crude product can be purified by trituration with a non-polar solvent (e.g., hexanes) or by column chromatography.
-
Step 3: Introduction of the Carbonitrile Group
The final step involves the regioselective installation of the nitrile group onto the pyrrole ring. This can be achieved through various cyanation methods.
-
Procedure:
-
Dissolve the 1-Amino-4-bromo-1H-pyrrole intermediate (1.0 eq) in a dry, aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile.
-
Add a cyanating agent such as Copper(I) Cyanide (CuCN) (1.2-2.0 eq).
-
Heat the reaction mixture to 100-140 °C under an inert atmosphere. The reaction progress should be monitored carefully by LC-MS.
-
After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by pouring it into an aqueous solution of ferric chloride or ammonium hydroxide to complex with the copper salts.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.
-
Purification and Characterization
Purification Protocol
High purity is often required for subsequent applications in drug development. The crude product from the synthesis can be purified using one or more of the following standard laboratory techniques[1]:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., acetonitrile, ethanol/water mixture) and allow it to cool slowly to form crystals.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is effective. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
-
Preparative HPLC: For achieving the highest purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) may be required.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.[10]
| Property | Expected Value / Method |
| Molecular Formula | C₅H₄BrN₃ |
| Molecular Weight | 186.01 g/mol |
| Physical State | Light yellow to off-white solid[1] |
| Purity (Typical) | ≥95% (by HPLC)[5][11] |
| Solubility | Soluble in Dichloromethane, Acetonitrile, DMSO[1] |
| Structural Analysis | ¹H NMR, ¹³C NMR, LC-MS, HPLC[10] |
References
- 1. This compound (937161-86-9) for sale [vulcanchem.com]
- 2. This compound hydrochloride [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound hydrochloride, CasNo.937047-05-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 937161-86-9|this compound|BLD Pharm [bldpharm.com]
- 11. 937161-86-9 this compound AKSci 8164DN [aksci.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Analysis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a critical checkpoint. Among these, substituted pyrroles represent a cornerstone of many biologically active molecules and functional materials. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile. In the absence of a publicly available experimental spectrum, this guide will present a detailed prediction based on established principles of NMR spectroscopy and a comparative analysis with structurally related analogues. This approach not only serves as a valuable predictive tool but also enhances the foundational understanding of substituent effects on the NMR spectra of pyrrole derivatives.
The Significance of Substituted Pyrroles
The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous pharmaceuticals and natural products. The strategic placement of various substituents around this five-membered aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, including its biological activity, metabolic stability, and pharmacokinetic profile. Accurate characterization of these substituted pyrroles by techniques such as NMR is therefore paramount for confirming their identity and purity.
Predicting the ¹H NMR Spectrum of this compound
The structure of this compound presents a unique substitution pattern on the pyrrole ring, with an amino group at the 1-position, a cyano group at the 2-position, and a bromine atom at the 4-position. These substituents exert distinct electronic effects that influence the chemical shifts of the remaining pyrrole protons at the 3- and 5-positions.
Substituent Effects on Pyrrole Proton Chemical Shifts:
-
Amino Group (-NH₂): As an electron-donating group (EDG) through resonance, the amino group at the N-1 position increases the electron density of the pyrrole ring, causing an upfield (shielding) shift of the ring protons.
-
Cyano Group (-CN): The cyano group is a strong electron-withdrawing group (EWG) due to both induction and resonance. Its presence at the C-2 position will deshield the adjacent protons, shifting their signals downfield.
-
Bromo Group (-Br): Bromine is an electronegative atom that exerts an inductive electron-withdrawing effect, leading to a downfield shift. It also has a weaker electron-donating resonance effect.
Considering these effects, we can predict the chemical shifts for the two remaining protons on the pyrrole ring: H-3 and H-5.
-
H-3: This proton is adjacent to the electron-withdrawing cyano group at C-2 and is also influenced by the bromine at C-4. We would expect its signal to be shifted downfield.
-
H-5: This proton is adjacent to the bromine atom at C-4 and is influenced by the amino group at N-1 and the cyano group at C-2. The interplay of these effects will determine its final chemical shift.
The amino group protons (-NH₂) would likely appear as a broad singlet, the exact chemical shift of which can be highly dependent on the solvent and concentration.
Comparative ¹H NMR Analysis
To refine our prediction for this compound, a comparative analysis with simpler, related pyrrole derivatives is invaluable. Below is a table summarizing the reported ¹H NMR data for pyrrole and some of its substituted analogues.
| Compound | H-2 | H-3 | H-4 | H-5 | N-H/N-NH₂ | Solvent |
| Pyrrole | 6.737 ppm (t) | 6.235 ppm (t) | 6.235 ppm (t) | 6.737 ppm (t) | 8.107 ppm (br s) | CDCl₃ |
| 1H-Pyrrole-2-carbonitrile | - | ~6.9 ppm (t) | ~6.2 ppm (dd) | ~6.8 ppm (dd) | br s | CDCl₃ |
| 4-Bromo-1H-pyrrole-2-carbonitrile | - | ~7.0 ppm (d) | - | ~6.8 ppm (d) | br s | Not specified |
| 1-Amino-1H-pyrrole-2-carbonitrile | - | ~6.5 ppm (t) | ~6.0 ppm (t) | ~6.7 ppm (t) | ~5.0 ppm (br s) | Not specified |
| Predicted: this compound | - | ~7.1 - 7.3 ppm (d) | - | ~6.9 - 7.1 ppm (d) | Broad singlet | CDCl₃/DMSO-d₆ |
Note: The chemical shifts for the substituted pyrroles (except for pyrrole itself) are approximate values based on typical substituent effects and may vary depending on the actual experimental conditions.
The predicted downfield shifts for H-3 and H-5 in this compound relative to the simpler analogues are a direct consequence of the combined electron-withdrawing effects of the cyano and bromo substituents. The protons would likely appear as doublets due to coupling with each other.
Visualizing Substituent Effects on the Pyrrole Ring
The following diagram illustrates the key functional groups and their influence on the electron density of the pyrrole ring in this compound.
Figure 1. Substituent effects on the pyrrole ring of this compound.
Experimental Protocol for ¹H NMR Acquisition
For researchers synthesizing or working with this compound, the following provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified compound.[1]
-
Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like those in the amino group.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure no solid particles are transferred, as they can adversely affect the magnetic field homogeneity.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent, or the residual solvent peak can be used as a secondary reference.
2. NMR Spectrometer Setup and Data Acquisition:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Start with 16 or 32 scans and increase if the signal-to-noise ratio is low.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative analysis.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shifts.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
Workflow for ¹H NMR Analysis
The following diagram outlines the general workflow for the ¹H NMR analysis of a novel substituted pyrrole like this compound.
Figure 2. General workflow for ¹H NMR analysis.
Conclusion
References
- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem.
Sources
A Senior Application Scientist's Guide to 13C NMR Characterization of Substituted Pyrroles
For researchers, medicinal chemists, and material scientists, the pyrrole scaffold is a cornerstone of molecular design. Its presence in vital natural products like heme and chlorophyll, as well as in a vast array of pharmaceuticals and conducting polymers, necessitates unambiguous structural characterization. While numerous analytical techniques are available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers an unparalleled, direct view into the carbon framework of these heterocyclic systems.
This guide provides an in-depth comparison of ¹³C NMR for the characterization of substituted pyrroles. We will move beyond simple data reporting to explore the underlying electronic principles that govern chemical shifts, providing you with the predictive power to interpret spectra with confidence. We will also present a robust experimental protocol and compare the technique's utility against other common analytical methods.
Core Principles: Understanding the ¹³C NMR Spectrum of the Pyrrole Ring
The five-membered aromatic ring of pyrrole presents a distinct electronic environment. The nitrogen atom's lone pair of electrons participates in the π-system, creating a total of 6 π-electrons and conferring aromaticity. This electron donation from the nitrogen results in a higher electron density at the ring carbons compared to benzene, causing them to be more shielded (appearing at a lower chemical shift or "upfield").
In the parent, unsubstituted pyrrole, symmetry dictates that only two signals are observed for the four ring carbons in a ¹³C NMR spectrum[1]:
-
C-2/C-5 (α-carbons): Located adjacent to the nitrogen, these carbons are the most electron-rich and appear at approximately 118.2 ppm .
-
C-3/C-4 (β-carbons): Situated further from the nitrogen, they are slightly less shielded and resonate around 108.0 ppm .
The chemical shift of these carbons is exquisitely sensitive to the electronic nature of any substituent attached to the ring, making ¹³C NMR a powerful tool for determining the position and type of substitution.[1]
The Impact of Substituents: A Predictive Framework
The true diagnostic power of ¹³C NMR emerges when analyzing substituted pyrroles. Substituents perturb the electron density of the ring through inductive and resonance effects, leading to predictable shifts in the carbon signals. These substituent chemical shifts (SCS) can often be used to estimate the chemical shifts in more complex derivatives.[2][3]
Electron-Donating Groups (EDGs)
EDGs (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density of the pyrrole ring, causing a shielding effect (an upfield shift to lower ppm values). The magnitude of this effect is most pronounced at the carbon of substitution and at the positions ortho and para to it.
Electron-Withdrawing Groups (EWGs)
Conversely, EWGs (e.g., -CHO, -COCH₃, -NO₂, -CO₂Et) decrease the electron density of the ring, resulting in deshielding (a downfield shift to higher ppm values).[1] This effect is particularly significant for EWGs that can participate in conjugation with the pyrrole π-system. Studies have shown a clear trend between the strength of an N-substituted EWG and a general deshielding effect on the ring carbons, which corresponds to a decrease in the ring's aromaticity.[4][5][6]
The following diagram illustrates the general trends observed for C-substitution.
Caption: General influence of substituent electronic effects on pyrrole ring carbons.
Comparative Data for Substituted Pyrroles
The tables below summarize typical ¹³C NMR chemical shifts for various substituted pyrroles, demonstrating these predictive trends. All shifts are in ppm relative to TMS.
Table 1: ¹³C Chemical Shifts for N-Substituted Pyrroles
| Substituent (at N-1) | C-2 / C-5 | C-3 / C-4 | Reference |
| -H (Parent Pyrrole) | 118.2 | 108.0 | [7] |
| -CH₃ | 120.9 | 108.1 | [8] |
| -COCH₃ | 123.3 | 111.9 | [4] |
| -Tosyl (SO₂Ar) | 122.3 | 113.2 | [9] |
| -Triflyl (SO₂CF₃) | 124.9 | 116.1 | [4] |
Causality Insight: As the electron-withdrawing strength of the N-substituent increases (from -H to -SO₂CF₃), the nitrogen's ability to donate its lone pair into the ring is diminished. This "deactivates" the ring, reducing electron density and causing a significant downfield shift (deshielding) at all ring carbons, as resonance forms that place negative charge on the ring become less favorable.[4][6]
Table 2: ¹³C Chemical Shifts for C-2 Substituted Pyrroles
| Substituent (at C-2) | C-2 | C-3 | C-4 | C-5 | Reference |
| -H (Parent Pyrrole) | 118.2 | 108.0 | 108.0 | 118.2 | [7] |
| -CH₃ | 127.8 | 106.1 | 107.9 | 114.7 | [2] |
| -CHO | 132.8 | 122.4 | 111.4 | 125.7 | [2] |
| -COCH₃ | 131.6 | 116.3 | 109.2 | 122.2 | [10] |
| -CO₂Et | 122.2 | 117.9 | 110.5 | 122.2 | [2] |
Causality Insight: An EWG at C-2, such as an acetyl group (-COCH₃), strongly deshields the carbon it is attached to (C-2) and the carbon para to it (C-4) via resonance.[2] The C-3 and C-5 carbons are also deshielded, but to a lesser extent. Conversely, an EDG like a methyl group (-CH₃) shields the adjacent C-3 and the para C-4 positions.
A Validated Protocol for ¹³C NMR Data Acquisition
Trustworthy data begins with a robust experimental methodology. This protocol is designed to be a self-validating system for acquiring high-quality ¹³C NMR spectra of substituted pyrroles on a typical 400 or 500 MHz spectrometer.
Experimental Workflow Diagram
Caption: Standard workflow for ¹³C NMR analysis of substituted pyrroles.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher sample concentration is required compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[1][11]
-
Protocol: Accurately weigh 20-50 mg of the purified substituted pyrrole into a clean, dry vial. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Rationale: Proper locking, tuning, and shimming are critical for obtaining high-resolution spectra with correct chemical shifts.
-
Protocol: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Tune and match the ¹³C probe to the instrument's frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Data Acquisition:
-
Rationale: A standard proton-decoupled ¹³C experiment (zgpg30 on Bruker systems) is typically sufficient. This sequence uses a 30° pulse angle and proton decoupling to simplify the spectrum to single lines for each unique carbon and to provide a modest Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.
-
Typical Parameters (400 MHz Spectrometer):
-
Pulse Program: zgpg30 (or equivalent)
-
Spectral Width: 0 to 220 ppm (~22,000 Hz)
-
Acquisition Time (AQ): ~1.0-1.5 s
-
Relaxation Delay (D1): 2.0 s. This is a crucial parameter. A sufficient delay ensures that carbons, especially quaternary ones with long relaxation times, have returned to equilibrium before the next pulse. This provides more reliable quantitative information, although routine ¹³C spectra are not typically integrated for stoichiometry.
-
Number of Scans (NS): 128 to 1024 scans, depending on sample concentration. More scans will improve the signal-to-noise ratio.
-
-
-
Data Processing:
-
Rationale: Raw time-domain data (FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.
-
Protocol: Apply an exponential multiplying function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio. Perform a Fourier Transform (FT). Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode. Apply a baseline correction to ensure the region with no peaks is flat. Calibrate the spectrum by setting the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) to 0 ppm.
-
Comparison with Alternative Characterization Techniques
While ¹³C NMR is exceptionally powerful, it is best utilized as part of a comprehensive analytical strategy.
| Technique | Strengths for Pyrrole Characterization | Limitations |
| ¹³C NMR | - Directly maps the carbon skeleton. - Highly sensitive to electronic and steric environment.- Unambiguously determines the number of unique carbons.[11] | - Low sensitivity due to low natural abundance of ¹³C, requiring more sample and longer acquisition times.[12]- ¹³C-¹³C coupling is not observed in routine spectra.[12] |
| ¹H NMR | - High sensitivity. - Provides information on the number of unique protons.- Spin-spin coupling patterns reveal proton connectivity (neighboring protons). | - Spectra can be complex, with overlapping signals, especially in highly substituted or polymeric samples.- Provides indirect information about the carbon skeleton. |
| Infrared (IR) Spectroscopy | - Excellent for identifying key functional groups (e.g., N-H stretch ~3400 cm⁻¹, C=O stretch ~1650-1750 cm⁻¹).- Fast and requires minimal sample. | - Provides no information on the connectivity of the carbon skeleton.- The "fingerprint region" can be difficult to interpret for closely related isomers. |
| Mass Spectrometry (MS) | - Provides the accurate molecular weight and molecular formula (HRMS).- Fragmentation patterns can offer clues about the structure and substituents. | - Does not definitively establish the position of substituents on the ring (isomer differentiation can be challenging).- Provides no direct information about the carbon-carbon or carbon-hydrogen bonds. |
References
-
Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (9), 1004-1009. [Link]
-
Thompson, A., Gao, S., Modzelewska, G., Hughes, D. S., Patrick, B., & Dolphin, D. (2000). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. Organic Letters, 2(23), 3587–3590. [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyrroles. Stenutz. [Link]
-
National Center for Biotechnology Information. (2000). X-ray crystallographic and (13)C NMR investigations of the effects of electron-withdrawing groups on a series of pyrroles. PubMed. [Link]
-
Ye, D., & Lo, A. (2005). The effect of electron-withdrawing groups on 15N and 13C chemical shifts: a density functional study on a series of pyrroles. Molecular Physics, 103(13), 1815-1822. [Link]
-
ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (in ppm) for pyrroles 3a-c and 8a-c. ResearchGate. [Link]
-
Paine, J. B., Dolphin, D., Trotter, J., & Greenhough, T. J. (1985). Correlations between carbon-13 nuclear magnetic resonance and X-ray crystallography for pyrroles containing electron-withdrawing substituents. Canadian Journal of Chemistry, 63(9), 2683-2692. [Link]
-
Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Slideshare. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. ResearchGate. [Link]
-
Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. [Link]
-
ResearchGate. (n.d.). 13 C NMR Spectra of Pyrroles 1 and 4. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. stenutz.eu [stenutz.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. X-ray crystallographic and (13)C NMR investigations of the effects of electron-withdrawing groups on a series of pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. 2-Acetyl pyrrole(1072-83-9) 13C NMR [m.chemicalbook.com]
- 11. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 12. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
A Comparative Guide to the Synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
This compound is a polysubstituted pyrrole derivative with significant potential as an intermediate in the synthesis of complex, biologically active molecules. The unique arrangement of its functional groups—a nucleophilic amino group at the 1-position, an electrophilic carbonitrile at the 2-position, and a bromine atom at the 4-position suitable for cross-coupling reactions—makes it a versatile scaffold for generating diverse chemical libraries. Its derivatives are being explored for their potential antimicrobial and antitumor activities.[1]
This guide will explore two distinct, logical synthetic strategies for the preparation of this target molecule. Each method will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective strengths and weaknesses.
Method 1: Sequential Functionalization of a Pre-formed Pyrrole Ring
This strategy focuses on the stepwise introduction of the required functional groups onto a commercially available or readily synthesized pyrrole precursor. The core of this approach is the regioselective bromination and subsequent amination of a pyrrole-2-carbonitrile scaffold.
Workflow Overview
Caption: Sequential synthesis of the target molecule.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile
This step involves the selective bromination of 1H-pyrrole-2-carbonitrile at the 4-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to effect regioselective bromination of electron-rich pyrroles under mild conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.05 eq) in anhydrous THF dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4-Bromo-1H-pyrrole-2-carbonitrile.
Step 2: N-Amination of 4-Bromo-1H-pyrrole-2-carbonitrile
The introduction of the amino group at the N1 position can be achieved through various methods. One common approach involves deprotonation of the pyrrole nitrogen followed by reaction with an aminating agent like a chloramine derivative or, more conveniently, an oxaziridine.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Amination: Cool the reaction mixture back to 0 °C and add a solution of a suitable aminating agent, such as hydroxylamine-O-sulfonic acid or a pre-formed chloramine solution, dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench carefully with water and extract with diethyl ether (3 x). Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purification: Purify the product by flash chromatography.
Causality and Expertise
-
Bromination: The use of NBS in THF at low temperatures is crucial for achieving high regioselectivity for the 4-position. The electron-withdrawing nitrile group at the 2-position deactivates the adjacent 3- and 5-positions towards electrophilic substitution, directing the incoming electrophile (Br+) to the 4-position.
-
N-Amination: The deprotonation of the pyrrole nitrogen with a strong base like NaH is necessary to generate the nucleophilic pyrrolide anion. The choice of the aminating agent is critical for the success of this step. Hydroxylamine-O-sulfonic acid is a practical choice, though other reagents can be explored.
Method 2: Multi-component Assembly of the Pyrrole Ring
This approach constructs the substituted pyrrole ring in a single or a few convergent steps from acyclic precursors. Multi-component reactions (MCRs) are particularly attractive for their efficiency and atom economy. A plausible MCR strategy for this target would involve the condensation of an α-halo-ketone, an amine, and a source of the cyano group.
Workflow Overview
Caption: Convergent synthesis via a multi-component reaction.
Experimental Protocol
This proposed one-pot synthesis would involve the reaction of a suitable brominated dicarbonyl equivalent, a hydrazine derivative (as the source of the N-amino group), and a cyanide source.
-
Reaction Setup: In a round-bottom flask, combine a suitable 1,4-dicarbonyl precursor (which can be formed in situ), such as a brominated β-ketoester, with a hydrazine derivative (e.g., hydrazine hydrate or a protected hydrazine, 1.1 eq) in a protic solvent like ethanol.
-
Condensation: Add a cyanide source, such as sodium cyanide (1.2 eq), and a catalytic amount of a base (e.g., triethylamine).
-
Cyclization and Aromatization: Heat the reaction mixture to reflux and monitor by TLC. The reaction proceeds through a series of condensations, cyclization, and subsequent aromatization, potentially with the elimination of water and other small molecules, to form the pyrrole ring.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Causality and Expertise
-
Component Selection: The success of this MCR is highly dependent on the choice of starting materials. The brominated dicarbonyl component must be sufficiently reactive to undergo condensation. The use of a hydrazine derivative is a direct way to install the N-amino group.
-
Reaction Conditions: The choice of solvent and catalyst is critical for promoting the desired cascade of reactions while minimizing side products. Protic solvents can facilitate the condensation steps, and a base is often required to deprotonate the starting materials and intermediates.
Comparative Analysis
| Feature | Method 1: Sequential Functionalization | Method 2: Multi-component Assembly |
| Overall Yield | Potentially lower due to multiple steps | Potentially higher in an optimized reaction |
| Scalability | Generally straightforward to scale up | May require significant optimization for large scale |
| Versatility | Allows for the synthesis of analogues by modifying the final steps | Synthesis of analogues requires different starting materials |
| Purification | Requires purification after each step | Potentially simpler purification of the final product |
| Development Time | More predictable, based on well-established reactions | May require more extensive screening of conditions |
Conclusion
Both the sequential functionalization and the multi-component assembly strategies offer viable pathways for the synthesis of this compound.
-
Method 1 is a more traditional and predictable approach, relying on well-understood reactions. This makes it a good choice for initial small-scale synthesis and for researchers who may want to synthesize a variety of N-substituted analogues from a common intermediate.
-
Method 2 , while requiring more initial optimization, has the potential to be a more efficient and atom-economical route, particularly for large-scale production. Its convergent nature is a significant advantage in terms of step economy.
The choice between these methods will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the availability of starting materials, and the time and resources available for process development.
References
-
Organic Syntheses Procedure for N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Available at: [Link]
-
MySkinRecipes. This compound hydrochloride. Available at: [Link]
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A Comparative Guide to the Biological Activity of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile and Its Analogs
Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery
The pyrrole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1] It is a structural motif found in a vast array of natural products with profound biological effects, including heme, chlorophyll, and vitamin B12. In drug development, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets, leading to a wide spectrum of pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[1]
Among the myriad of pyrrole derivatives, those incorporating halogen atoms, particularly bromine, have garnered significant attention. Brominated pyrroles, often isolated from marine sponges, exhibit potent bioactivity. This guide focuses on a specific, synthetically valuable molecule: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile . While primarily documented as a versatile chemical intermediate[2][3], its structural features—a hydrogen-bonding N-amino group, an electron-withdrawing carbonitrile, and a bulky, lipophilic bromine atom—suggest significant, untapped biological potential.[2]
This document provides an in-depth comparative analysis of this compound against its structural analogs. By systematically dissecting the contribution of each functional group, we aim to elucidate the structure-activity relationships (SAR) that govern its biological performance, providing a predictive framework for researchers in drug discovery.
Core Compound Profile: this compound
This compound serves as a key building block for more complex bioactive molecules. Notably, it is a documented precursor in the synthesis of pyrrolo[2,1-f][2][4][5]triazine derivatives, which have been developed as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a critical target in cancer therapy.[6] This lineage strongly suggests that the core scaffold is optimized for interaction with kinase domains or other protein targets involved in hyperproliferative diseases.
The molecule's potential bioactivity can be attributed to its distinct functional regions:
-
The Pyrrole Core: Provides a rigid, aromatic scaffold for the precise spatial orientation of its substituents.
-
C4-Bromo Group: Adds steric bulk and lipophilicity, which can enhance binding to hydrophobic pockets in target proteins. Halogenation is a known strategy to improve antibacterial activity.[7]
-
C2-Carbonitrile Group: Acts as a strong hydrogen bond acceptor and an electron-withdrawing group, modulating the electronic properties of the pyrrole ring. Nitrile-containing compounds are actively explored as enzyme inhibitors and receptor agonists.[8][9]
-
N1-Amino Group: Provides a key reaction handle for synthetic elaboration and can act as both a hydrogen bond donor and acceptor, forming critical interactions with biological targets.[2]
Caption: Structure of this compound.
Comparative Analysis: A Structure-Activity Relationship (SAR) Study
To understand the therapeutic potential of our core compound, we will compare its anticipated activity with that of key analogs. This analysis is built upon established principles from extensive research on related pyrrole derivatives.
Analog I: The Critical Role of Halogenation at the C4-Position
The substitution at the C4 position is arguably one of the most critical determinants of bioactivity, particularly in the antimicrobial domain.
| Compound ID | C4-Substituent | Expected Activity | Rationale |
| Core | -Br | High | The bromo group provides a balance of lipophilicity and electronic effects, crucial for membrane interaction and target binding. Densely halogenated pyrroles are potent antibacterials.[10] |
| Analog 1A | -Cl | Moderate to High | A chloro group maintains halogen properties but is smaller and less lipophilic. Activity is expected to be retained but potentially reduced compared to the bromo analog. |
| Analog 1B | -H (De-halogenated) | Low to None | Studies on related pyrrole natural products show that non-halogenated versions are devoid of notable antibacterial activity.[10] This highlights the necessity of the halogen. |
Expertise & Causality: The lipophilicity conferred by the bromine atom is likely essential for the compound to traverse the bacterial cell membrane and engage with intracellular targets. Furthermore, halogens can form specific halogen bonds with protein residues, a type of interaction increasingly recognized for its importance in ligand binding. The dramatic loss of activity upon de-halogenation is a common theme in this class of compounds.[10]
Analog II: Modulation of Activity via the N1-Position
The N1-amino group is a key site for synthetic modification and target interaction. Its replacement alters the compound's hydrogen bonding capacity and provides a vector for introducing larger substituents.
| Compound ID | N1-Substituent | Expected Activity | Rationale | | :--- | :--- | :--- | | Core | -NH₂ | High (as a precursor) | The primary amine is a versatile synthetic handle used to build more complex, potent molecules like kinase inhibitors.[6] | | Analog 2A | -H | Moderate | The unsubstituted pyrrole N-H is a good hydrogen bond donor. Many bioactive pyrroles are unsubstituted at this position. | | Analog 2B | -CH₂Ph (Benzyl) | Potentially High | SAR studies on other pyrrole-carbonitriles have shown that an N-benzyl group is important for potent inhibitory activity against targets like metallo-β-lactamases.[9] |
Expertise & Causality: While the core N-amino compound is a valuable intermediate, direct substitution on the nitrogen with tailored groups (like a benzyl ring) can introduce new, favorable interactions (e.g., π-stacking) with a target's active site. This is a classic medicinal chemistry strategy to optimize a lead compound, transforming a versatile building block into a potent, specific inhibitor.
Caption: Key Structure-Activity Relationships (SAR) for the pyrrole scaffold.
Experimental Protocols for Biological Evaluation
To empirically validate the hypotheses generated from the SAR analysis, standardized and robust biological assays are required. The following protocols describe self-validating systems for assessing anticancer and antimicrobial activity.
Protocol 1: Anticancer Activity via MTT Cell Viability Assay
This assay quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing a measure of cell viability.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116 colorectal carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2-fold serial dilution of the test compounds (Core, Analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antimicrobial Activity via Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare a 2-fold serial dilution of the test compounds in MHB, typically from 64 µg/mL down to 0.06 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.[4]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
References
- 1. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (937161-86-9) for sale [vulcanchem.com]
- 3. สารประกอบไนไตรล์กลาง - ส่วนประกอบพื้นฐานสำหรับการสังเคราะห์อินทรีย์ (4) [myskinrecipes.com]
- 4. Synthesis and evaluation of novel 1,3,4-oxadiazole derivatives of marine bromopyrrole alkaloids as antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. WO2007056170A2 - Pyrrolo[2,1-f] [1,2,4] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Aminopyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Among its various derivatives, the aminopyrrole moiety has garnered significant attention as a privileged structure, enabling the development of potent and selective modulators of various biological targets. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of aminopyrrole derivatives across different therapeutic areas, supported by experimental data and detailed protocols.
General Principles of Aminopyrrole SAR: A Tale of Two Rings and Their Substituents
The biological activity of aminopyrrole derivatives is intricately linked to the nature and position of substituents on both the pyrrole ring and the exocyclic amino group. Understanding these relationships is paramount for the rational design of novel therapeutic agents.
The Pyrrole Core: A Scaffold for Diverse Interactions
The pyrrole ring itself serves as a versatile scaffold that can be functionalized at multiple positions to fine-tune the compound's properties. Key considerations include:
-
Substitution Pattern: The positions of substituents on the pyrrole ring (N1, C2, C3, C4, and C5) dictate the molecule's overall shape and its ability to interact with the target protein.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the pyrrole ring can modulate the electron density of the aromatic system, influencing its reactivity and binding affinity.
-
Steric Hindrance: The size and bulkiness of substituents can either promote or hinder binding to the target, depending on the topology of the binding site.
The Amino Group: A Gateway to Potency and Selectivity
The exocyclic amino group is a critical pharmacophoric feature in many bioactive aminopyrrole derivatives. Its modification can profoundly impact activity:
-
Acylation and Sulfonylation: Conversion of the amino group to an amide or sulfonamide can introduce additional hydrogen bond donors and acceptors, enhancing binding affinity.
-
Alkylation: Introduction of alkyl or aryl groups on the nitrogen atom can explore hydrophobic pockets within the binding site and influence the compound's pharmacokinetic properties.
-
Incorporation into Fused Ring Systems: The amino group can be incorporated into a fused heterocyclic ring, such as in pyrrolo[2,3-d]pyrimidines, to create rigid structures that can mimic endogenous ligands like adenine.[3]
Comparative SAR Analysis: Case Studies in Drug Discovery
To illustrate the practical application of these principles, we will now delve into a comparative analysis of the SAR of aminopyrrole derivatives in three distinct therapeutic areas: kinase inhibition, metallo-β-lactamase inhibition, and antibacterial activity.
Case Study 1: Aminopyrrole Derivatives as Kinase Inhibitors
Kinases are a major class of drug targets in oncology and immunology. Aminopyrrole-based scaffolds have proven to be fertile ground for the discovery of potent and selective kinase inhibitors.
A series of pyrrole derivatives has been identified as potent inhibitors of Lck, a key kinase in T-cell signaling.[4] The SAR of these compounds reveals several key features for potent inhibition.
Table 1: SAR of Pyrrole Derivatives as Lck Inhibitors [4]
| Compound | R1 | R2 | R3 | Lck IC50 (nM) |
| 1a | H | H | Phenyl | >1000 |
| 1b | H | H | 4-Fluorophenyl | 560 |
| 1c | H | H | 4-Chlorophenyl | 8.9 |
| 1d | CH3 | H | 4-Chlorophenyl | 250 |
| 1e | H | CH3 | 4-Chlorophenyl | >1000 |
-
Causality Behind Experimental Choices: The initial hit compound with a simple phenyl group at R3 showed weak activity. Recognizing the potential for halogen bonding and improved hydrophobic interactions, medicinal chemists introduced fluoro and chloro substituents at the para position of the phenyl ring. This led to a dramatic increase in potency, with the 4-chlorophenyl derivative (1c ) exhibiting an IC50 of 8.9 nM.[4] Further modifications to the pyrrole core, such as methylation at R1 or R2, were explored to probe the steric tolerance of the ATP-binding site. Methylation at R1 (1d ) was detrimental to activity, while methylation at R2 (1e ) completely abolished it, highlighting the importance of an unsubstituted pyrrole core for optimal binding.
Molecular modeling studies suggest that these aminopyrrole derivatives bind to the ATP-binding site of Lck, with the pyrrole nitrogen and the exocyclic amino group forming key hydrogen bonds with the hinge region of the kinase. The substituted phenyl ring at C5 occupies a hydrophobic pocket.
Caption: Proposed binding mode of an aminopyrrole Lck inhibitor.
Case Study 2: Aminopyrrole Derivatives as Metallo-β-Lactamase (MBL) Inhibitors
The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), is a major global health threat. Aminopyrrole derivatives have been investigated as potential MBL inhibitors.[5]
A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed crucial structural elements for MBL inhibition.[5]
Table 2: SAR of 2-Aminopyrrole-3-carbonitrile Derivatives as MBL Inhibitors [5]
| Compound | R (on Amino Group) | IMP-1 Ki (µM) |
| 2a | H | 21 |
| 2b | Acetyl | 10 |
| 2c | Benzoyl | 5.4 |
| 2d | 4-Nitrobenzoyl | 2.9 |
-
Causality Behind Experimental Choices: The lead compound (2a ) showed moderate activity. Acylation of the 2-amino group was explored to introduce additional interactions with the enzyme. The acetyl derivative (2b ) showed improved potency, and this was further enhanced with a benzoyl group (2c ). The introduction of an electron-withdrawing nitro group on the benzoyl ring (2d ) resulted in the most potent compound in this series, suggesting that electronic effects play a role in binding.[5]
These aminopyrrole derivatives are thought to inhibit MBLs by chelating the active site zinc ions, which are essential for the hydrolysis of β-lactam antibiotics. The 3-carbonitrile group and the exocyclic amino group are believed to be involved in this chelation.
Caption: Workflow for the synthesis of 2-aminopyrrole-3-carbonitriles.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add benzoin (1.0 eq), the desired primary amine (1.0 eq), and malononitrile (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-aminopyrrole-3-carbonitrile derivative.
-
Characterization: Confirm the structure of the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Self-Validation:
-
Controls: Run a reaction without the catalyst to confirm its necessity. Use starting materials of known purity.
-
Data Analysis: Compare the spectroscopic data of the synthesized compound with literature values or expected fragmentation patterns. Purity should be assessed by HPLC.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of a compound against a specific kinase using a luminescence-based assay.
[3]Experimental Workflow: Kinase Inhibition Assay
Sources
- 1. Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In vitro kinase assay [protocols.io]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Pyrroles for the Synthetic Chemist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted pyrroles in key organic transformations. By delving into the underlying chemical principles and presenting supporting experimental data, this document serves as a technical resource for making informed decisions in the synthesis of complex pyrrole-containing molecules.
The Fundamental Reactivity Divide: C-Br vs. C-Cl Bonds
The choice between a bromo- or chloro-substituted pyrrole as a synthetic precursor is fundamentally a question of reactivity versus cost and availability. While chloropyrroles are often more economical, bromopyrroles generally exhibit superior reactivity in a wide range of transformations, particularly in palladium-catalyzed cross-coupling reactions. This difference is rooted in the intrinsic properties of the carbon-halogen bond.
Bond Dissociation Energy: The Decisive Factor
The primary determinant of reactivity is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-Br bond is significantly weaker than the C-Cl bond. This lower BDE for the C-Br bond means that less energy is required to cleave it, making bromopyrroles more reactive substrates in reactions where C-X bond scission is a key step.
Oxidative Addition Kinetics in Palladium Catalysis
In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the halo-heterocycle to a low-valent palladium complex (usually Pd(0)). This step is often the rate-determining step of the overall transformation. The rate of oxidative addition is generally faster for aryl/heteroaryl bromides than for their chloro counterparts. This is a direct consequence of the lower C-Br BDE, which facilitates the insertion of the palladium catalyst into the C-X bond.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of bromo- and chloro-pyrroles is most prominently observed in palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. When comparing bromo- and chloro-pyrroles in this reaction, the bromo derivatives are consistently more reactive, often providing higher yields under milder conditions.
The catalytic cycle of the Suzuki-Miyaura reaction underscores the importance of the oxidative addition step. For bromopyrroles, this step proceeds readily, allowing the reaction to be conducted at lower temperatures and with a broader range of palladium catalysts and ligands. In contrast, the stronger C-Cl bond in chloropyrroles necessitates more forcing conditions, such as higher temperatures and the use of specialized, highly active catalyst systems. These systems often feature bulky, electron-rich phosphine ligands that promote the challenging oxidative addition of the aryl chloride.
The following table provides a representative comparison of the Suzuki-Miyaura coupling of N-protected 2-bromo- and 2-chloropyrroles with phenylboronic acid. Note that reaction conditions are often adjusted to accommodate the less reactive chloride.
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-SEM-2-bromopyrrole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| N-SEM-2-chloropyrrole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 70-80 |
Data synthesized from representative literature procedures.[1]
-
To an oven-dried Schlenk flask, add the N-protected halopyrrole (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Alkene Functionalization
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also demonstrates the higher reactivity of bromopyrroles.[2]
Similar to the Suzuki coupling, the oxidative addition of the bromopyrrole to the palladium catalyst is more facile than that of the chloropyrrole. Consequently, Heck reactions with bromopyrroles can often be performed under more moderate conditions. For chloropyrroles, higher temperatures and more specialized catalyst systems are typically required.
| Substrate | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Phenyl-2-bromopyrrole | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | ~85 |
| N-Phenyl-2-chloropyrrole | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 130 | 24 | ~70 |
Data synthesized from representative literature procedures.[3][4]
-
In a sealed tube, combine the N-protected halopyrrole (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., PPh₃, 4 mol%).
-
Add the base (e.g., Et₃N, 2.0 mmol) and solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to the required temperature (e.g., 100-140 °C).
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product via column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpyrroles. The reactivity trend of bromo > chloro is also prevalent in this transformation.[5]
The amination of chloropyrroles is particularly challenging and heavily reliant on the use of sophisticated catalyst systems. Bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos are often necessary to facilitate the oxidative addition of the C-Cl bond.[6] Bromopyrroles, being more reactive, can often be coupled using less specialized and more economical catalyst systems.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-2-bromopyrrole | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 8 | >90 |
| N-Boc-2-chloropyrrole | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | ~80 |
Data synthesized from representative literature procedures.[7][8]
-
To a glovebox-dried vial, add the palladium precatalyst, ligand, and base (e.g., NaOt-Bu).
-
Add the N-protected halopyrrole, the amine, and the solvent (e.g., toluene).
-
Seal the vial and heat with stirring for the required time.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by chromatography.
Beyond Cross-Coupling: Orthogonal Reactivity
The differential reactivity of bromo- and chloro-pyrroles extends to other important transformations, offering opportunities for selective functionalization.
Lithiation and Halogen-Metal Exchange
Halogen-metal exchange is a rapid method for the generation of organolithium species. This reaction is significantly faster for bromopyrroles than for chloropyrroles when using alkyllithium reagents like n-BuLi or t-BuLi. The greater polarizability of the C-Br bond and the better stabilization of the departing bromide anion contribute to this enhanced reactivity. For chloropyrroles, direct deprotonation (lithiation) may compete with or even dominate over halogen-metal exchange, depending on the reaction conditions and the presence of directing groups.[9]
-
Dissolve the N-protected halopyrrole (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the alkyllithium reagent (1.1 mmol) and stir for 1 hour.
-
Add the electrophile (e.g., DMF, 1.5 mmol) and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Dry, concentrate, and purify the product.
Directed Ortho-Metalation (DoM)
In directed ortho-metalation, a directing group on the pyrrole ring (often on the nitrogen) directs deprotonation by a strong base to an adjacent position.[10][11] When a halogen is present, there can be a competition between DoM and halogen-metal exchange. With a bromopyrrole, halogen-metal exchange is often faster. With a chloropyrrole, DoM is more likely to occur, especially with amide bases like LDA, as the C-Cl bond is less prone to exchange. This provides a valuable synthetic strategy for the selective functionalization of chloropyrroles.
-
To a solution of the N-Boc-2-chloropyrrole (1.0 mmol) and TMEDA (1.2 mmol) in dry THF (10 mL) at -78 °C, add s-BuLi (1.1 mmol) dropwise.[12]
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile and continue stirring for another hour at -78 °C before allowing it to warm to room temperature.
-
Work up the reaction as described for the lithiation protocol.
Practical Considerations for Synthesis
The Indispensable Role of N-Protecting Groups
For many reactions involving pyrroles, particularly cross-coupling, protection of the nitrogen atom is crucial.[13] The acidic N-H proton can interfere with organometallic reagents and bases, leading to side reactions such as debromination or decomposition.[14] Common protecting groups like Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and various sulfonyl groups are employed to mitigate these issues and improve reaction outcomes.[1][15] The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its subsequent removal.[16][17]
Catalyst and Ligand Selection Strategies for Chloropyrroles
The successful coupling of less reactive chloropyrroles hinges on the selection of a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos families) or N-heterocyclic carbene (NHC) ligands are often required to overcome the high activation barrier of C-Cl bond cleavage.[18][19][20]
Conclusion
The comparative reactivity of bromo- and chloro-substituted pyrroles is a critical consideration in synthetic planning. Bromopyrroles are generally more reactive, particularly in palladium-catalyzed cross-coupling reactions, allowing for milder conditions and often providing higher yields. However, the lower cost and wider availability of chloropyrroles make them attractive substrates. With the advent of advanced catalyst systems, the reactivity gap between bromo- and chloropyrroles has narrowed, expanding the synthetic utility of these economical building blocks. Furthermore, the differential reactivity of the C-Br and C-Cl bonds in other transformations, such as halogen-metal exchange and directed ortho-metalation, provides valuable opportunities for regioselective functionalization. A thorough understanding of these principles allows the synthetic chemist to strategically select the appropriate halopyrrole and reaction conditions to achieve their desired molecular targets efficiently and cost-effectively.
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Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(46), 8149-8152. [Link]
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Gupton, J. T., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Bioorganic & medicinal chemistry, 25(12), 3206–3214. [Link]
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Asif, M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3246. [Link]
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Dhital, R. N., & Shrestha, B. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 13(1), 166. [Link]
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Reddy, M. S., et al. (2017). Synthesis of Pyrrole-Annulated Heterocycles through Copper-Catalyzed Site-Selective Dehydrogenative Cross-Coupling. European Journal of Organic Chemistry, 2017(39), 5851-5855. [Link]
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A Comparative Guide to the Structural Elucidation of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile Derivatives: X-ray Crystallography and its Alternatives
For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is the bedrock of innovation. The 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science.[1] Determining their precise three-dimensional atomic arrangement is paramount for understanding structure-activity relationships (SAR), optimizing molecular properties, and ensuring intellectual property protection.
This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for structure determination, with essential alternative and complementary techniques. As a senior application scientist, the following content is synthesized from established principles and practical considerations to empower researchers in making informed decisions for the structural analysis of these promising pyrrole derivatives.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for obtaining a precise and unambiguous three-dimensional molecular structure.[2][3][4] The method relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the positions of individual atoms with exceptional resolution.
The Crystallographic Workflow: A Self-Validating System
The journey from a powdered sample to a refined crystal structure is a multi-step process, where each stage provides a validation check for the next. This inherent logic ensures the trustworthiness of the final model.
Caption: The workflow of single-crystal X-ray crystallography.
PART 1: The Crucial First Step - Obtaining High-Quality Crystals
The primary bottleneck in X-ray crystallography is often the growth of single crystals of suitable size and quality.[2] For small organic molecules like this compound derivatives, several techniques can be employed. The choice of solvent is critical as it can influence crystal growth and even be incorporated into the crystal lattice.[5]
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: This is the simplest method, where a saturated or nearly saturated solution of the compound is allowed to evaporate slowly.[5][6] The gradual increase in concentration promotes slow crystal growth.
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the material are available.[5] A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[5] Crystals form at the interface of the two solvents as they slowly mix.
Caption: Common crystallization techniques for small organic molecules.
Experimental Protocol: Vapor Diffusion Crystallization
-
Sample Preparation: Prepare a concentrated solution of the this compound derivative in a "good" solvent (e.g., acetone, ethyl acetate).
-
Setup: Place this solution in a small vial. This vial is then placed inside a larger, sealed jar containing a small amount of a "poor" solvent (e.g., hexane, pentane) that is miscible with the good solvent.
-
Incubation: Allow the sealed jar to stand undisturbed at a constant temperature. The poor solvent will slowly vaporize and diffuse into the good solvent, reducing the solubility of the compound and promoting the formation of single crystals over hours to weeks.
PART 2: Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a focused beam of X-rays. The diffracted X-rays are detected, and their intensities are measured. This data is then processed to solve the "phase problem" and generate an initial electron density map. The molecular model is then built into this map and refined to best fit the experimental data. The quality of the final structure is assessed using metrics such as the R-factor.
Complementary and Alternative Techniques: A Comparative Analysis
While X-ray crystallography provides unparalleled detail, it is not always feasible or may not provide all the necessary information, such as solution-state dynamics.[8][9] In such cases, other analytical techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.[10] It provides detailed information about the chemical environment of atoms, their connectivity, and through-space interactions. For substituted pyrroles, ¹H and ¹³C NMR are crucial for confirming the molecular structure.[10]
Key Information from NMR for this compound Derivatives:
-
¹H NMR: The chemical shifts and coupling patterns of the pyrrole ring protons can confirm the substitution pattern.[11] The presence of the amino group can be identified by its characteristic signal, which may be broad and exchangeable with D₂O.
-
¹³C NMR: The number of signals and their chemical shifts provide information about the carbon skeleton and the electronic effects of the substituents.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, providing definitive proof of the molecular structure.
-
NOESY/ROESY: These experiments can provide information about the through-space proximity of protons, which can be used to determine the relative stereochemistry and preferred conformation in solution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[3] For this compound derivatives, MS is particularly useful due to the characteristic isotopic signature of bromine.
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12][13][14] This results in a distinctive "M" and "M+2" peak pattern in the mass spectrum for any fragment containing a bromine atom, where the two peaks are of almost equal intensity.[12][13][14] This provides a clear and unambiguous confirmation of the presence of bromine in the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetonitrile, methanol).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis: Acquire the mass spectrum, ensuring high resolution to determine the exact mass of the molecular ion.
-
Data Interpretation: The exact mass can be used to determine the elemental composition of the molecule. The isotopic pattern will confirm the presence of bromine.
Powder X-ray Diffraction (PXRD)
When growing single crystals proves to be challenging, powder X-ray diffraction can be a valuable alternative.[15][16] Instead of a single crystal, a polycrystalline powder is used. While PXRD is excellent for phase identification and analysis of crystalline materials, determining a crystal structure from powder data is significantly more complex than from single-crystal data due to the overlapping of diffraction peaks.[15][16] However, with recent advancements in software and computational methods, it is becoming an increasingly viable option for the structural analysis of organic compounds.[15][17]
Comparative Summary of Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Powder X-ray Diffraction (PXRD) |
| Principle | X-ray diffraction by a single crystal | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions | X-ray diffraction by a polycrystalline powder |
| Sample Type | High-quality single crystal | Soluble compound | Ionizable compound | Crystalline powder |
| Information Obtained | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Connectivity, relative stereochemistry, solution-state conformation and dynamics[9] | Molecular weight, elemental composition, fragmentation patterns | Crystal system, unit cell parameters, phase purity; structure solution is possible but challenging |
| Advantages | Definitive and unambiguous structure determination | Non-destructive, provides information on solution-state dynamics, no need for crystals[9] | High sensitivity, provides elemental composition, confirms presence of halogens | Does not require single crystals |
| Limitations | Requires single crystals, which can be difficult to grow; provides a time-averaged structure in the solid state | Indirect structural information for complex molecules, lower resolution than crystallography | Does not provide 3D structural information | Overlapping peaks make structure solution difficult, lower resolution than single-crystal XRD[16] |
Conclusion
The structural elucidation of this compound derivatives requires a multi-faceted analytical approach. Single-crystal X-ray crystallography, when successful, provides the ultimate proof of structure. However, NMR and mass spectrometry are indispensable complementary techniques that provide crucial information about the molecule's connectivity, composition, and behavior in solution. In cases where single crystals are elusive, powder X-ray diffraction offers a viable path to structural insights. By judiciously applying these techniques, researchers can gain a comprehensive understanding of these important molecules, accelerating their development in various scientific and industrial applications.
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A Comparative In Vitro Analysis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile: A Guide to Cytotoxicity Profiling and Mechanistic Elucidation
Introduction
The pyrrole ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and clinically approved drugs.[1][2][3] Pyrrole derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide focuses on 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile , a novel synthetic compound featuring a unique combination of functional groups: a nucleophilic amino group, an electron-withdrawing bromine atom, and a polar carbonitrile moiety.[4] These features suggest a high potential for diverse molecular interactions, making it a compelling candidate for biological screening.
This document provides a comprehensive framework for the initial in vitro evaluation of this compound (hereafter referred to as Compound P ) as a potential anticancer agent. We will outline a logical, multi-assay workflow, beginning with broad cytotoxicity screening and progressing to more focused mechanistic studies. Throughout this guide, the performance of Compound P will be objectively compared against two well-characterized reference compounds:
-
Doxorubicin: A standard-of-care chemotherapeutic agent known to induce DNA damage and apoptosis.
-
Staurosporine: A potent, albeit non-selective, protein kinase inhibitor widely used as a positive control in kinase activity and apoptosis assays.[5]
Our objective is to equip researchers and drug development professionals with the rationale and detailed methodologies required to rigorously assess the therapeutic potential of novel pyrrole derivatives.
Part 1: Foundational Cytotoxicity Screening Across a Panel of Cell Lines
The initial and most critical step in evaluating any potential therapeutic is to determine its effect on cell viability.[6][7] A cytotoxicity assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death, from which a half-maximal inhibitory concentration (IC50) value can be derived.[6][8]
Causality Behind Experimental Choices
It is crucial to screen a new compound against a panel of cell lines rather than a single line.[8] This approach serves two primary purposes: first, to determine if the compound has broad-spectrum activity against various cancer types, and second, to identify potential selectivity towards a specific cancer lineage. We have selected a representative panel including lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines, which are commonly used in anticancer drug screening.[9][10] Furthermore, the inclusion of a non-cancerous cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), is essential for a preliminary assessment of general toxicity and therapeutic index.[11][12] For this screening, we employ the MTS assay, a robust and highly sensitive colorimetric method that measures mitochondrial dehydrogenase activity in viable cells.[13]
Experimental Workflow: Cytotoxicity Screening
Caption: Principle of the ADP-Glo™ luminescence-based kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Activity Assay
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Prepare serial dilutions of Compound P and Staurosporine.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., EGFR, AKT1) to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically but are often near the Km for ATP and the substrate peptide. [5][14]5. Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection - Step 1: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. [5]7. ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature. [5]8. Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. [5]9. Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Comparative Data Summary (Hypothetical Results)
| Compound | EGFR IC50 (nM) | AKT1 IC50 (nM) |
| Compound P | 750 | 1,200 |
| Staurosporine | 8 | 15 |
Part 3: Cellular Mechanism - Cell Cycle Analysis
A hallmark of effective anticancer agents is their ability to disrupt the cell cycle, leading to a halt in proliferation and often triggering apoptosis. [10]Flow cytometry is the definitive method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). [15]
Causality Behind Experimental Choices
By treating cells with Compound P and analyzing their DNA content, we can determine if the observed cytotoxicity is mediated by an arrest at a specific cell cycle checkpoint. We use propidium iodide (PI), a fluorescent dye that intercalates with DNA, allowing for the quantification of DNA content per cell. Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), and cells in the S phase have an intermediate amount. [15]It is critical to include an RNase treatment step, as PI can also bind to double-stranded RNA, which would otherwise confound the results. We will compare the cell cycle profile induced by Compound P to that of Doxorubicin, which is known to cause G2/M arrest, and an untreated vehicle control.
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Detailed Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Seed A549 cells in 6-well plates and grow to ~70% confluency. Treat the cells with Compound P (at its IC50 concentration), Doxorubicin (positive control), and a vehicle control for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, transfer to 15 mL conical tubes, and pellet by centrifugation (e.g., 300 x g for 5 minutes). [16]3. Washing: Carefully aspirate the supernatant and wash the cell pellet with 5 mL of ice-cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fixation permeabilizes the cells, allowing the dye to enter. [17]5. Storage: Incubate the cells in ethanol at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks. [15]6. Rehydration: Pellet the fixed cells by centrifugation and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [18]8. Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light. [18]9. Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. [17]It is important to acquire a sufficient number of events (e.g., 25,000) for robust statistical analysis. [18]10. Analysis: Use flow cytometry software to gate the cell populations and apply a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. [17]
Comparative Data Summary (Hypothetical Results)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65% | 25% | 10% |
| Compound P (8.5 µM) | 20% | 60% | 20% |
| Doxorubicin (0.5 µM) | 25% | 15% | 60% |
Conclusion
This guide presents a structured, evidence-based approach for the initial in vitro characterization of this compound. The workflow progresses logically from a broad assessment of cytotoxicity to targeted investigations into potential mechanisms of action, such as kinase inhibition and cell cycle disruption. By systematically comparing the experimental data for this novel compound against well-established benchmarks like Doxorubicin and Staurosporine, researchers can gain a robust and objective understanding of its biological activity profile. The hypothetical data presented herein illustrates a compound with moderate, potentially selective cytotoxicity, modest kinase inhibitory activity, and an ability to induce S-phase cell cycle arrest. This profile would warrant further investigation, including more extensive kinase profiling, apoptosis assays, and eventual progression to in vivo models. This comprehensive in vitro testing cascade is an indispensable component of modern drug discovery, enabling the efficient identification and prioritization of promising new chemical entities.
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A Comparative Guide to Catalysts for Pyrrole Synthesis: From Classical Methods to Modern Innovations
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Consequently, the development of efficient and sustainable methods for pyrrole synthesis remains a highly active area of research. This guide provides a comparative analysis of various catalytic systems for pyrrole synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools and methodologies. We will delve into the mechanisms, advantages, and limitations of homogeneous, heterogeneous, nanocatalytic, biocatalytic, and photocatalytic systems, supported by experimental data and detailed protocols.
The Enduring Relevance of Catalysis in Pyrrole Synthesis
Classical methods for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Knorr reactions, have been foundational to organic chemistry.[1][3] The Paal-Knorr synthesis, for instance, involves the straightforward condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3] However, these traditional methods often require harsh reaction conditions, stoichiometric reagents, and can generate significant waste. The advent of catalysis has revolutionized pyrrole synthesis, enabling milder reaction conditions, improved yields and selectivity, and the development of more environmentally benign processes.[2][4]
Homogeneous Catalysis: Precision and High Activity
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity due to their well-defined active sites. Transition metals such as ruthenium, iron, gold, and copper have been extensively explored for pyrrole synthesis.[1]
Iron Catalysis: A Nod to Green Chemistry
Iron, being earth-abundant and of low toxicity, is an attractive catalyst from a green chemistry perspective.[4] Recent advancements have demonstrated the efficacy of homogeneous iron catalysts in cascade reactions for pyrrole synthesis. For example, an acid-tolerant iron-Tetraphos catalyst has been used for the synthesis of pyrroles from nitroarenes.[4][5][6] This domino reaction involves an initial transfer hydrogenation of the nitroarene, followed by an acid-catalyzed Paal-Knorr condensation.[4][5][6] This system displays remarkable reactivity at low temperatures and a high tolerance for various functional groups, a significant advantage in the late-stage functionalization of complex molecules.[4][5][6]
Ruthenium Catalysis: Versatility in Bond Formation
Ruthenium catalysts have proven to be versatile in constructing the pyrrole ring through various mechanistic pathways. One notable example is the oxidative annulation of enamides with alkynes, which proceeds via the cleavage of C(sp²)-H and N-H bonds to afford N-substituted or N-unsubstituted pyrroles.[7] Another approach involves a nitrogen-transfer [2+2+1] cycloaddition of α,ω-diynes using sulfoximines as nitrene surrogates, allowing for the synthesis of diverse fused pyrroles.[8]
Heterogeneous Catalysis: The Power of Reusability and Stability
A major drawback of homogeneous catalysts is the often-difficult separation from the reaction mixture. Heterogeneous catalysts, being in a different phase, can be easily recovered and reused, making them highly desirable for industrial applications.[2][9]
Zeolites and Aluminas: Solid Acid Catalysts
Solid acids like zeolites and aluminas are effective catalysts for the Paal-Knorr synthesis.[10][11] For instance, CATAPAL 200, a commercially available alumina, has been shown to efficiently catalyze the reaction between acetonylacetone and primary amines under solvent-free conditions, affording N-substituted pyrroles in high yields (68–97%).[10][12] The high percentage of Brønsted acid sites on the catalyst's surface is believed to facilitate the condensation and dehydration steps.[10][12] The catalyst can be reused for up to five cycles without a significant loss in activity.[10][12]
Supported Nanoparticles: Enhanced Activity and Selectivity
Nanocatalysts, particularly those supported on materials like silica or magnetic nanoparticles, offer a large surface area and unique electronic properties, leading to enhanced catalytic activity.[13][14] For example, magnetic nanoparticles coated with a sulfonic acid-supported catalyst have been used for the Clauson-Kaas synthesis of N-substituted pyrroles under microwave irradiation, achieving yields of 90-95%.[15] The magnetic nature of the support allows for simple recovery of the catalyst using an external magnet.[14][15] Similarly, a heterogeneous cobalt catalyst supported on a nitrogen-doped graphene-silica composite has been developed for the cascade synthesis of pyrroles from nitroarenes, demonstrating high efficiency and reusability for up to ten cycles.[16]
Photocatalysis: Harnessing the Power of Light
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for reactions to proceed under mild conditions.[17] In the context of pyrrole synthesis, both metal-based and metal-free photocatalytic systems have been developed.
A novel photoredox strategy utilizing acridine and a cobaloxime as catalysts enables the synthesis of tetra-C-substituted pyrroles from enamines under visible light, eliminating the need for an external oxidant.[18] Another approach employs benzophenone as a readily available and inexpensive organic photocatalyst for a metal-free, solvent-free multicomponent reaction to produce highly substituted pyrroles.[17] These methods highlight the potential of photocatalysis to drive challenging transformations in a more environmentally friendly manner.[17][19]
Biocatalysis: The Precision of Enzymes
Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green synthesis. The use of transaminases (ATAs) has been reported for the biocatalytic synthesis of substituted pyrroles.[20] In a biocatalytic equivalent of the Knorr pyrrole synthesis, the selective amination of α-diketones in the presence of β-keto esters is mediated by a transaminase.[20] This chemo-enzymatic approach opens new avenues for the synthesis of pyrrole derivatives with high enantiopurity.
Comparative Performance of Catalysts
To provide a clear overview, the following table summarizes the performance of various catalysts discussed in this guide.
| Catalyst Type | Specific Catalyst | Reaction Type | Substrates | Yield (%) | Reaction Conditions | Reusability | Reference |
| Homogeneous | Iron-Tetraphos | Domino (Transfer Hydrogenation/Paal-Knorr) | Nitroarenes, 2,5-Diketones | High | Low Temperature | Not Reported | [5],[6],[4] |
| [Ru(p-cymene)Cl₂]₂ | Oxidative Annulation | Enamides, Alkynes | Good to Excellent | 120 °C | Not Reported | [7] | |
| Heterogeneous | CATAPAL 200 (Alumina) | Paal-Knorr | Acetonylacetone, Primary Amines | 68-97 | 60 °C, Solvent-free | Up to 5 cycles | [10],[12] |
| Co/NGr-C@SiO₂-L | Cascade (Hydrogenation/Paal-Knorr) | Nitroarenes, 2,5-Diketones | 50-88 | 120 °C, H₂ or HCOOH | Up to 10 cycles | [16] | |
| Fe₃O₄@-γ-Fe₂O₃-SO₃H | Clauson-Kaas | Amines, 2,5-Dimethoxytetrahydrofuran | 90-95 | Microwave, Solvent-free | Up to 9 cycles | [15] | |
| Photocatalyst | Acridine/Cobaloxime | Photoredox Cyclization | Enamines | Good | Visible Light, Room Temp. | Not Reported | [18] |
| Benzophenone | Multicomponent Reaction | Amines, Carboxylic Acids, Methyl Acetoacetate | High | Visible Light, Solvent-free | Not Reported | [17] | |
| Biocatalyst | Transaminase (ATA) | Knorr-type Synthesis | α-Diketones, β-Keto Esters | Not Quantified | Aqueous Buffer, Room Temp. | Not Reported | [20] |
Experimental Protocols
To illustrate the practical application of these catalytic systems, detailed protocols for a heterogeneous and a photocatalytic pyrrole synthesis are provided below.
Protocol 1: Heterogeneous Catalysis - Paal-Knorr Synthesis using CATAPAL 200
Objective: To synthesize N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine using a reusable alumina catalyst.[10]
Materials:
-
Acetonylacetone (1 mmol)
-
Primary amine (e.g., 4-toluidine) (1 mmol)
-
CATAPAL 200 (40 mg)
-
Ethyl acetate
-
Reaction vial
-
Stirring plate with heating
-
TLC plates
-
Centrifuge
Procedure:
-
In a reaction vial, combine acetonylacetone (1 mmol), the primary amine (1 mmol), and CATAPAL 200 (40 mg).
-
Heat the mixture at 60 °C with stirring under solvent-free conditions for 45 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane/ethyl acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate (2 x 5 mL).
-
Separate the catalyst from the product solution by centrifugation and filtration. The catalyst can be washed, dried, and reused.
-
Purify the product by flash column chromatography using an appropriate solvent system.
Causality: The Brønsted acid sites on the surface of CATAPAL 200 catalyze the protonation of a carbonyl group on the 1,4-dicarbonyl compound, facilitating the initial nucleophilic attack by the amine.[10] The solid nature of the catalyst allows for easy separation and reuse, aligning with the principles of green chemistry.
Protocol 2: Photocatalytic Synthesis of Tetra-C-Substituted Pyrroles
Objective: To synthesize a tetra-C-substituted pyrrole from an enamine using a visible-light-mediated photoredox catalysis.[18]
Materials:
-
Enamine substrate
-
Acridine photocatalyst
-
Cobaloxime co-catalyst
-
Solvent (e.g., acetonitrile)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
-
Stirring plate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk tube, add the enamine substrate, acridine, and cobaloxime catalyst.
-
Add the solvent and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Seal the tube and place it on a stirring plate.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: Visible light excites the acridine photocatalyst, which then engages in a series of electron transfer events with the cobaloxime and the enamine substrate. This generates radical intermediates that undergo dimerization and subsequent cyclization to form the pyrrole ring, all without the need for a harsh external oxidant.[18]
Visualizing the Process: Mechanisms and Workflows
To better understand the transformations described, the following diagrams illustrate a key reaction mechanism and a general experimental workflow.
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Caption: General Experimental Workflow for Catalytic Pyrrole Synthesis.
Conclusion
The synthesis of pyrroles has been significantly advanced by the development of diverse catalytic systems. Homogeneous catalysts offer high precision and activity, while heterogeneous catalysts provide the crucial advantages of stability and reusability, making them suitable for larger-scale applications. The rise of photocatalysis and biocatalysis presents exciting opportunities for conducting these transformations under exceptionally mild and environmentally friendly conditions. The choice of catalyst will ultimately depend on the specific requirements of the target molecule, including substrate scope, functional group tolerance, and desired scale of the reaction. This guide serves as a starting point for researchers to navigate the rich landscape of catalytic pyrrole synthesis and select the most appropriate method for their scientific endeavors.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
As researchers dedicated to advancing drug development and scientific discovery, our commitment extends beyond the bench to ensuring the safe and responsible management of the chemical entities we handle. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile (CAS No. 937161-86-9). The procedures outlined herein are synthesized from an analysis of the compound's constituent functional groups and best practices for handling hazardous chemical waste, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Characterization: A Proactive Approach
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a robust risk assessment must be derived from its chemical structure, which features a brominated aromatic ring, a nitrile group, and an amino-pyrrole core.[1] This composite structure informs its probable hazard profile.
-
Brominated Organic Compound : Organobromine compounds are subject to specific hazardous waste regulations.[2] Their incineration can produce hydrobromic acid (HBr), requiring specialized disposal facilities equipped with acid gas scrubbers.[3][4]
-
Nitrile (-C≡N) Functionality : Organic nitriles are toxicologically significant. They can be metabolized to release cyanide or release hydrogen cyanide (HCN) gas upon combustion or when exposed to acidic conditions.[5]
-
Pyrrole Heterocycle : Pyrrole-based compounds can exhibit varying levels of toxicity. The SDS for the parent compound, pyrrole, indicates it is flammable, toxic if swallowed, and can cause serious eye damage.[6][7]
Based on data from structurally similar compounds, such as 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile and Pyrrole-2-carbonitrile, we can anticipate the following hazards.[8][9]
| Hazard Class | GHS Category | Rationale and Potential Consequences |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[9] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[9][10] |
| Serious Eye Damage/Irritation | Category 2A / 1 | Causes serious eye irritation, with potential for severe damage.[9][10] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled as dust or aerosol.[10] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[9] |
Guiding Principles for Disposal: Containment and Compliance
The fundamental principle for disposing of this compound is to treat it as halogenated organic hazardous waste . In-lab chemical neutralization or deactivation is not recommended due to the lack of validated protocols and the significant risks of producing toxic byproducts (e.g., HCN). The only safe, compliant, and scientifically sound disposal pathway is through a licensed hazardous waste management contractor.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure a comprehensive PPE protocol is in place.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[7] Contaminated gloves must be disposed of as hazardous waste.[12]
-
Body Protection : A laboratory coat is mandatory. For handling larger quantities or in case of a spill, flame-retardant antistatic protective clothing should be considered.[6]
-
Respiratory Protection : All handling of solid waste or preparation of waste containers must be performed in a certified chemical fume hood to prevent inhalation of dust.[13]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is critical to ensure safe and compliant disposal. All waste streams containing this compound must be kept separate from non-halogenated organic waste and general laboratory trash.[14]
Step 1: Container Selection
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is typically suitable.
Step 2: Waste Identification and Collection
-
Unused or Expired Compound : Place the original container with the remaining solid into the designated "Halogenated Organic Solid Waste" container.
-
Contaminated Labware : Disposable items such as weigh boats, pipette tips, and contaminated gloves should be collected in a dedicated, lined container labeled "Halogenated Contaminated Debris."
-
Solutions : Collect solutions containing the compound in a dedicated "Halogenated Organic Liquid Waste" container. Do not mix with other waste streams.
Step 3: Labeling
-
Label every waste container clearly with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The associated hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
Step 4: Storage
-
Store sealed waste containers in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel, away from heat or ignition sources, and in a well-ventilated location.[8][11]
The following workflow provides a logical decision-making process for proper waste segregation.
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A Senior Application Scientist's Guide to the Safe Handling of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile (CAS No. 937161-86-9). As a substituted aromatic heterocycle, this compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its chemical structure, incorporating a bromine atom and a nitrile group, necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Intrinsic Risks
While comprehensive toxicological data for this specific compound is limited, the known hazards of structurally similar chemicals, such as other brominated pyrroles and organic nitriles, provide a strong basis for a conservative risk assessment. The primary hazards are summarized below.
| Hazard Classification | Nature of Risk & Rationale | Supporting Evidence from Analogous Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. The nitrile (-C≡N) group is a well-known toxicophore that can interfere with metabolic processes. The compound is a fine solid, increasing the risk of aerosolization and inhalation. | Safety Data Sheets for related pyrrole-carbonitriles consistently list H302, H312, and H332 hazard statements.[3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact with halogenated organic compounds can lead to dermatitis and local irritation. | Analogous compounds are classified as skin irritants (H315).[3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially irreversible damage. Fine powders can be highly abrasive and chemically reactive with the sensitive tissues of the eye. | Analogous compounds are classified as causing serious eye irritation or damage (H318, H319).[3][4][5][6] |
| Respiratory Tract Irritation | May cause respiratory irritation upon inhalation of dust particles. The fine particulate nature of the solid can lead to mechanical and chemical irritation of the respiratory system. | This is a common hazard (H335) for powdered chemical reagents.[3][5] |
The Core PPE Protocol: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the risk assessment. The following protocol establishes a minimum standard for handling this compound.
Caption: PPE selection is hierarchical, beginning with engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound solid, including weighing and transfers, must be performed inside a certified chemical fume hood. This is the most critical safety measure as it contains dust and vapors at the source.
Tier 1: Hand Protection
-
Selection: Nitrile gloves are the required standard. Nitrile is a synthetic rubber that provides superior resistance to a broad range of chemicals, including oils and acids, compared to latex or vinyl.[7][8] Their durability also offers better protection against punctures and tears, which is critical for preventing exposure.[9]
-
Protocol:
-
Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Remove gloves by peeling them off from the cuff downwards, turning them inside out to trap any contamination. Dispose of them immediately in the designated hazardous waste container.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[3]
-
Tier 2: Eye and Face Protection
-
Selection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. However, given the serious eye irritation risk, chemical splash goggles are strongly recommended for all procedures. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger quantities or solutions.
-
Rationale: Goggles provide a complete seal around the eyes, offering superior protection from airborne dust and splashes compared to safety glasses.
Tier 3: Body Protection
-
Selection: A clean, flame-resistant laboratory coat must be worn and fully fastened.
-
Protocol: Lab coats should be removed immediately if significant contamination occurs. They should never be worn outside of the laboratory area to prevent cross-contamination.
Tier 4: Respiratory Protection
-
Standard Operations: If all work is conducted within a chemical fume hood, additional respiratory protection is not required.
-
Contingency Use: In the event of a large spill or a failure of the primary engineering controls, a NIOSH-approved respirator with an N95 filter (for dust) or organic vapor cartridges may be necessary for cleanup personnel. All respirator use must be in accordance with your institution's formal respiratory protection program, which includes fit-testing and training.
Operational Plan: A Lifecycle Approach to Safety
A robust safety plan covers the entire lifecycle of the chemical within the laboratory, from its arrival to its ultimate disposal.
Caption: The laboratory workflow for handling the chemical.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Some suppliers recommend refrigerated storage (2-8°C).[10]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the storage area is clearly labeled according to your institution's chemical hygiene plan.
Step 2: Weighing and Handling Protocol
-
Preparation: Don all required PPE (goggles, nitrile gloves, lab coat).
-
Location: Perform all manipulations inside a chemical fume hood.
-
Static Control: Use an anti-static brush or ionizer on the weigh boat and spatula to prevent the fine powder from scattering due to static electricity.
-
Transfer: Use a dedicated spatula to carefully transfer the desired amount of solid from the reagent bottle to a tared weigh boat or vial. Avoid creating dust clouds by moving slowly and deliberately.
-
Closure: Immediately and securely recap the main reagent bottle.
-
Cleanup: Gently wipe down the spatula and the balance area within the hood with a damp cloth or towel to collect any residual dust. Dispose of the wipe as hazardous waste.
Step 3: Spill Management
Immediate and correct response to a spill is critical to minimize exposure.
| Spill Size | Containment & Cleanup Procedure |
| Small Spill (<1g in a fume hood) | 1. Ensure the fume hood is operational. 2. Gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully wipe the area from the outside in. 4. Place the contaminated towels in a sealed bag and dispose of as hazardous waste.[3] |
| Large Spill (>1g or outside a hood) | 1. Evacuate: Alert personnel and evacuate the immediate area. Restrict access. 2. Ventilate: If safe to do so, increase ventilation to the area. 3. Report: Contact your institution's Environmental Health & Safety (EHS) department immediately. 4. Cleanup: Do not attempt cleanup unless you are trained and equipped to do so. EHS will manage the cleanup using appropriate spill kits and respiratory protection.[3] |
Step 4: Decontamination and Waste Disposal
-
Decontamination: All glassware and equipment that has come into contact with the compound should be rinsed with an appropriate organic solvent (e.g., acetone, ethanol) in the fume hood. The rinsate must be collected and disposed of as hazardous waste.
-
Waste Disposal:
-
Segregation: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (rinsates) must be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix this waste with other waste streams.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Regulatory Compliance: As a brominated heterocyclic compound, this chemical waste may be subject to specific disposal regulations for halogenated organic waste.[11][12] These compounds can form persistent organic pollutants. Disposal must be handled through your institution's EHS department, likely involving high-temperature incineration at a licensed facility.[13] Never dispose of this chemical down the drain or in regular trash.
-
References
-
What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety. Retrieved January 5, 2026, from [Link]
-
Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved January 5, 2026, from [Link]
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Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Premier Protective Services. Retrieved January 5, 2026, from [Link]
-
NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention (CDC). Archived. Retrieved January 5, 2026, from [Link]
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Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved January 5, 2026, from [Link]
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This compound hydrochloride CAS NO.937047-05-7. (n.d.). ENAO Chemical Co., Ltd. Retrieved January 5, 2026, from [Link]
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Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. Retrieved January 5, 2026, from [Link]
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This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved January 5, 2026, from [Link]
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Al-Maqdi, K. A., et al. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Organics. Retrieved January 5, 2026, from [Link]
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Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities. (n.d.). The International Bromine Council (BSEF). Retrieved January 5, 2026, from [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
